Mazdutide
Description
Structure
2D Structure
Properties
Molecular Formula |
C207H317N45O65 |
|---|---|
Molecular Weight |
4476 g/mol |
IUPAC Name |
20-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
InChI |
InChI=1S/C207H317N45O65/c1-116(2)93-144(189(295)230-138(70-76-168(271)272)179(285)221-107-162(264)219-109-166(268)252-86-46-57-157(252)201(307)245-154(110-253)181(287)220-106-159(213)261)234-190(296)145(94-117(3)4)236-194(300)151(100-127-104-218-133-52-37-36-51-131(127)133)240-188(294)142(73-79-171(277)278)233-202(308)174(119(7)8)249-197(303)149(96-123-47-30-28-31-48-123)238-187(293)141(72-78-170(275)276)231-183(289)135(56-41-45-83-215-164(266)113-316-91-90-315-88-85-217-165(267)114-317-92-89-314-87-84-216-160(262)75-69-143(205(311)312)225-161(263)58-34-26-24-22-20-18-16-14-15-17-19-21-23-25-27-35-59-167(269)270)226-177(283)120(9)224-182(288)134(53-38-42-80-208)227-184(290)136(54-39-43-81-209)228-186(292)140(71-77-169(273)274)232-195(301)152(102-172(279)280)241-191(297)146(95-118(5)6)235-192(298)147(98-125-60-64-129(258)65-61-125)237-185(291)137(55-40-44-82-210)229-199(305)155(111-254)244-193(299)148(99-126-62-66-130(259)67-63-126)239-196(302)153(103-173(281)282)242-200(306)156(112-255)246-204(310)176(122(11)257)250-198(304)150(97-124-49-32-29-33-50-124)243-203(309)175(121(10)256)248-163(265)108-222-180(286)139(68-74-158(212)260)247-206(313)207(12,13)251-178(284)132(211)101-128-105-214-115-223-128/h28-33,36-37,47-52,60-67,104-105,115-122,132,134-157,174-176,218,253-259H,14-27,34-35,38-46,53-59,68-103,106-114,208-211H2,1-13H3,(H2,212,260)(H2,213,261)(H,214,223)(H,215,266)(H,216,262)(H,217,267)(H,219,264)(H,220,287)(H,221,285)(H,222,286)(H,224,288)(H,225,263)(H,226,283)(H,227,290)(H,228,292)(H,229,305)(H,230,295)(H,231,289)(H,232,301)(H,233,308)(H,234,296)(H,235,298)(H,236,300)(H,237,291)(H,238,293)(H,239,302)(H,240,294)(H,241,297)(H,242,306)(H,243,309)(H,244,299)(H,245,307)(H,246,310)(H,247,313)(H,248,265)(H,249,303)(H,250,304)(H,251,284)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,311,312)/t120-,121+,122+,132-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,174-,175-,176-/m0/s1 |
InChI Key |
XRBYWQZGSZWYEJ-HMQIFOERSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N7CCC[C@H]7C(=O)N[C@@H](CO)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC8=CNC=N8)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC8=CNC=N8)N |
Origin of Product |
United States |
Foundational & Exploratory
Mazdutide: A Technical Guide to its Dual Agonist Activity on GLP-1 and Glucagon Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mazdutide, a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This compound, also known as IBI362 or LY3305677, is an innovative therapeutic agent engineered to address key aspects of metabolic diseases such as type 2 diabetes and obesity.[1] Its dual-action mechanism offers a multifaceted approach to glycemic control and weight management by simultaneously leveraging the complementary effects of GLP-1R and GCGR activation.[1][2][3]
Core Mechanism of Action
This compound is a long-acting synthetic peptide modeled on mammalian oxyntomodulin, a naturally occurring peptide that activates both GLP-1R and GCGR.[4][5] By engaging GLP-1R, this compound enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1][4][6] Concurrently, its activation of GCGR increases energy expenditure, enhances fatty acid oxidation, and improves hepatic fat metabolism.[2][4][6] This combined activity profile allows for potent glucose-lowering and weight-loss effects.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's receptor binding affinity, potency, and clinical efficacy.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Receptor | Species | Parameter | Value (nM) |
| GLP-1R | Human | Ki | 28.6[5] |
| GLP-1R | Mouse | Ki | 25.1[5] |
| GCGR | Human | Ki | 17.7[5] |
| GCGR | Mouse | Ki | 15.9[5] |
| Insulin Secretion (mouse islets) | Mouse | EC50 | 5.2[5] |
Table 2: Summary of Key Clinical Trial Outcomes for this compound
| Trial Name (if available) | Indication | Dose(s) | Duration | Key Efficacy Endpoints |
| Phase 1b | Overweight or Obesity (Chinese adults) | Multiple ascending doses | - | Significant reductions in body weight and improvements in metabolic parameters.[7] |
| Phase 2 (NCT04904913) | Obesity (Chinese adults) | 9 mg | 48 weeks | 18.6% reduction in body weight from baseline.[4] |
| DREAMS-1 | Type 2 Diabetes (Chinese adults) | 4 mg, 6 mg | 24 weeks | Superior reduction in HbA1c compared to placebo (-1.57% for 4mg, -2.15% for 6mg vs. -0.14% for placebo).[8] |
| DREAMS-2 (NCT05606913) | Type 2 Diabetes (Chinese adults) | 4 mg, 6 mg | 28 weeks | Superior reduction in HbA1c compared to dulaglutide 1.5 mg.[9] |
| GLORY-1 | Overweight or Obesity (Chinese adults) | 4 mg, 6 mg | 48 weeks | Superior weight loss efficacy compared to placebo.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of GLP-1R and GCGR Activation
The activation of both GLP-1R and GCGR by this compound initiates intracellular signaling cascades, primarily through the G-protein-coupled receptor (GPCR) pathway, leading to the production of cyclic AMP (cAMP).
Caption: this compound dual agonism on GLP-1R and GCGR signaling pathways.
Experimental Workflow for Dual Agonist Characterization
The characterization of a dual GLP-1R/GCGR agonist like this compound typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for dual GLP-1R/GCGR agonist development.
Detailed Experimental Protocols
The following are representative, detailed methodologies for key in vitro assays used to characterize dual GLP-1R/GCGR agonists like this compound. These protocols are based on standard practices in the field.
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for human GLP-1R and GCGR.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Radioligand: 125I-GLP-1 for GLP-1R and 125I-Glucagon for GCGR.
-
Unlabeled competitor: this compound at various concentrations.
-
Non-specific binding control: High concentration of unlabeled native ligand (GLP-1 or Glucagon).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of this compound to the wells. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of the unlabeled native ligand.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for EC50 Determination
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via GLP-1R and GCGR activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GLP-1R or GCGR.[11]
-
Cell culture medium (e.g., DMEM or F-12).
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[12]
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.
-
Assay Preparation: On the day of the assay, replace the culture medium with the stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Agonist Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control (no agonist) and a positive control (a known potent agonist for the respective receptor).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50, which is the concentration of this compound that produces 50% of the maximal response.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. bariatricnews.net [bariatricnews.net]
- 9. Head-to-head Superiority to High-dose Dulaglutide: Innovent's First Phase 3 Clinical Trial of this compound in Chinese Patients with Type 2 Diabetes Met Study Endpoints [prnewswire.com]
- 10. Innovent's this compound Achieves Phase 3 Success in Chinese Obesity Trial, Paving Way for First GLP-1R/GCGR Dual Agonist Approval [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
Preclinical Profile of Mazdutide: A Technical Guide on its Impact on Energy Expenditure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazdutide (also known as IBI362 or LY3305677) is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, currently under investigation for the treatment of obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical research on this compound, with a specific focus on its mechanism of action and effects on energy expenditure. By activating both the GLP-1 and glucagon receptors, this compound leverages a multi-faceted approach to weight reduction, impacting both energy intake and expenditure. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in the field of metabolic diseases.
Introduction
Obesity remains a global health crisis, driving the prevalence of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic steatohepatitis (NASH). The development of unimolecular poly-agonists that target multiple metabolic pathways represents a promising therapeutic strategy. This compound, a synthetic peptide analogue of mammalian oxyntomodulin, is at the forefront of this new class of therapeutics. Its dual agonism of the GLP-1 and glucagon receptors is designed to harness the anorectic and insulinotropic effects of GLP-1 receptor activation alongside the energy expenditure-enhancing and lipolytic actions of glucagon receptor activation.[1][2][3][4][5] This synergistic mechanism is anticipated to produce more significant and sustained weight loss than GLP-1 receptor mono-agonists.[1] This guide delves into the preclinical evidence supporting this compound's effects on energy expenditure.
Mechanism of Action: Dual Receptor Agonism
This compound's therapeutic potential stems from its balanced activity at both the GLP-1 and glucagon receptors.
-
GLP-1 Receptor (GLP-1R) Activation: Stimulation of GLP-1R is a well-established strategy for weight management. It enhances insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon secretion, delays gastric emptying, and acts on the central nervous system to promote satiety and reduce food intake.[2][3][4]
-
Glucagon Receptor (GCGR) Activation: Glucagon is traditionally known for its role in maintaining glucose homeostasis by stimulating hepatic glucose production. However, pharmacological activation of the glucagon receptor has been shown to increase energy expenditure, promote fatty acid oxidation, and induce lipolysis in preclinical models.[2][3][4]
By combining these two mechanisms, this compound is designed to create a negative energy balance through both reduced caloric intake and increased energy expenditure.
Signaling Pathway of this compound's Dual Agonism
Caption: Dual signaling pathways of this compound.
Preclinical Evidence on Energy Expenditure
Preclinical studies in diet-induced obese (DIO) mice have provided the primary evidence for this compound's impact on energy expenditure. A key study by Chen et al. (2021) demonstrated that chronic administration of this compound increased energy expenditure in DIO mice, an effect not observed with the GLP-1 receptor mono-agonist semaglutide.[6]
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from a preclinical study in DIO mice.
| Parameter | Vehicle | This compound (LY3305677) - 30 nmol/kg | Semaglutide - 60 nmol/kg |
| Body Weight Change (18 days) | - | ↓ 33% | ↓ 12% |
| Fat Mass Change (18 days) | - | ↓ 70% | Not Reported |
| Food Intake Change (18 days) | - | ↓ 50% | Not Reported |
| Energy Expenditure | Baseline | Increased | No Change |
| Serum Triglycerides | Baseline | ↓ | Not Reported |
| Serum PCSK9 | Baseline | ↓ | Not Reported |
| Serum FGF21 | Baseline | ↑ | Not Reported |
Data extracted from Chen et al., 2021.[6]
These findings suggest that the superior weight loss effect of this compound compared to a GLP-1 receptor agonist is, at least in part, attributable to its ability to increase energy expenditure. The reduction in fat mass further supports the role of increased fatty acid oxidation and lipolysis.
Experimental Protocols
This section outlines the typical methodologies employed in preclinical studies evaluating the effects of GLP-1/glucagon dual agonists on energy expenditure.
Animal Models
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight and fat mass is achieved compared to control mice on a standard chow diet.
Drug Administration
-
Route of Administration: Subcutaneous (s.c.) injection is the standard route for peptide-based therapeutics like this compound.
-
Dosing Regimen: In the chronic study by Chen et al. (2021), this compound was administered at a dose of 15 nmol/kg for the assessment of energy expenditure.[6] For body composition and food intake studies, a dose of 30 nmol/kg was used.[6] The dosing frequency is typically once daily or as determined by the pharmacokinetic profile of the compound.
Indirect Calorimetry for Energy Expenditure Measurement
Indirect calorimetry is the gold standard for assessing energy expenditure in preclinical models. It measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
System: A comprehensive laboratory animal monitoring system (e.g., CLAMS) is used.
-
Acclimation: Animals are individually housed in metabolic cages and allowed to acclimate for a period (e.g., 24-48 hours) before data collection begins.
-
Data Collection: VO2 and VCO2 are measured continuously over a set period (e.g., 24-72 hours) to assess energy expenditure during both light and dark cycles.
-
Parameters Measured:
-
Oxygen Consumption (VO2): The rate at which oxygen is consumed by the animal.
-
Carbon Dioxide Production (VCO2): The rate at which carbon dioxide is produced.
-
Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2 (RER = VCO2 / VO2). An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].
-
Experimental Workflow for Assessing this compound's Effect on Energy Expenditure
Caption: Preclinical workflow for energy expenditure analysis.
Body Composition Analysis
-
Dual-Energy X-ray Absorptiometry (DEXA): This technique is used to measure fat mass, lean body mass, and bone mineral density at the beginning and end of the treatment period to assess changes in body composition.
Conclusion
The preclinical data available for this compound strongly support its mechanism of action as a dual GLP-1 and glucagon receptor agonist that effectively reduces body weight through a combination of decreased food intake and increased energy expenditure. The key finding that this compound, unlike a GLP-1 receptor mono-agonist, increases energy expenditure in DIO mice highlights the significant contribution of its glucagon receptor agonism to its overall efficacy.[6] Further detailed studies are warranted to fully elucidate the quantitative impact on energy expenditure and the underlying molecular mechanisms, such as the potential role of brown and beige adipose tissue activation. This technical guide provides a foundational understanding of the preclinical research on this compound's effects on energy expenditure for scientists and researchers dedicated to advancing the treatment of obesity and metabolic diseases.
References
- 1. aijourn.com [aijourn.com]
- 2. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications - BioSpace [biospace.com]
- 3. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 4. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg this compound (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]
- 5. Innovent's First New Drug Application of this compound for Chronic Weight Management has been Accepted by the NMPA of China - BioSpace [biospace.com]
- 6. diabetesjournals.org [diabetesjournals.org]
The Discovery and Synthesis of Mazdutide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mazdutide (also known as LY3305677 and IBI362) is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, developed through a collaboration between Eli Lilly and Company and Innovent Biologics.[1][2] As an oxyntomodulin (OXM) analogue, this compound is engineered for extended duration of action, allowing for once-weekly subcutaneous administration.[3][4] This potent unimolecular peptide has demonstrated significant efficacy in promoting weight loss and improving glycemic control in clinical trials, positioning it as a promising therapeutic candidate for obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed, representative experimental protocols and a summary of key clinical trial data.
Discovery and Rationale
The development of this compound is rooted in the therapeutic potential of the naturally occurring gut hormone oxyntomodulin. OXM is a 37-amino acid peptide that activates both the GLP-1 and glucagon receptors, leading to reduced food intake, increased energy expenditure, and improved glucose metabolism.[5] However, the therapeutic application of native OXM is limited by its short in-vivo half-life.
This compound was designed to overcome this limitation by incorporating two key structural modifications: the substitution of the second amino acid with alpha-aminoisobutyric acid (Aib) to confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and the attachment of a C20 fatty diacid moiety to the lysine (B10760008) residue at position 20 via a hydrophilic linker. This fatty acid modification promotes binding to serum albumin, significantly extending the peptide's half-life and enabling once-weekly dosing.
Chemical Synthesis of this compound
The synthesis of this compound, a complex acylated peptide, is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol for the synthesis of the this compound peptide backbone and its subsequent acylation.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water
-
Linker: Fmoc-NH-(PEG)n-COOH (where n represents the number of polyethylene (B3416737) glycol units)
-
Fatty acid: C20 fatty diacid
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical instruments: Mass spectrometer, HPLC
Representative Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction is monitored for completion using a Kaiser test.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence.
-
Linker and Fatty Acid Conjugation:
-
The side chain protecting group of the lysine at position 20 is selectively removed.
-
The hydrophilic linker is coupled to the lysine side chain using the same coupling chemistry.
-
The C20 fatty diacid is then coupled to the linker.
-
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by RP-HPLC.
-
Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by acting as a dual agonist at the GLP-1 and glucagon receptors, both of which are G-protein coupled receptors.
GLP-1 Receptor Activation
Activation of the GLP-1 receptor by this compound initiates a signaling cascade that leads to:
-
Enhanced Glucose-Dependent Insulin (B600854) Secretion: Increased intracellular cyclic AMP (cAMP) levels in pancreatic β-cells promote insulin release in response to elevated blood glucose.
-
Suppressed Glucagon Secretion: Reduces glucagon release from pancreatic α-cells, thereby lowering hepatic glucose production.
-
Delayed Gastric Emptying: Slows the rate at which food leaves the stomach, promoting a feeling of fullness.
-
Reduced Appetite: Acts on appetite centers in the brain to decrease food intake.
Glucagon Receptor Activation
Activation of the glucagon receptor by this compound contributes to:
-
Increased Energy Expenditure: Stimulates thermogenesis and increases metabolic rate.
-
Enhanced Hepatic Fat Metabolism: Promotes the breakdown of fats in the liver.
The synergistic action on both receptors is believed to result in more significant weight loss and improved glycemic control compared to selective GLP-1 receptor agonists.
Experimental Protocols
The following are representative protocols for key in-vitro and clinical experiments used to characterize the activity of this compound.
In-Vitro Receptor Activation Assay
This assay determines the potency of this compound in activating the GLP-1 and glucagon receptors.
4.1.1. Materials and Reagents
-
HEK293 cells stably expressing the human GLP-1 receptor or glucagon receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
This compound and reference agonists (e.g., GLP-1, glucagon)
-
96-well cell culture plates
4.1.2. Protocol
-
Cell Seeding: Seed the receptor-expressing HEK293 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Cell Treatment: Wash the cells with assay buffer and then add the compound dilutions. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Clinical Trial Protocol: GLORY-1 Study
The GLORY-1 study was a pivotal Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound in Chinese adults with overweight or obesity.[6][7]
4.2.1. Study Design
-
Type: Multicenter, randomized, double-blind, placebo-controlled.[6]
-
Participants: 610 Chinese adults with a BMI of ≥28 kg/m ² or a BMI of ≥24 kg/m ² with at least one weight-related comorbidity.[6]
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive once-weekly subcutaneous injections of this compound 4 mg, this compound 6 mg, or placebo for 48 weeks.[6]
4.2.2. Endpoints
-
Primary Endpoints:
-
Key Secondary Endpoints:
-
Proportion of participants achieving ≥10% and ≥15% weight loss.[6]
-
Changes in waist circumference, systolic blood pressure, triglycerides, LDL-cholesterol, total cholesterol, serum uric acid, and alanine (B10760859) aminotransferase (ALT).[6]
-
4.2.3. Methodology for Secondary Endpoint Measurement
-
Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
-
Blood Pressure: Measured in a seated position after at least 5 minutes of rest using a validated automated oscillometric device.
-
Lipid Profile (Triglycerides, LDL-C, Total Cholesterol): Determined from fasting blood samples using standard enzymatic colorimetric assays.
-
Serum Uric Acid: Measured from fasting blood samples using a uricase-based enzymatic method.
-
Alanine Aminotransferase (ALT): Measured from fasting blood samples using a standardized enzymatic rate method.
Clinical Efficacy and Safety Data
The GLORY-1 and DREAMS-1 clinical trials have provided robust data on the efficacy and safety of this compound.
GLORY-1 Study Results
| Endpoint | This compound 4 mg | This compound 6 mg | Placebo |
| Mean % Weight Change at Week 48 | -11.00% | -14.01% | +0.30% |
| % Participants with ≥15% Weight Loss at Week 48 | 35.7% | 49.5% | 2.0% |
| Mean Change in Waist Circumference at Week 48 (cm) | -9.48 | -10.96 | -1.48 |
| Mean Change in Systolic Blood Pressure at Week 48 (mmHg) | -8.1 | -9.9 | -1.8 |
| Mean % Change in Triglycerides at Week 48 | -25.2% | -28.9% | -1.2% |
| Mean % Change in LDL-Cholesterol at Week 48 | -8.9% | -11.4% | +0.9% |
| Mean Change in Serum Uric Acid at Week 48 (µmol/L) | -44.79 | -44.79 | +5.96 |
| Mean Change in ALT at Week 48 (U/L) | -14.50 | -14.50 | -4.50 |
Data from the GLORY-1 trial.[7][8][9]
DREAMS-1 Study Results
| Endpoint | This compound 4 mg | This compound 6 mg | Placebo |
| Mean Change in HbA1c at Week 24 | -1.57% | -2.15% | +0.14% |
| Mean % Weight Change at Week 48 | - | -9.6% | - |
Data from the DREAMS-1 trial.[10]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The most common adverse events were gastrointestinal in nature, including diarrhea, nausea, and vomiting, which were mostly mild to moderate in severity.[11]
Conclusion
This compound represents a significant advancement in the development of therapeutics for obesity and type 2 diabetes. Its dual agonism of the GLP-1 and glucagon receptors provides a synergistic mechanism of action that leads to substantial weight loss and improvements in multiple cardiometabolic parameters. The robust data from clinical trials, coupled with a favorable safety profile, underscore the potential of this compound to become a valuable treatment option for individuals with these chronic metabolic diseases. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this promising agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. Innovent Announces Phase 2 study of this compound(IBI362) in Chinese Participants with Overweight or Obesity Met Primary and All Key Secondary Endpoints - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Innovent Announces the First Phase 3 Clinical Trial of this compound in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of this compound to the NMPA [prnewswire.com]
- 7. Innovent Unveils Phase 3 this compound Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. bariatricnews.net [bariatricnews.net]
- 10. Innovent's Phase 3 Trial of this compound for Type 2 Diabetes in China Meets Endpoints, NDA Submission Planned [synapse.patsnap.com]
- 11. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Agonist Peptide Mazdutide: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazdutide (also known as IBI362 or LY3305677) is an investigational long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2] Developed as an analog of oxyntomodulin, this compound is engineered for once-weekly subcutaneous administration and has demonstrated significant potential in the treatment of type 2 diabetes and obesity.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, supported by a summary of key preclinical and clinical findings. Detailed experimental methodologies for representative assays are also provided to facilitate further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound is a synthetic peptide composed of 33 amino acids.[4] Its structure incorporates a non-coded amino acid, alpha-aminoisobutyric acid (Aib), at position 2.[4][5] A critical modification for its extended duration of action is the conjugation of a C20 fatty diacid moiety to the lysine (B10760008) residue at position 20 via a hydrophilic linker.[4] This modification promotes high binding affinity to plasma albumin, thereby prolonging its circulatory half-life.[4][5]
Amino Acid Sequence
The amino acid sequence of the this compound peptide backbone is as follows:
His-{Aib}-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Glu-Lys-Lys-Ala-Lys-{Linker-Fatty Acid}-Glu-Phe-Val-Glu-Trp-Leu-Leu-Glu-Gly-Gly-Pro-Ser-Ser-Gly-NH2[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C210H322N46O67 | [4][6][8] |
| Molecular Weight | 4563.06 g/mol | [6][7] |
| Solubility | Soluble in water and DMSO (1mg/ml) | [4][5] |
| Isoelectric Point | Not publicly available | |
| Half-life (t1/2) | 174.8 hours | [2] |
Mechanism of Action
This compound exerts its therapeutic effects through the dual agonism of the GLP-1 and glucagon receptors.[1][9] This balanced activation leads to a synergistic improvement in glycemic control and body weight reduction.
GLP-1 Receptor Agonism
Activation of the GLP-1 receptor by this compound leads to:
-
Enhanced Glucose-Dependent Insulin (B600854) Secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.[9][10]
-
Suppression of Glucagon Secretion: Inhibition of glucagon release from pancreatic α-cells, further contributing to lower blood glucose.[11]
-
Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, promoting a feeling of fullness.[9][11]
-
Reduced Appetite: Acting on central nervous system pathways to decrease food intake.[9][10]
Glucagon Receptor Agonism
Concurrent activation of the glucagon receptor by this compound contributes to:
-
Increased Energy Expenditure: Stimulation of metabolic rate, leading to greater calorie burning.[9][10]
-
Enhanced Lipolysis and Fatty Acid Oxidation: Promoting the breakdown of fats for energy.[12]
-
Improved Hepatic Fat Metabolism: Reducing fat accumulation in the liver.[2][12]
The dual-agonist nature of this compound is designed to harness the beneficial metabolic effects of glucagon while mitigating the potential for hyperglycemia through the potent glucose-lowering actions of GLP-1 receptor activation.
Preclinical and Clinical Data
Receptor Binding and In Vitro Potency
This compound demonstrates potent binding to both human and mouse GLP-1 and glucagon receptors. A summary of its in vitro activity is provided in Table 2.
| Parameter | Species | GLP-1 Receptor | Glucagon Receptor | Reference |
| Binding Affinity (Ki) | Human | 28.6 nM | 17.7 nM | [4][6] |
| Binding Affinity (Ki) | Mouse | 25.1 nM | 15.9 nM | [4][6] |
| Functional Potency (EC50) | Mouse Islets (Insulin Secretion) | 5.2 nM | - | [4][6] |
Clinical Efficacy and Safety
Extensive clinical trials have been conducted to evaluate the efficacy and safety of this compound in various populations. The GLORY-1 and DREAMS-2 studies are pivotal phase 3 trials that have provided robust data.
The GLORY-1 study was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial in Chinese adults with overweight or obesity.[9][11][13]
Table 3: Key Efficacy Outcomes from the GLORY-1 Study
| Outcome | Placebo | This compound 4 mg | This compound 6 mg | Reference |
| Mean % Weight Change from Baseline (Week 48) | -0.5% | -12.0% | -14.8% | |
| % of Participants with ≥5% Weight Loss (Week 32) | 10.9% | 76.3% | 84.0% | [9] |
| % of Participants with ≥15% Weight Loss (Week 48) | 2.1% | 37.0% | 50.6% | [9] |
| Mean Change in Waist Circumference (cm) from Baseline (Week 48) | -1.48 cm | -9.48 cm | -10.96 cm | |
| Mean % Change in Liver Fat Content from Baseline (Week 48) | -5.27% | -65.85% | -80.24% |
The most common adverse events reported were gastrointestinal in nature, including nausea, diarrhea, and vomiting, which were generally mild to moderate in severity.[10]
The DREAMS-2 study was a phase 3 clinical trial comparing this compound to dulaglutide in Chinese adults with type 2 diabetes inadequately controlled with metformin.[12][14][15]
Table 4: Key Efficacy Outcomes from the DREAMS-2 Study (Week 28)
| Outcome | Dulaglutide 1.5 mg | This compound 4 mg | This compound 6 mg | Reference |
| Mean Change in HbA1c from Baseline | -1.36% | -1.69% | -1.73% | [14][15] |
| % of Participants with HbA1c <7.0% | 62.1% | 71.2% | 74.2% | [14] |
| Mean Weight Reduction from Baseline | -2.86% | -9.24% | -7.13% | [12] |
| % of Participants with ≥5% Weight Loss | 26.9% | 62.4% | 78.2% | [12] |
The safety profile of this compound in the DREAMS-2 study was consistent with previous trials, with no new safety signals observed.[14]
Experimental Protocols
The following sections provide representative, detailed methodologies for key in vitro and in vivo assays used in the characterization of GLP-1 and glucagon receptor agonists. These protocols are intended to be illustrative and may require optimization for specific laboratory conditions.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GLP-1 or glucagon receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GLP-1 or glucagon receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., 125I-GLP-1 or 125I-Glucagon).
-
Unlabeled competitor ligand (the test compound, e.g., this compound).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold PBS).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
The serially diluted unlabeled competitor ligand or buffer for total binding wells.
-
A high concentration of a known potent ligand for non-specific binding wells.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
This protocol describes a method to measure the ability of a test compound to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in GLP-1 and glucagon receptor signaling.
Materials:
-
A cell line stably expressing the human GLP-1 or glucagon receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Test compound (e.g., this compound) at various concentrations.
-
A commercial cAMP assay kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit).
-
A plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).
Procedure:
-
Seed the cells into a 96- or 384-well plate and culture until they reach the desired confluency.
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes a standard OGTT in a mouse model of type 2 diabetes to assess the effect of a test compound on glucose disposal.
Materials:
-
Diabetic mouse model (e.g., db/db mice or diet-induced obese mice).
-
Test compound (e.g., this compound) and vehicle control.
-
Glucose solution (e.g., 20% w/v in sterile water).
-
Blood glucose meter and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer the test compound or vehicle control via the desired route (e.g., subcutaneous injection) at a specified time before the glucose challenge.
-
At time 0, measure the baseline blood glucose level from a tail snip.
-
Immediately administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the glucose tolerance curves and AUC values between the treatment groups to assess the efficacy of the test compound.
Conclusion
This compound is a promising dual GLP-1 and glucagon receptor agonist with a well-defined chemical structure and mechanism of action. Its unique dual agonism provides a multifaceted approach to the treatment of type 2 diabetes and obesity, addressing key aspects of glucose metabolism, appetite regulation, and energy expenditure. Robust clinical trial data have demonstrated its significant efficacy in improving glycemic control and promoting weight loss, with a manageable safety profile. The experimental protocols provided herein offer a foundation for further research into this compound and the development of next-generation dual-agonist therapies. As a first-in-class approved dual GCG/GLP-1 receptor agonist for weight management, this compound represents a significant advancement in the field of metabolic disease therapeutics.[2]
References
- 1. Innovent's Phase III obesity treatment trial meets all endpoints [clinicaltrialsarena.com]
- 2. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medthority.com [medthority.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Innovent Announces the Second Phase 3 Trial of this compound in Chinese Patients with Type 2 Diabetes Met Study Endpoints, and Plans to Submit NDA of this compound to the NMPA [prnewswire.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. bariatricnews.net [bariatricnews.net]
- 10. Phase 3 Clinical Study of this compound in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]
- 11. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 12. Head-to-head Superiority over Dulaglutide: Innovent's Phase 3 Clinical Trial DREAMS-2 of this compound in Chinese Patients with Type 2 Diabetes were Orally Presented at EASD 2024 [prnewswire.com]
- 13. Innovent’s this compound meets endpoints in phase III obesity trial | BioWorld [bioworld.com]
- 14. Innovent's this compound superior to Trulicity in Phase III T2D trial [clinicaltrialsarena.com]
- 15. This compound Outperforms Dulaglutide in Chinese Type 2 Diabetes: Phase 3 DREAMS-2 Results Presented at EASD 2024 [synapse.patsnap.com]
Early-Phase Clinical Efficacy of Mazdutide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial data on the efficacy of Mazdutide, a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors. The following sections detail the quantitative outcomes from Phase 1 and Phase 2 clinical trials, the experimental protocols employed, and the underlying signaling pathways of this promising therapeutic agent for obesity and type 2 diabetes.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from early-phase clinical trials of this compound in various patient populations.
Table 1: Phase 2 Efficacy in Chinese Adults with Overweight or Obesity
| Parameter | This compound 3 mg | This compound 4.5 mg | This compound 6 mg | Placebo |
| Mean % Body Weight Change from Baseline (24 Weeks) | -6.7% | -10.4% | -11.3% | -1.0% |
| Placebo-Adjusted Mean % Body Weight Change (24 Weeks) | -7.7% | -11.4% | -12.3% | N/A |
| Proportion of Patients with ≥5% Weight Loss (24 Weeks) | 58.1% | 82.5% | 80.3% | 4.8% |
| Proportion of Patients with ≥10% Weight Loss (24 Weeks) | 19.4% | 49.2% | 50.8% | 0% |
Data from a Phase 2 trial in Chinese patients with overweight or obesity[1].
Table 2: Phase 2 Efficacy in Chinese Adults with Obesity (9 mg dose)
| Parameter | This compound 9 mg | Placebo |
| Placebo-Adjusted Mean % Body Weight Loss from Baseline (48 Weeks) | 18.6% | N/A |
| Mean % Body Weight Change from Baseline vs. Placebo (24 Weeks) | -15.4% | N/A |
| Mean Body Weight Change from Baseline vs. Placebo (kg) (24 Weeks) | -14.7 kg | N/A |
| Proportion of Patients with ≥5% Weight Loss (24 Weeks) | 81.7% | 0% |
| Proportion of Patients with ≥10% Weight Loss (24 Weeks) | 65.0% | 0% |
| Proportion of Patients with ≥15% Weight Loss (24 Weeks) | 31.7% | 0% |
| Proportion of Patients with ≥20% Weight Loss (24 Weeks) | 21.7% | 0% |
| Reduction in Liver Fat Content (in patients with baseline >5%) (24 Weeks) | 73.3% | N/A |
| Decline in ALT Levels vs. Placebo (24 Weeks) | 45.5% | N/A |
Data from a Phase 2 trial in Chinese adults with obesity[2][3][4][5].
Table 3: Phase 2 Efficacy in Chinese Patients with Type 2 Diabetes
| Parameter | This compound 3 mg | This compound 4.5 mg | This compound 6 mg | Dulaglutide 1.5 mg | Placebo |
| Mean Change in HbA1c from Baseline (20 Weeks) | -1.41% | -1.67% | -1.55% | -1.35% | +0.03% |
| Mean % Body Weight Change from Baseline (20 Weeks) | N/A | N/A | Up to -7.1% | -2.7% | -1.4% |
| Proportion of Patients with ≥5% Weight Loss (20 Weeks) | 24.0% | 37.0% | 57.1% | 18.0% | 9.8% |
| Proportion of Patients Achieving HbA1c <7.0% (20 Weeks) | 62.8% | 74.4% | 78.3% | 69.8% | 20.0% |
| Proportion of Patients Achieving HbA1c ≤6.5% (20 Weeks) | N/A | N/A | N/A | 46.0% | 7.8% |
Data from a Phase 2 randomized, double-blind, placebo-controlled trial in Chinese patients with Type 2 Diabetes[6][7][8][9][10]. Some data points for specific dosages were not available in the provided search results.
Table 4: Phase 1b Efficacy in Chinese Adults with Overweight or Obesity (High Doses)
| Parameter | This compound (up to 9 mg) - Cohort 5 | This compound (up to 10 mg) - Cohort 4 |
| Mean Body Weight Reduction (kg) | 9.23 kg (at week 12) | 7.62 kg (at week 16) |
| Mean % Body Weight Reduction | 11.7% (at week 12) | 9.5% (at week 16) |
| Proportion of Patients with ≥10% Weight Loss | 50% | 50% |
| Proportion of Patients with ≥15% Weight Loss | 25% | 25% |
Data from a Phase 1b multiple-ascending-dose trial in Chinese adults with overweight or obesity[11][12].
Experimental Protocols
The early-phase clinical trials for this compound were predominantly randomized, double-blind, and placebo-controlled, forming the gold standard for clinical investigation.
Phase 2 Trial in Chinese Adults with Overweight or Obesity
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial[13].
-
Participant Population: Overweight adults (BMI ≥24 kg/m ²) with at least one comorbidity, or adults with obesity (BMI ≥28 kg/m ²)[13].
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of this compound (3 mg, 4.5 mg, or 6 mg) or a matching placebo[13].
-
Treatment Duration: 24 weeks[13].
-
Primary Endpoint: The primary outcome was the percentage change in body weight from baseline to week 24[13].
-
Key Secondary Endpoints: Included the proportion of participants achieving weight loss of ≥5%, ≥10%, and ≥15%, as well as changes in waist circumference, blood pressure, and lipid levels[14].
Phase 2 Trial in Chinese Patients with Type 2 Diabetes
-
Study Design: A randomized, double-blind, placebo-controlled, active-referenced (dulaglutide) Phase 2 trial[7].
-
Participant Population: Adults with type 2 diabetes inadequately controlled with diet and exercise, with or without stable metformin (B114582) therapy. Participants had a baseline HbA1c between 7.0% and 10.5%[7][9].
-
Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of this compound (3 mg, 4.5 mg, or 6 mg), open-label dulaglutide (1.5 mg), or placebo[7][9].
-
Dose Titration: this compound doses were escalated over a period of 4 to 8 weeks to the target dose[8][10].
-
Treatment Duration: 20 weeks, followed by a 4-week safety follow-up period[7][8].
-
Primary Endpoint: The primary outcome was the change in HbA1c from baseline to week 20[7][9].
-
Key Secondary Endpoints: Included changes in body weight and the proportion of participants achieving specific HbA1c targets and weight loss thresholds[7][9].
Visualized Signaling Pathways and Workflows
This compound's Dual Agonist Signaling Pathway
This compound functions by simultaneously activating the GLP-1 and glucagon receptors, leading to a synergistic effect on metabolic regulation[15][16][17]. The diagram below illustrates the key downstream signaling effects.
Caption: this compound's dual activation of GLP-1 and Glucagon receptors.
Experimental Workflow for a Typical Phase 2 Trial
The following diagram outlines the general workflow of the Phase 2 clinical trials for this compound.
Caption: Generalized workflow of a Phase 2 randomized controlled trial for this compound.
References
- 1. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 2. Innovent’s this compound offers weight loss in Phase II obesity trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. bariatricnews.net [bariatricnews.net]
- 4. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg this compound (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]
- 5. Innovent’s Phase ll this compound trial achieves primary endpoint [clinicaltrialsarena.com]
- 6. Innovent’s Phase II this compound study shows diabetes patient weight loss - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 8. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of this compound (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]
- 9. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovent Releases Results of High-dose Cohorts in Phase 1 Clinical Study of this compound (IBI362) in Chinese Adults with Overweight or Obesity at ENDO 2022 [prnewswire.com]
- 12. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 2 randomised controlled trial of this compound in Chinese overweight adults or adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovent Announces the First Phase 3 Clinical Trial of this compound in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of this compound to the NMPA [prnewswire.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. nbinno.com [nbinno.com]
- 17. What is the therapeutic class of this compound? [synapse.patsnap.com]
Foundational Studies on Mazdutide's Effect on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide (also known as IBI362 or OXM3) is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors (GCGR).[1][2] As a synthetic analogue of the mammalian hormone oxyntomodulin (OXM), this compound is designed to leverage the synergistic effects of activating both pathways to achieve superior metabolic control compared to single-agonist therapies.[3][4][5] This technical guide provides an in-depth overview of the foundational studies investigating this compound's impact on lipid metabolism, presenting quantitative data, experimental protocols, and visualizing key pathways.
This compound's mechanism of action involves stimulating GLP-1 receptors to enhance insulin (B600854) secretion, suppress appetite, and slow gastric emptying, while concurrently activating glucagon receptors to potentially increase energy expenditure and enhance hepatic fat metabolism.[1][3][4][6][7] This dual action has shown promise in clinical trials for significant weight loss and improvements in various cardiometabolic parameters, including lipid profiles.[8][9][10][11][12]
Core Signaling Pathways and Mechanism of Action on Lipid Metabolism
This compound's effects on lipid metabolism are a composite of its actions on both the GLP-1 and glucagon receptors.
-
GLP-1 Receptor Activation: Activation of the GLP-1 receptor contributes to improved lipid profiles, primarily through its effects on weight reduction and improved insulin sensitivity. By promoting satiety and reducing caloric intake, GLP-1 agonism leads to a decrease in the overall lipid load.[6][7]
-
Glucagon Receptor Activation: Glucagon receptor agonism is thought to play a more direct role in lipid metabolism. It may enhance fat oxidation and increase the basal metabolic rate.[1][6][7] In the liver, glucagon receptor activation can promote lipolysis and inhibit fat synthesis.[4]
The combined activation of these receptors is hypothesized to produce a synergistic effect, leading to more profound improvements in lipid parameters than could be achieved with a single-receptor agonist.[1]
Quantitative Data from Clinical Studies
Multiple clinical trials have demonstrated this compound's efficacy in improving lipid profiles in adults with overweight or obesity, with and without type 2 diabetes.
Table 1: Meta-Analysis of Lipid Profile Changes with this compound vs. Placebo
A meta-analysis of seven randomized controlled trials (RCTs) involving 680 participants showed significant reductions in several lipid parameters.[8]
| Lipid Parameter | Mean Difference (MD) vs. Placebo (95% CI) |
| Total Cholesterol | -16.82% (-24.52% to -9.13%) |
| Triglycerides | -43.29% (-61.57% to -25.01%) |
| LDL-C | -17.07% (-25.54% to -8.60%) |
| HDL-C | -7.54% (-11.26% to -3.83%) |
Table 2: Phase 3 (GLORY-1) Study Results in Chinese Adults with Overweight or Obesity (48 Weeks)
This study highlighted significant improvements in cardiometabolic markers.[9][10]
| Parameter | Treatment Group | Outcome |
| Triglycerides | This compound (4 mg & 6 mg) | Significant reduction (p < 0.001) |
| Total Cholesterol | This compound (4 mg & 6 mg) | Significant reduction (p < 0.001) |
| LDL-C | This compound (4 mg & 6 mg) | Significant reduction (p < 0.001) |
Table 3: Phase 2 Study in Chinese Adults with Overweight or Obesity (24 Weeks)
This study showed dose-dependent improvements in lipid profiles.[13]
| Parameter | This compound 3 mg | This compound 4.5 mg | This compound 6 mg | Placebo |
| % Change in Body Weight | -6.7% | -10.4% | -11.3% | +1.0% |
Note: Specific lipid change percentages for each dose were not detailed in the provided search results but were noted as improved cardiovascular risk factors.
Table 4: Effects on Liver Fat Content
This compound has demonstrated a significant impact on reducing liver fat, a key aspect of lipid metabolism.
| Study | Population | This compound Dose | Mean Reduction in Liver Fat Content | Placebo Reduction |
| Phase 3 (GLORY-1) Exploratory Analysis[14][15] | Participants with baseline MRI-PDFF ≥10% | 6 mg | 80.2% | 5.3% |
| 24-Week Study[3] | Subjects with baseline liver fat content > 5% | 9 mg | 73.3% | Not specified |
| DREAMS-2 Exploratory Data[10] | Not Specified | 4 mg | 7.7% | 0.8% |
| DREAMS-2 Exploratory Data[10] | Not Specified | 6 mg | 13.6% | 0.8% |
Experimental Protocols
The foundational studies on this compound employed rigorous methodologies to assess its impact on lipid metabolism.
Blood Sample Collection and Lipid Profiling
-
Sample Collection: Blood samples are typically collected from participants in the morning following an overnight fast of at least 12-14 hours to avoid alimentary hyperlipemia.[16]
-
Sample Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.
-
Lipid Parameter Measurement: Standard enzymatic colorimetric assays are used to determine the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) in plasma samples. These assays are often performed on automated clinical chemistry analyzers.
Assessment of Liver Fat Content
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This non-invasive imaging technique is used to quantify the fraction of liver fat. It is considered a highly accurate and reproducible method for assessing changes in hepatic steatosis. In clinical trials, participants undergo MRI-PDFF scans at baseline and at specified follow-up time points to measure the change in liver fat content.[3]
Conclusion
Foundational studies on this compound consistently demonstrate its significant and beneficial effects on lipid metabolism. As a dual GLP-1 and glucagon receptor agonist, this compound not only promotes weight loss but also leads to marked improvements in lipid profiles, including reductions in triglycerides, total cholesterol, and LDL-C.[8][9] Furthermore, its profound effect on reducing liver fat content highlights its potential in addressing non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatotic liver disease (MASLD).[14][15] The robust quantitative data from a series of clinical trials, supported by well-established experimental protocols, positions this compound as a promising therapeutic agent for the comprehensive management of obesity and related metabolic disorders. Further research will continue to elucidate the long-term impacts and full spectrum of its metabolic benefits.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bariatricnews.net [bariatricnews.net]
- 4. Innovent Announces this compound, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]
- 5. aijourn.com [aijourn.com]
- 6. tydes.is [tydes.is]
- 7. tydes.is [tydes.is]
- 8. Efficacy and safety of this compound on weight loss among diabetic and non-diabetic patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. EASD 2024: Innovent shows off this compound’s efficacy in diabetes and obesity [clinicaltrialsarena.com]
- 11. bariatricnews.net [bariatricnews.net]
- 12. Innovent Annouces Multiple Clinical Study Results of this compound to be Presented at the EASD 2024 - BioSpace [biospace.com]
- 13. A phase 2 randomised controlled trial of this compound in Chinese overweight adults or adults with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 15. fiercepharma.com [fiercepharma.com]
- 16. mdpi.com [mdpi.com]
Beyond Dual Agonism: A Technical Exploration of Mazdutide's Molecular Interactions
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Mazdutide, a novel dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), has demonstrated significant therapeutic potential in the management of obesity and type 2 diabetes.[1][2][3] Its mechanism of action is primarily attributed to the synergistic effects of activating both receptors, leading to enhanced glycemic control and weight loss.[1][4][5][6][7] This technical guide delves into the current understanding of this compound's molecular targets. While its engagement with GLP-1R and GCGR is well-established, this paper also explores the potential for molecular interactions beyond these primary targets, drawing upon multi-omics data and outlining key experimental protocols for further investigation.
Introduction
This compound is a long-acting synthetic peptide analogue of mammalian oxyntomodulin.[3][8] Its dual agonism at GLP-1R and GCGR provides a multi-faceted approach to metabolic regulation. Activation of GLP-1R enhances insulin (B600854) secretion, suppresses glucagon release, and promotes satiety.[6][7][9] Concurrently, GCGR activation increases energy expenditure and improves hepatic fat metabolism.[1][4][5][6] This dual mechanism has resulted in promising clinical outcomes, with significant reductions in body weight and improvements in various cardiometabolic parameters.[4][10][11][12][13][14] While the therapeutic effects of this compound are strongly linked to its activity at GLP-1R and GCGR, a comprehensive understanding of its full molecular interaction profile is crucial for a complete safety and efficacy assessment. To date, publicly available research has not identified significant molecular targets for this compound beyond GLP-1R and GCGR. This guide summarizes the known quantitative pharmacology of this compound and provides detailed experimental protocols to facilitate further research into its molecular mechanisms.
Quantitative Pharmacology of this compound
The following tables summarize the available quantitative data on this compound's binding affinity and potency at its primary targets, as well as its clinical efficacy in terms of weight management.
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | Species | Parameter | Value (nM) |
| GCGR | Human | Ki | 17.7[8][15] |
| GCGR | Mouse | Ki | 15.9[8][15] |
| GLP-1R | Human | Ki | 28.6[8][15] |
| GLP-1R | Mouse | Ki | 25.1[8][15] |
| Insulin Secretion | Mouse Islets | EC50 | 5.2[8][15] |
Table 2: Clinical Efficacy of this compound in Weight Management (Phase 2 & 3 Clinical Trials)
| Dose | Treatment Duration | Mean Percent Weight Change from Baseline | Placebo-Adjusted Mean Percent Weight Change | Reference |
| 3 mg | 24 weeks | -6.7% | -7.7% | [4] |
| 4 mg | 32 weeks | Superior to placebo | Not specified | [14] |
| 4 mg | 48 weeks | -12.0% | Not specified | [6] |
| 4.5 mg | 24 weeks | -10.4% | -11.4% | [4] |
| 6 mg | 24 weeks | -11.3% | -12.3% | [4] |
| 6 mg | 32 weeks | Superior to placebo | Not specified | [14] |
| 6 mg | 48 weeks | -14.8% | Not specified | [6] |
| 9 mg | 24 weeks | Not specified | -15.4% | [10][12] |
| 9 mg | 48 weeks | Not specified | -18.6% | [14] |
Signaling Pathways of GLP-1R and GCGR Activation
Activation of GLP-1R and GCGR by this compound initiates a cascade of intracellular signaling events, primarily mediated by Gαs proteins and subsequent cyclic AMP (cAMP) production.
Caption: GLP-1R and GCGR signaling pathways activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the molecular interactions of this compound.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in response to receptor activation.
References
- 1. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IBI362 (LY3305677), a weekly-dose GLP-1 and glucagon receptor dual agonist, in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple ascending dose phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 5. Innovent Dosed First Participant in Phase 3 Clinical Study (GLORY-2) of this compound (IBI362) Higher Dose 9 mg in Chinese Adults with Obesity - BioSpace [biospace.com]
- 6. Innovent Announces this compound, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]
- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of this compound (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]
- 10. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg this compound (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]
- 11. Innovent reports significant weight loss, multiple metabolic benefits, and positive safety record with a higher 9mg dose of this compound (IBI362), after a 48-week Phase 2 trial for obesity [synapse.patsnap.com]
- 12. bariatricnews.net [bariatricnews.net]
- 13. EASD 2024: Innovent shows off this compound’s efficacy in diabetes and obesity [clinicaltrialsarena.com]
- 14. Innovent’s this compound meets endpoints in phase III obesity trial | BioWorld [bioworld.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Mazdutide Administration in Rodent Obesity Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, emerging as a promising therapeutic agent for obesity and type 2 diabetes.[1][2] Its mechanism of action involves leveraging the synergistic effects of both receptors to regulate appetite, enhance energy expenditure, and improve glucose metabolism.[3][4] These application notes provide detailed protocols for the administration of this compound in various rodent models of obesity, offering a guide for preclinical efficacy and mechanism of action studies.
Mechanism of Action: Dual Receptor Agonism
This compound's therapeutic effects stem from its ability to simultaneously activate GLP-1 and glucagon receptors.
-
GLP-1 Receptor Activation: Promotes insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and acts on the central nervous system to reduce appetite and food intake.
-
Glucagon Receptor Activation: Increases energy expenditure and enhances hepatic fat metabolism.[2][4]
This dual agonism leads to a more significant reduction in body weight and improvement in metabolic parameters compared to single GLP-1 receptor agonists.
Signaling Pathways
The binding of this compound to its receptors initiates downstream signaling cascades that mediate its physiological effects.
This compound dual receptor signaling pathways.
Rodent Models of Obesity
The selection of an appropriate rodent model is critical for studying the anti-obesity effects of this compound. Commonly used models include:
-
Diet-Induced Obesity (DIO) Models: These models, typically using C57BL/6 mice or Sprague-Dawley rats, are fed a high-fat diet to induce obesity, hyperlipidemia, and insulin resistance, closely mimicking the common human condition.
-
Genetic Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.
-
ob/ob Mice: These mice are deficient in leptin, resulting in a similar phenotype to db/db mice.[1]
-
Zucker (fa/fa) Rats: These rats also possess a mutation in the leptin receptor gene and are a well-established model of genetic obesity and insulin resistance.[5][6]
-
This compound Administration Protocols
The following tables summarize recommended administration protocols for this compound and similar dual GLP-1/glucagon receptor agonists in various rodent models of obesity based on available preclinical data.
Table 1: this compound Administration Protocols in Mouse Models of Obesity
| Rodent Model | This compound Dose | Route of Administration | Frequency | Duration | Reference |
| db/db Mice | 50, 100, 200 µg/kg | Subcutaneous (SC) | Once every three days | 12 weeks | [7] |
| Diet-Induced Obese (DIO) Mice | 30 nmol/kg | Subcutaneous (SC) | Once weekly | 8 weeks | [8] |
Table 2: Dual GLP-1/Glucagon Receptor Agonist Administration Protocols in Various Rodent Models
| Rodent Model | Agonist (if not this compound) | Dose | Route of Administration | Frequency | Duration | Reference |
| Diet-Induced Obese (DIO) Mice | DualAG | 1.9 µmol/kg | Subcutaneous (SC) | Every other day | Not specified | [9] |
| ob/ob Mice | MEDI0382 | 1, 3, 10, 30 nmol/kg | Subcutaneous (SC) | Single dose (acute) | 24 hours | [1] |
| ob/ob Mice | MEDI0382 | 10, 20, 30 nmol/kg | Subcutaneous (SC) | Daily | 21 days | [10] |
| Zucker (fa/fa) Rats | MEDI0382 | 3, 10, 30 nmol/kg | Subcutaneous (SC) | Single dose (acute) | 24 hours | [1] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
Objective: To induce an obese phenotype in mice through chronic high-fat feeding.
Materials:
-
Male C57BL/6 mice (5-6 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: Control and DIO.
-
Provide the Control group with the standard chow diet and the DIO group with the HFD.
-
Monitor body weight and food intake weekly for 8-12 weeks.
-
Confirm the obese phenotype in the DIO group by a significant increase in body weight compared to the control group before initiating this compound treatment.
Protocol 2: Evaluation of this compound Efficacy in DIO Mice
Objective: To assess the effect of this compound on body weight, food intake, and metabolic parameters in DIO mice.
Materials:
-
DIO mice (from Protocol 1)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Subcutaneous injection needles and syringes
-
Metabolic cages (for food and water intake monitoring)
-
Equipment for blood glucose measurement (glucometer)
-
Equipment for body composition analysis (e.g., DEXA or NMR)
Experimental Workflow:
Experimental workflow for this compound efficacy testing.
Procedure:
-
Following the DIO induction period, randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle subcutaneously according to the desired dosing regimen (e.g., once weekly for 8 weeks).
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
Perform an oral glucose tolerance test (OGTT) during or at the end of the treatment period to assess glucose metabolism.
-
At the end of the study, measure body composition to determine fat and lean mass.
-
Collect blood samples for analysis of plasma lipids, insulin, and other relevant biomarkers.
-
Harvest tissues such as the liver and adipose tissue for histological or molecular analysis.
Logical Relationship of this compound's Action
The administration of this compound in rodent models of obesity sets off a cascade of events, from receptor activation to observable physiological changes.
Logical flow of this compound's effects in vivo.
Conclusion
These application notes and protocols provide a framework for conducting preclinical studies with this compound in rodent models of obesity. The provided dosing regimens and experimental workflows can be adapted to specific research questions. Careful selection of the rodent model and adherence to detailed protocols are essential for obtaining robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 3. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 4. labiotech.eu [labiotech.eu]
- 5. The Zucker fatty rat as a genetic model of obesity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zucker rats as an experimental model for the study of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preclinical Studies of Anti-Obesity Therapeutics - Protheragen [obesityscientific.com]
- 9. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Mazdutide Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, positioning it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity.[1][2][3][4][5] Its mechanism of action involves the simultaneous activation of both the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR), which play crucial roles in glucose homeostasis and energy metabolism.[1][3][5] Accurate characterization of its binding affinity to both receptors is a critical step in its preclinical and clinical development.
These application notes provide detailed protocols for various in vitro assays to quantify the binding affinity of this compound to human GLP-1R and GCGR. The described methods include Radioligand Binding Assays, Fluorescence Polarization (FP) Assays, Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assays (ELISA).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the GLP-1 and glucagon receptors and a general workflow for determining binding affinity.
Quantitative Data Summary
The binding affinity of this compound for the human and mouse GLP-1 and glucagon receptors has been reported as follows:
| Receptor | Species | Binding Affinity (Ki, nM) |
| GLP-1 Receptor | Human | 28.6 |
| GLP-1 Receptor | Mouse | 25.1 |
| Glucagon Receptor | Human | 17.7 |
| Glucagon Receptor | Mouse | 15.9 |
Data sourced from MedChemExpress.[6]
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the GLP-1R and GCGR using a radiolabeled ligand.
Materials:
-
Cell Membranes: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing either human GLP-1R or human GCGR.[1][2][7][8]
-
Radioligands:
-
Non-labeled Competitor: this compound.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that the specific binding is less than 10% of the total radioligand added.[10]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
25 µL of assay buffer (for total binding) or a high concentration of non-labeled native ligand (e.g., 1 µM GLP-1 or glucagon, for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value) diluted in assay buffer.
-
100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with ice-cold wash buffer.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in polarization of a fluorescently labeled ligand upon binding to its receptor.
Materials:
-
Receptors: Solubilized and purified human GLP-1R or GCGR.
-
Fluorescent Ligands:
-
For GLP-1R: A fluorescently labeled GLP-1 analog (e.g., with TAMRA or a similar fluorophore).[12]
-
For GCGR: A fluorescently labeled glucagon analog.
-
-
Non-labeled Competitor: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
384-well, low-volume, black microplates.
-
A microplate reader with FP capabilities.
Protocol:
-
Assay Setup: In a 384-well plate, add the following:
-
A fixed concentration of the fluorescent ligand. The optimal concentration should be determined to give a stable and robust fluorescence signal.
-
A fixed concentration of the receptor. This should be titrated to achieve a significant shift in polarization upon ligand binding.
-
Serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve.
-
The Ki can be estimated from the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding events, providing kinetic data (association and dissociation rates) in addition to affinity.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chips: CM5 sensor chip.
-
Receptors: Purified human GLP-1R or GCGR.
-
Analyte: this compound.
-
Immobilization Buffer: 10 mM sodium acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.
Protocol:
-
Receptor Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the purified receptor diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the immobilized receptor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a low pH buffer or high salt solution), if required.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
ELISA-Based Binding Assay (Competition)
This protocol describes a competitive ELISA to measure the binding of this compound to its target receptors.
Materials:
-
Receptors: Recombinant human GLP-1R or GCGR.
-
Biotinylated Ligand: Biotinylated GLP-1 or glucagon.
-
Competitor: this compound.
-
96-well ELISA plates.
-
Coating Buffer: 50 mM sodium carbonate-bicarbonate buffer, pH 9.6.
-
Blocking Buffer: 1% BSA in PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Detection Reagent: Streptavidin-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H2SO4.
-
Microplate reader.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the receptor (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Competition Reaction:
-
Wash the plate with wash buffer.
-
Add a mixture of a fixed concentration of biotinylated ligand and serial dilutions of this compound to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate with wash buffer.
-
Add streptavidin-HRP and incubate for 30-60 minutes at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution when a suitable color develops.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. amsbio.com [amsbio.com]
- 2. GLP-1R Reporter Cell Line for Diabetes and Obesity Research | Lab Manager [labmanager.com]
- 3. Single-molecule analysis reveals that a glucagon-bound extracellular domain of the glucagon receptor is dynamic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 9. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GLP1 Receptor | GLP1R | Fluorescent Antagonist | Supplier [celtarys.com]
Application Notes and Protocols: Utilizing db/db Mouse Models for Mazdutide Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment and dementia are increasingly recognized as complications associated with obesity and type 2 diabetes mellitus (T2DM). The db/db mouse is a well-established genetic model of T2DM, exhibiting key features of the human disease, including obesity, hyperglycemia, and insulin (B600854) resistance.[1][2][3] Crucially, these mice also develop cognitive deficits, making them a valuable tool for investigating the pathophysiology of diabetes-associated cognitive dysfunction and for evaluating potential therapeutic interventions.[4][5][6][7][8]
Mazdutide, a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), has demonstrated significant efficacy in reducing body weight and improving glycemic control in patients with T2DM.[9][10][11] Recent preclinical evidence suggests that this compound may also confer neuroprotective benefits and improve cognitive function in the context of metabolic disease.[9][10] This document provides detailed application notes and protocols for utilizing db/db mouse models to study the effects of this compound on cognitive function.
Key Concepts and Signaling Pathways
GLP-1R agonists are known to have neuroprotective effects, and their activation can improve cognitive function.[12][13][14][15] this compound's dual agonism of both GLP-1R and GCGR may offer a multi-faceted approach to mitigating cognitive deficits associated with metabolic disorders.[9][10] The proposed mechanisms involve enhanced insulin signaling, reduced neuroinflammation, improved synaptic plasticity, and increased energy expenditure.[9][16]
Experimental Protocols
A comprehensive in vivo study to assess the effects of this compound on cognitive function in db/db mice would typically involve the following experimental workflow:
Animal Model and Husbandry
-
Strain: C57BL/KsJ-db/db (diabetic) and C57BL/KsJ-db/+ (heterozygous, non-diabetic control) mice.
-
Age: Commence studies at an age when cognitive deficits are reported to manifest, typically between 8 and 16 weeks.[3][17]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
Experimental Groups and this compound Administration
-
Groups:
-
Vehicle-treated db/+ mice (Control)
-
Vehicle-treated db/db mice (Diabetic Control)
-
This compound-treated db/db mice
-
(Optional) Positive control group (e.g., another GLP-1R agonist like dulaglutide)
-
-
Administration: Administer this compound or vehicle via subcutaneous injection. The dosage and frequency should be based on prior dose-finding studies or published literature. A recent study used low and high doses of this compound effectively.[10]
Cognitive Behavioral Testing
It is recommended to use a battery of tests to assess different aspects of cognitive function.[18][19][20][21]
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (5-7 days): Four trials per day. Mice are released from different quadrants and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Parameters Measured: Escape latency (time to find the platform), path length, time spent in the target quadrant during the probe trial, and number of platform crossings.[4][5][7]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
-
Parameter Measured: Spontaneous alternation percentage, calculated as (Number of alternations / (Total arm entries - 2)) x 100. An alternation is defined as consecutive entries into three different arms.[10][18]
Metabolic Phenotyping
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Blood Glucose: Measure fasting and/or random blood glucose levels. In db/db mice, blood glucose levels are expected to be >250 mg/dl.[2]
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism and insulin sensitivity.
Tissue Collection and Analysis
-
At the end of the study, mice are euthanized, and tissues (brain, pancreas, liver) are collected for further analysis.
-
Brain Tissue Analysis:
-
Immunohistochemistry: To assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal integrity.
-
Western Blotting/ELISA: To quantify levels of proteins involved in synaptic plasticity (e.g., BDNF, Synaptophysin) and signaling pathways.
-
Multi-omics Analysis: Transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of this compound's molecular effects.[9][10]
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between experimental groups.
Table 1: Metabolic Parameters
| Parameter | db/+ Control | db/db Vehicle | db/db this compound (Low Dose) | db/db this compound (High Dose) |
| Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| HbA1c (%) | ||||
| Plasma Insulin (ng/mL) |
Table 2: Cognitive Performance in Morris Water Maze
| Parameter | db/+ Control | db/db Vehicle | db/db this compound (Low Dose) | db/db this compound (High Dose) |
| Escape Latency (s) - Day 5 | ||||
| Time in Target Quadrant (%) | ||||
| Platform Crossings |
Table 3: Cognitive Performance in Y-Maze
| Parameter | db/+ Control | db/db Vehicle | db/db this compound (Low Dose) | db/db this compound (High Dose) |
| Spontaneous Alternation (%) |
Conclusion
The db/db mouse model provides a robust platform for investigating the effects of this compound on diabetes-associated cognitive dysfunction. The protocols outlined in this document offer a comprehensive framework for assessing both the cognitive and metabolic benefits of this dual GLP-1R/GCGR agonist. Such studies are crucial for advancing our understanding of the neuroprotective potential of this compound and for its development as a therapeutic agent for patients with T2DM at risk of cognitive decline. A recent study demonstrated that this compound significantly improved cognitive performance in db/db mice compared to dulaglutide, suggesting that dual GLP-1/GCGR activation contributes to enhanced cognitive resilience.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Single-Cell Sequencing Analysis of the db/db Mouse Hippocampus Reveals Cell-Type-Specific Insights Into the Pathobiology of Diabetes-Associated Cognitive Dysfunction [frontiersin.org]
- 6. Impairment of cognitive flexibility in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gut Microbiota Alteration Is Associated With Cognitive Deficits in Genetically Diabetic (Db/db) Mice During Aging [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovent Announces Successful Phase 3 Trial Results for this compound in China [clival.com]
- 12. Alzheimer's Association International Conference [alz.confex.com]
- 13. ahajournals.org [ahajournals.org]
- 14. GLP-1 receptor agonists effect on cognitive function in patients with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucagon-like peptide-1 receptor agonists for major neurocognitive disorders | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 16. tydes.is [tydes.is]
- 17. The db/db mouse: a useful model for the study of diabetic retinal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portal.fis.tum.de [portal.fis.tum.de]
- 19. Assessing Cognition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessments of Cognitive Deficits in Mutant Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
Methodologies for Assessing Mazdutide's Effect on Brown Adipose Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide is a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR) currently under investigation for the treatment of obesity and type 2 diabetes.[1] Its mechanism of action involves suppressing appetite and increasing energy expenditure.[2][3] A key contributor to this increased energy expenditure is believed to be the activation of brown adipose tissue (BAT), a specialized fat tissue responsible for thermogenesis (heat production).[4][5]
These application notes provide detailed methodologies for assessing the effects of this compound on BAT activity and function. The protocols are designed for both preclinical (rodent models) and clinical (human) research settings.
Preclinical Assessment of this compound's Effect on Brown Adipose Tissue (Rodent Models)
Indirect Calorimetry for Whole-Body Energy Expenditure
Indirect calorimetry is a non-invasive method to determine energy expenditure by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[6][7] This technique provides an overall assessment of the metabolic effects of this compound.
Experimental Protocol:
-
Animal Acclimation: House male C57BL/6 mice individually in metabolic cages for at least 48 hours to acclimate to the new environment. Maintain a controlled temperature (e.g., 22°C) and a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water.
-
Baseline Measurement: After acclimation, record baseline VO₂, VCO₂, and respiratory exchange ratio (RER = VCO₂/VO₂) for 24 hours.
-
This compound Administration: Administer this compound or a vehicle control subcutaneously at a predetermined dose.
-
Post-Dosing Measurement: Immediately following administration, continuously monitor VO₂, VCO₂, and RER for a specified period (e.g., 24-48 hours) to assess changes in energy expenditure.
-
Data Analysis: Calculate energy expenditure (EE) using the Weir formula: EE (kcal/day) = [3.941 × VO₂ (L/day)] + [1.106 × VCO₂ (L/day)]. Compare the EE between this compound-treated and vehicle-treated groups.
Data Presentation:
| Parameter | Vehicle Control (Mean ± SD) | This compound-Treated (Mean ± SD) | p-value |
| VO₂ (ml/kg/h) | Data | Data | Data |
| VCO₂ (ml/kg/h) | Data | Data | Data |
| RER | Data | Data | Data |
| Energy Expenditure (kcal/day) | Data | Data | Data |
Caption: Table 1. Representative data from indirect calorimetry analysis.
18F-FDG PET/CT for BAT Glucose Uptake
Positron Emission Tomography/Computed Tomography (PET/CT) with the glucose analog 18F-fluorodeoxyglucose (18F-FDG) is the gold standard for visualizing and quantifying metabolically active BAT.[4][8] Increased 18F-FDG uptake in BAT depots indicates enhanced glucose utilization and activation.
Experimental Protocol:
-
Animal Preparation: Fast mice for 4-6 hours prior to the scan.
-
Cold Stimulation (Optional but Recommended): To enhance BAT activity, expose mice to a cold environment (e.g., 4°C) for 2 hours before 18F-FDG injection.
-
This compound and 18F-FDG Administration: Administer this compound or vehicle control. After a specified time, inject 18F-FDG (e.g., 200-300 µCi) via the tail vein.
-
Uptake Period: Maintain the mice at the same temperature (room temperature or cold) for 60 minutes to allow for 18F-FDG uptake.
-
PET/CT Imaging: Anesthetize the mice and perform a whole-body PET/CT scan.
-
Image Analysis: Co-register PET and CT images. Draw regions of interest (ROIs) around the interscapular BAT (iBAT) and other relevant tissues. Quantify the 18F-FDG uptake, typically expressed as the standardized uptake value (SUV).
Data Presentation:
| Tissue | Vehicle Control SUVmean (Mean ± SD) | This compound-Treated SUVmean (Mean ± SD) | p-value |
| Interscapular BAT | Data | Data | Data |
| Subcutaneous WAT | Data | Data | Data |
| Muscle | Data | Data | Data |
| Brain | Data | Data | Data |
Caption: Table 2. Quantification of 18F-FDG uptake in various tissues.
Histological and Molecular Analysis of BAT
Histological and molecular analyses of BAT tissue provide direct evidence of this compound's cellular and genetic effects.
Experimental Protocol:
-
Tissue Collection: Euthanize mice and carefully dissect the interscapular BAT.
-
Histology (H&E and Immunohistochemistry for UCP1):
-
Fix a portion of the BAT in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to observe adipocyte morphology (e.g., lipid droplet size).
-
Perform immunohistochemistry (IHC) using an antibody against Uncoupling Protein 1 (UCP1), a key marker of thermogenic activity.[5][9]
-
-
Gene Expression Analysis (qPCR):
-
Homogenize a portion of the BAT and extract total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression of genes involved in thermogenesis, mitochondrial biogenesis, and fatty acid metabolism.[10]
-
Key Genes to Analyze:
| Gene Category | Gene Symbol | Function |
| Thermogenesis | Ucp1 | Uncoupling protein 1, critical for non-shivering thermogenesis. |
| Cidea | Cell death-inducing DFFA-like effector a, regulates lipid droplet size. | |
| Mitochondrial Biogenesis | Ppargc1a (PGC-1α) | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha, master regulator of mitochondrial biogenesis. |
| Nrf1 | Nuclear respiratory factor 1, transcription factor for mitochondrial genes. | |
| Fatty Acid Metabolism | Prdm16 | PR domain containing 16, promotes brown fat differentiation. |
| Dio2 | Deiodinase, iodothyronine, type II, converts T4 to the active T3 hormone. |
Caption: Table 3. Key genes for qPCR analysis of BAT activation.
Data Presentation:
| Gene | Vehicle Control (Relative Expression ± SD) | This compound-Treated (Relative Expression ± SD) | p-value |
| Ucp1 | Data | Data | Data |
| Ppargc1a | Data | Data | Data |
| Prdm16 | Data | Data | Data |
Caption: Table 4. Relative gene expression in interscapular BAT.
Clinical Assessment of this compound's Effect on Brown Adipose Tissue (Humans)
Indirect Calorimetry for Resting Energy Expenditure
In humans, indirect calorimetry is used to measure resting energy expenditure (REE) and diet-induced thermogenesis (DIT).[11]
Experimental Protocol:
-
Participant Screening: Recruit healthy volunteers or patients with obesity. Exclude individuals with conditions or on medications that could affect metabolic rate.
-
Baseline REE Measurement: After an overnight fast, have the participant rest in a supine position for 30 minutes. Measure REE for at least 20 minutes using a ventilated hood system.[6]
-
This compound Administration: Administer this compound or placebo according to the clinical trial protocol.
-
Follow-up REE Measurement: Repeat the REE measurement at specified time points after this compound administration (e.g., after single dose and at steady-state).
-
Diet-Induced Thermogenesis (Optional): Measure REE before and for several hours after a standardized meal to assess the effect of this compound on DIT.
Data Presentation:
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Baseline REE (kcal/day) | Data | Data | Data |
| Post-treatment REE (kcal/day) | Data | Data | Data |
| Change in REE (kcal/day) | Data | Data | Data |
| Diet-Induced Thermogenesis (% of meal energy) | Data | Data | Data |
Caption: Table 5. Resting energy expenditure and diet-induced thermogenesis in a clinical setting.
18F-FDG PET/CT for BAT Activity
This imaging modality can be used in humans to assess BAT activity, though it involves radiation exposure.
Experimental Protocol:
-
Participant Preparation: Participants should avoid strenuous exercise and caffeine (B1668208) for 24 hours prior to the scan. An overnight fast is required.
-
Cold Stimulation: To activate BAT, participants are exposed to a controlled cold environment (e.g., using a cooling vest or a temperature-controlled room) for 1-2 hours.
-
18F-FDG Injection and Uptake: While under cold stimulation, 18F-FDG is injected intravenously. The participant remains in the cold environment for a 60-minute uptake period.
-
PET/CT Imaging: A PET/CT scan of the neck and supraclavicular region is performed.
-
Image Analysis: As in the preclinical protocol, ROIs are drawn over BAT depots, and SUV is calculated.
Data Presentation:
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| BAT Volume (cm³) | Data | Data | Data |
| BAT SUVmean | Data | Data | Data |
| Total BAT Glucose Uptake | Data | Data | Data |
Caption: Table 6. 18F-FDG PET/CT parameters of BAT activity in humans.
Signaling Pathways and Workflows
Caption: this compound's dual agonism signaling pathway leading to BAT activation.
Caption: Preclinical experimental workflow for assessing this compound's effect on BAT.
Caption: Clinical trial workflow for evaluating this compound's impact on BAT.
References
- 1. youtube.com [youtube.com]
- 2. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. tydes.is [tydes.is]
- 5. bohrium.com [bohrium.com]
- 6. Frontiers | Striking the Balance: GLP-1/Glucagon Co-Agonism as a Treatment Strategy for Obesity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological modulation of adaptive thermogenesis: new clues for obesity management? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Application Notes and Protocols for Long-Term Mazdutide Treatment in Diet-Induced Obese (DIO) Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from preclinical studies evaluating the long-term effects of Mazdutide in diet-induced obese (DIO) mice. The protocols outlined below are based on published research and are intended to guide the design and execution of similar in vivo studies.
Introduction
This compound is a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), positioning it as a promising therapeutic candidate for obesity and related metabolic disorders.[1] Its mechanism of action combines the appetite-suppressing and insulin-sensitizing effects of GLP-1R activation with the energy expenditure-enhancing and lipolytic effects of GCGR activation.[2] Preclinical studies in diet-induced obese (DIO) mice are crucial for elucidating the efficacy and underlying mechanisms of this compound in a model that closely mimics human obesity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from an 8-week study comparing this compound to the GLP-1R agonist Semaglutide in DIO mice.
Table 1: Body Weight and Composition
| Treatment Group | Dosage | Study Duration | Body Weight Reduction (%) | Fat Mass Percentage (%) |
| This compound | 30 nmol/kg per week | 8 weeks | 40.1% | 11.2% |
| Semaglutide | 30 nmol/kg every other day | 8 weeks | 28.1% | 15.6% |
Data from a comparative study in diet-induced obesity mice.[3]
Table 2: Serum Lipid Profile
| Treatment Group | Triglycerides (mmol/L) | Total Cholesterol (mmol/L) | LDL-C (mmol/L) |
| This compound | 0.56 | 2.85 | 0.32 |
| Semaglutide | 0.80 | 3.97 | 0.62 |
Data from a comparative study in diet-induced obesity mice.[3]
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with environmental enrichment
-
Weighing scale
Protocol:
-
Upon arrival, acclimate mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.
-
After acclimatization, randomly assign mice to either the HFD or control diet group.
-
House the mice under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide ad libitum access to their respective diets and water for a period of 8-12 weeks to induce the obese phenotype.
-
Monitor body weight weekly. Mice on the HFD are expected to gain significantly more weight than the control group.
-
At the end of the induction period, mice with a body weight approximately 20-25% greater than the control group are considered obese and are suitable for the treatment study.
Long-Term this compound Administration
Objective: To evaluate the long-term effects of this compound on metabolic parameters in DIO mice.
Materials:
-
DIO mice (prepared as described in Protocol 1)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Subcutaneous injection needles and syringes
Protocol:
-
Randomly assign DIO mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A lean control group on a standard diet should also be maintained.
-
Prepare this compound solutions in the appropriate vehicle at the desired concentrations. A weekly subcutaneous dose of 30 nmol/kg has been shown to be effective.[3]
-
Administer this compound or vehicle via subcutaneous injection once weekly for the duration of the study (e.g., 8-12 weeks or longer).
-
Monitor body weight and food and water intake at regular intervals (e.g., daily or weekly).
-
Perform metabolic assessments at baseline and at specified time points throughout the study (see Protocol 3).
-
At the end of the treatment period, collect terminal blood and tissue samples for further analysis.
Metabolic Assessments
Objective: To assess changes in glucose homeostasis, insulin (B600854) sensitivity, and body composition.
a. Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg glucose solution orally via gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
b. Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours with free access to water.
-
Record baseline blood glucose.
-
Administer human insulin (0.75-1.0 IU/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
c. Body Composition Analysis:
-
Utilize techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to measure fat mass, lean mass, and total body water.
-
Perform these measurements at the beginning and end of the treatment period.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
References
- 1. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 3. Multiple Research Results from Innovent's General Biomedicine Pipeline to be Showcased at the ADA 85th Scientific Sessions [prnewswire.com]
Best Practices for Mazdutide Formulation and Storage for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the formulation and storage of Mazdutide for laboratory use. This compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, making it a valuable tool for research in metabolic diseases such as obesity and type 2 diabetes.[][2][3][4][5] Proper handling and storage are critical to ensure the integrity and biological activity of the peptide for reproducible experimental results.
Chemical and Physical Properties of this compound
This compound is a synthetic peptide analog of oxyntomodulin.[6][7][8] Understanding its fundamental properties is essential for its correct handling and use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C210H322N46O67 | [7] |
| Molecular Weight | 4563.06 g/mol | [7] |
| Appearance | White to off-white lyophilized powder | |
| Isoelectric Point (pI) | 5.2 | [9] |
| Purity | >99% (as determined by HPLC) |
Storage of Lyophilized and Reconstituted this compound
Proper storage is crucial to prevent degradation and maintain the biological activity of this compound.
Lyophilized this compound
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -80°CShort-term: -20°C | Storing lyophilized peptides at low temperatures minimizes degradation.[10][11][12][13] For extended periods, -80°C is optimal. |
| Light | Protect from light. | Light exposure can lead to the degradation of peptides.[13] |
| Moisture | Store in a desiccator or a tightly sealed container. | Peptides can be hygroscopic; moisture absorption can reduce stability.[11] |
Reconstituted this compound Solution
| Condition | Recommendation | Rationale |
| Temperature | Short-term (up to 1 month): -20°CLong-term (up to 6 months): -80°C | Storing peptide solutions frozen is essential to prevent degradation.[6][8] Repeated freeze-thaw cycles should be avoided.[14][15] |
| Freeze-Thaw Cycles | Aliquot the reconstituted solution into single-use volumes to avoid repeated freezing and thawing. | Each freeze-thaw cycle can contribute to peptide degradation.[14][15] |
| Bacterial Contamination | Use sterile buffers for reconstitution and handle under aseptic conditions. Consider filtration through a 0.22 µm filter. | Bacterial proteases can degrade the peptide.[6][8][11] |
Reconstitution Protocol for Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound for use in laboratory experiments.
Materials
-
Lyophilized this compound vial
-
Appropriate sterile solvent (e.g., sterile water, PBS, or a buffer of choice)
-
Sterile, low-protein binding polypropylene (B1209903) tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Centrifuge
Procedure
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial upon opening.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection and Addition:
-
Based on experimental needs, select a sterile solvent. For initial stock solutions, sterile, nuclease-free water is often a good choice. A patent for a this compound formulation mentions reconstitution in sterile water for injection.[9]
-
One supplier suggests that this compound is soluble in water at 22.22 mg/mL, with the addition of HCl to adjust the pH to 2 and sonication.[6][7]
-
Slowly add the desired volume of the solvent to the vial.
-
-
Dissolution:
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
If the peptide does not dissolve readily, gentle warming (to a maximum of 37°C) or brief sonication can be used.
-
-
Aliquoting and Storage:
Signaling Pathways of this compound
This compound exerts its effects by activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor in pancreatic β-cells leads to a cascade of intracellular events that enhance glucose-stimulated insulin (B600854) secretion.
Caption: GLP-1 receptor signaling pathway activated by this compound.
Glucagon Receptor Signaling Pathway
Activation of the glucagon receptor, primarily in hepatocytes, stimulates glucose production and increases energy expenditure.
Caption: Glucagon receptor signaling pathway activated by this compound.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies that can be adapted for this compound.
In Vitro Bioassay: cAMP Accumulation Assay
This protocol is to determine the potency of this compound in activating the GLP-1 and glucagon receptors by measuring the intracellular accumulation of cyclic AMP (cAMP).[16][17]
Caption: Workflow for an in vitro cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture a suitable cell line stably expressing either the human GLP-1 receptor (GLP-1R) or the human glucagon receptor (GCGR).
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Peptide Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Include a positive control (e.g., GLP-1 for GLP-1R expressing cells, or glucagon for GCGR expressing cells) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Study: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is to evaluate the effect of this compound on glucose tolerance in a mouse model of obesity or diabetes.[16][17]
References
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. glpbio.com [glpbio.com]
- 4. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 5. Innovent Announces this compound, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. HY-P3375-10mg | this compound [2259884-03-0] Clinisciences [clinisciences.com]
- 9. AU2022298841A1 - Use of this compound - Google Patents [patents.google.com]
- 10. jpt.com [jpt.com]
- 11. genscript.com [genscript.com]
- 12. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 13. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 14. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. The dual GCGR/GLP-1R agonist survodutide: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Mazdutide's Impact on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of Mazdutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor (GCGR) agonist, on mitochondrial respiration. The protocols outlined below are designed to deliver robust and reproducible data for understanding the metabolic impact of this therapeutic agent.
Introduction
This compound is a novel dual agonist of the GLP-1 and glucagon receptors, showing promise in the treatment of obesity and type 2 diabetes.[1][2][3] Its mechanism of action involves promoting insulin (B600854) secretion, suppressing appetite, and potentially increasing energy expenditure.[2][4][5] Given the central role of mitochondria in cellular energy metabolism, investigating this compound's impact on mitochondrial respiration is crucial for elucidating its therapeutic effects and potential off-target actions. GLP-1 receptor agonists have been shown to influence mitochondrial function, with some studies indicating improvements in mitochondrial respiration and redox state.[6][7] However, the effects of dual agonism, particularly the contribution of glucagon receptor activation, on mitochondrial bioenergetics are less understood.
These protocols provide a framework for a multi-faceted approach to assessing mitochondrial function in response to this compound treatment, utilizing state-of-the-art techniques to measure key parameters of mitochondrial respiration.
Key Experimental Approaches
A thorough evaluation of this compound's impact on mitochondrial respiration should involve the assessment of several key parameters. The following table summarizes the recommended experimental approaches, the parameters they measure, and the typical sample types.
| Experimental Approach | Key Parameters Measured | Typical Sample Types | Instrumentation |
| High-Resolution Respirometry (HRR) | Oxygen consumption rate (OCR) under various substrate and inhibitor conditions (e.g., LEAK state, OXPHOS capacity, ETS capacity).[8][9][10][11] | Isolated mitochondria, permeabilized cells, tissue homogenates (e.g., from liver, skeletal muscle, adipose tissue).[8][9] | Oroboros Oxygraph-2k or similar. |
| Extracellular Flux Analysis | Real-time kinetic measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[12][13][14] Key metrics include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13][15] | Adherent or suspension cells (e.g., hepatocytes, myotubes, adipocytes). | Agilent Seahorse XF Analyzer.[12] |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Changes in the electrochemical gradient across the inner mitochondrial membrane, an indicator of mitochondrial health and function.[16][17][18] | Live cells. | Fluorescence microscope, flow cytometer, or microplate reader.[17][19] |
| ATP Production Rate Assay | Quantification of ATP produced through mitochondrial respiration (oxidative phosphorylation) and glycolysis.[20][21][22] | Live cells. | Luminometer or fluorescence plate reader.[22][23] |
Signaling Pathway Overview
The following diagram illustrates the dual mechanism of this compound and its potential downstream effects on cellular metabolism and mitochondrial function.
Caption: this compound's dual receptor activation and potential impact on mitochondrial respiration.
Experimental Protocols
Protocol 1: High-Resolution Respirometry (HRR) of Isolated Mitochondria
This protocol details the measurement of oxygen consumption in mitochondria isolated from tissues of interest (e.g., liver, skeletal muscle) following in vivo or ex vivo treatment with this compound.
Materials:
-
Tissue of interest (e.g., liver, skeletal muscle)
-
Mitochondria isolation buffer
-
Respiration medium (e.g., MiR05)
-
Substrates (e.g., pyruvate (B1213749), malate, succinate, ADP)
-
Inhibitors (e.g., rotenone (B1679576), antimycin A, oligomycin)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.[24]
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).
-
Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.[10][25]
-
Assay Setup: Add respiration medium to the respirometer chambers and allow the signal to stabilize. Add a known amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) to each chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
LEAK state (Complex I): Add pyruvate and malate.
-
OXPHOS (Complex I): Add a saturating concentration of ADP.
-
LEAK state (Complex II): Add rotenone (to inhibit Complex I) followed by succinate.
-
OXPHOS (Complex II): Add ADP.
-
ETS Capacity: Titrate an uncoupler (e.g., FCCP) to achieve maximal oxygen consumption.[10][26]
-
Residual Oxygen Consumption (ROX): Add antimycin A to inhibit Complex III.
-
-
Data Analysis: Calculate oxygen flux for each respiratory state and normalize to mitochondrial protein content.
Workflow Diagram:
Caption: High-Resolution Respirometry (HRR) experimental workflow.
Protocol 2: Extracellular Flux Analysis of Cultured Cells
This protocol describes the use of a Seahorse XF Analyzer to measure the real-time effects of this compound on the mitochondrial respiration of intact cells.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Cell culture medium
-
Seahorse XF Base Medium
-
Supplements (e.g., glucose, pyruvate, glutamine)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[15]
-
Seahorse XF Analyzer and consumables[12]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight.
-
Prepare assay medium by supplementing Seahorse XF Base Medium with substrates.[13]
-
Wash and replace the cell culture medium with the prepared assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF Cell Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the instrument and start the assay.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of:
-
Oligomycin (to inhibit ATP synthase)
-
FCCP (to uncouple the mitochondrial membrane and induce maximal respiration)
-
Rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration)[15]
-
-
-
Data Analysis: Use the Seahorse Wave software to calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption. Normalize data to cell number or protein concentration.
Workflow Diagram:
Caption: Seahorse XF Mito Stress Test experimental workflow.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to assess changes in ΔΨm in live cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Fluorescent ΔΨm indicator dye (e.g., TMRM, TMRE, or JC-1)[18][27][28]
-
Imaging medium
-
Positive control (e.g., FCCP, a mitochondrial uncoupler)
-
Fluorescence detection instrument (microscope, flow cytometer, or plate reader)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in Protocol 2.
-
Dye Loading:
-
Remove the treatment medium and wash the cells with pre-warmed imaging medium.
-
Incubate the cells with the ΔΨm dye at the recommended concentration (e.g., 25-100 nM TMRM) for 20-30 minutes at 37°C, protected from light.[17]
-
-
Washing: Gently wash the cells with imaging medium to remove excess dye.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Acquire images of the cells and quantify the fluorescence intensity in the mitochondrial regions.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population. For JC-1, measure both green (monomers) and red (J-aggregates) fluorescence to determine the ratio, which reflects the polarization state.[18][19]
-
Microplate Reader: Measure the fluorescence intensity of the entire well.
-
-
Data Analysis: Compare the fluorescence intensity (or red/green ratio for JC-1) of this compound-treated cells to the vehicle control. Use a positive control like FCCP to confirm the assay is working.
Protocol 4: Cellular ATP Production Assay
This protocol measures the total cellular ATP levels as an indicator of energy status following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
ATP assay kit (luciferase-based)[22]
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture cells in an opaque-walled multi-well plate and treat with this compound.
-
Cell Lysis and ATP Measurement:
-
Follow the ATP assay kit manufacturer's instructions.[22][23] This typically involves adding a single reagent that lyses the cells and provides the luciferase and luciferin (B1168401) substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Normalization: In a parallel plate, determine the cell number or total protein content for normalization of the ATP levels.
-
Data Analysis: Generate an ATP standard curve to quantify the absolute ATP concentration. Compare the normalized ATP levels between this compound-treated and control cells.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Below is an example of how to structure the data from a Seahorse XF Mito Stress Test.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters in HepG2 Cells
| Treatment Group | Basal Respiration (pmol O₂/min/µg protein) | ATP-Linked Respiration (pmol O₂/min/µg protein) | Maximal Respiration (pmol O₂/min/µg protein) | Spare Respiratory Capacity (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the impact of this compound on mitochondrial respiration. By employing a combination of high-resolution respirometry, extracellular flux analysis, and assays for mitochondrial membrane potential and ATP production, researchers can gain a comprehensive understanding of how this dual GLP-1/GCGR agonist modulates cellular bioenergetics. This information is critical for advancing our knowledge of this compound's mechanism of action and its therapeutic potential in metabolic diseases.
References
- 1. tydes.is [tydes.is]
- 2. tydes.is [tydes.is]
- 3. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polarispeptides.com [polarispeptides.com]
- 5. bariatricnews.net [bariatricnews.net]
- 6. Effects of GLP-1 receptor agonists on mitochondrial function, inflammatory markers and leukocyte-endothelium interactions in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Impact of GLP-1 receptor agonist versus omega-3 fatty acids supplement on obesity-induced alterations of mitochondrial respiration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 11. High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lurm.univr.it [lurm.univr.it]
- 15. agilent.com [agilent.com]
- 16. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. agilent.com [agilent.com]
- 25. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 28. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mazdutide in Studies of Non-alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, that can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Mazdutide, a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR), has emerged as a promising therapeutic agent for NAFLD. Its dual mechanism of action is thought to not only improve glycemic control and promote weight loss through GLP-1R activation but also to enhance energy expenditure, fatty acid oxidation, and reduce liver fat via GCGR activation.[1][2][3] This document provides a comprehensive overview of the application of this compound in NAFLD studies, including summaries of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound's therapeutic effects in NAFLD are attributed to its simultaneous activation of GLP-1R and GCGR.[1][2][3]
-
GLP-1 Receptor Agonism: Activation of GLP-1R in the pancreas enhances glucose-dependent insulin (B600854) secretion, while its effects in the brain and gastrointestinal tract promote satiety and slow gastric emptying, leading to reduced food intake and weight loss.
-
Glucagon Receptor Agonism: GCGR activation in the liver increases energy expenditure and stimulates the oxidation of fatty acids, thereby directly targeting the accumulation of fat in hepatocytes.[1][2]
This dual agonism offers a multifaceted approach to treating NAFLD by addressing both systemic metabolic dysregulation and hepatic steatosis.
Signaling Pathway of this compound in Hepatocytes
Clinical Trial Data on Liver Fat Reduction
Recent clinical trials have demonstrated this compound's significant efficacy in reducing liver fat content in patients with NAFLD.
| Study | Population | Treatment Arms | Duration | Baseline Liver Fat Content (LFC) | Key Findings on Liver Fat Reduction |
| GLORY-1 (Phase 3) [4] | Chinese adults with overweight or obesity | This compound 4 mg, this compound 6 mg, Placebo | 48 weeks | ≥5% | - this compound 4 mg: -63.3% mean relative change in LFC. - this compound 6 mg: -73.2% mean relative change in LFC. - Placebo: +8.2% mean relative change in LFC. |
| GLORY-1 (sub-analysis) [4] | Participants with baseline LFC ≥10% | This compound 6 mg, Placebo | 48 weeks | ≥10% | - this compound 6 mg: -80.2% mean relative reduction in LFC. - Placebo: +5.3% mean relative change in LFC. |
| Phase 2 Trial [2] | Chinese adults with obesity | This compound 9 mg, Placebo | 24 weeks | ≥5% | - this compound 9 mg: -73.3% mean relative reduction in LFC. |
| GLORY-3 (Phase 3, ongoing) [2] | Chinese adults with overweight/obesity and NAFLD | This compound 9 mg, Semaglutide 2.4 mg | 48 weeks | Not Applicable | Head-to-head comparison of change in LFC. |
Other Relevant Clinical Endpoints
Beyond liver fat reduction, studies have reported improvements in other metabolic parameters with this compound treatment.[3][4][5][6]
| Parameter | Study | Dosage | Duration | Observed Effect |
| Body Weight | Phase 2 Trial[6] | 3 mg, 4.5 mg, 6 mg | 24 weeks | -6.7%, -10.4%, and -11.3% mean reduction, respectively. |
| Waist Circumference | GLORY-1[4] | 4 mg, 6 mg | 48 weeks | Significant reduction compared to placebo. |
| Blood Pressure | GLORY-1[4] | 4 mg, 6 mg | 48 weeks | Significant reduction compared to placebo. |
| Transaminases (ALT, AST) | GLORY-1[4] | 4 mg, 6 mg | 48 weeks | Reduction observed. |
| Lipids (Triglycerides) | GLORY-1[4] | 4 mg, 6 mg | 48 weeks | Reduction observed. |
Experimental Protocols
Preclinical Evaluation of this compound in a Diet-Induced NAFLD Mouse Model
This protocol outlines a typical workflow for assessing the efficacy of this compound in a preclinical setting.
1. Induction of NAFLD in C57BL/6 Mice [1][7][8][9]
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: Maintained in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize mice for at least one week with free access to standard chow and water.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
NAFLD Induction Group: Feed a high-fat diet (HFD) with 45-60% of total kilocalories derived from fat for a period of 12-16 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly.
2. Liver Fat Quantification by MRI-Proton Density Fat Fraction (MRI-PDFF) [10][11][12][13][14]
-
Principle: MRI-PDFF is a non-invasive imaging technique that quantifies the fraction of protons bound to fat relative to the total number of protons (fat and water) in a given voxel of tissue.
-
Protocol:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Position the mouse in a small animal MRI scanner.
-
Acquire multi-echo gradient echo sequences of the liver.
-
Process the acquired data using specialized software to generate PDFF maps.
-
Draw regions of interest (ROIs) on the PDFF maps of the liver to calculate the mean liver PDFF.
-
3. Liver Histology [15][16][17][18][19][20]
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris' hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Counterstain with eosin for 1-2 minutes.
-
Dehydrate, clear, and mount.
-
Assessment: Evaluate for steatosis, inflammation, and hepatocyte ballooning.
-
-
Masson's Trichrome Staining for Fibrosis: [16][20][21][22]
-
Deparaffinize and rehydrate sections to water.
-
Mordant in Bouin's solution overnight at room temperature.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain with aniline (B41778) blue for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount.
-
Assessment: Evaluate the extent of collagen deposition (stains blue) to stage fibrosis.
-
4. Serum Biomarker Analysis [23][24][25][26][27]
-
Blood Collection: Collect blood via cardiac puncture into serum separator tubes.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum.
-
Analysis:
-
Liver Enzymes: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available colorimetric assay kits.
-
Lipid Profile: Measure serum triglycerides, total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) using enzymatic assay kits.
-
Glucose and Insulin: Measure fasting glucose and insulin levels to assess insulin resistance (HOMA-IR).
-
Logical Relationship of this compound's Dual Agonism in NAFLD Treatment
Conclusion
This compound has demonstrated substantial promise in the treatment of NAFLD by effectively reducing liver fat content and improving key metabolic parameters. Its dual agonism of GLP-1R and GCGR provides a comprehensive therapeutic strategy. The protocols outlined in this document offer a framework for researchers and drug development professionals to investigate the effects of this compound and other novel therapies in preclinical and clinical settings of NAFLD. Further research, including the outcomes of ongoing head-to-head trials like GLORY-3, will continue to elucidate the full potential of this compound in managing this widespread chronic liver disease.
References
- 1. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Head-to-head Phase 3 Study of this compound versus Semaglutide Completes First Participant Dosing in Adults in China with Overweight or Obesity Accompanied Fatty Liver Disease (GLORY-3) [prnewswire.com]
- 3. Innovent Announces this compound Demonstrates 80.2% Reduction in Liver Fat Content in Exploratory Analysis of Phase 3 Weight Management GLORY-1 Study at ADA 2024 [prnewswire.com]
- 4. Innovent’s this compound reduces liver fat content in obese patients | BioWorld [bioworld.com]
- 5. A phase 2 randomised controlled trial of this compound in Chinese overweight adults or adults with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 randomised controlled trial of this compound in Chinese overweight adults or adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. ajronline.org [ajronline.org]
- 11. fda.gov [fda.gov]
- 12. qibawiki.rsna.org [qibawiki.rsna.org]
- 13. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsna.org [pubs.rsna.org]
- 15. researchgate.net [researchgate.net]
- 16. ueg.eu [ueg.eu]
- 17. Improved pathology reporting in NAFLD/NASH for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines on the use of liver biopsy in clinical practice from the British Society of Gastroenterology, the Royal College of Radiologists and the Royal College of Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 20. Role of special stains in diagnostic liver pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stainsfile.com [stainsfile.com]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. Biomarkers in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Non-invasive Scores and Serum Biomarkers for Fatty Liver in the Era of Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD): A Comprehensive Review From NAFLD to MAFLD and MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Associations between serum biomarkers and non-alcoholic liver disease: Results of a clinical study of Mediterranean patients with obesity [frontiersin.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting gastrointestinal side effects of Mazdutide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects during preclinical animal studies with Mazdutide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3][4] Its mechanism of action involves:
-
GLP-1 Receptor Activation: This enhances insulin (B600854) secretion, suppresses appetite by slowing gastric emptying, and promotes a feeling of fullness.[2][4][5]
-
Glucagon Receptor Activation: This increases energy expenditure and enhances the breakdown of fats.[2][4][5]
This dual action makes this compound a promising candidate for treating type 2 diabetes and obesity.[1][3]
Q2: What are the common gastrointestinal side effects observed with this compound in animal studies?
The most frequently reported GI side effects in both clinical and preclinical studies are nausea, vomiting, and diarrhea.[4][6][7] These effects are generally mild to moderate in severity and often occur during the initial dose-escalation period.[4][6]
Q3: Why does this compound cause gastrointestinal side effects?
The gastrointestinal side effects of this compound are primarily linked to the activation of GLP-1 receptors in the gastrointestinal tract and the central nervous system.[8][9] Activation of these receptors can lead to delayed gastric emptying and can also directly stimulate areas of the brain associated with nausea and vomiting.[8][10]
Troubleshooting Guides
Issue: Nausea and Vomiting in Animal Models
Symptoms:
-
In emetic species like the musk shrew, observable retching and vomiting episodes.
-
In non-emetic species like rodents, signs of nausea can be inferred from conditioned taste aversion, pica (consumption of non-nutritive substances like kaolin (B608303) clay), and reduced food intake.[11]
Possible Causes:
-
Direct activation of GLP-1 receptors in the brainstem (area postrema and nucleus tractus solitarius) which are involved in the emetic reflex.[10][12]
-
Delayed gastric emptying leading to a prolonged feeling of fullness and discomfort.[5]
Troubleshooting Steps:
-
Dose Titration:
-
Recommendation: Implement a gradual dose-escalation protocol. Starting with a lower dose and slowly increasing it over several days or weeks can help the animals acclimatize and reduce the severity of nausea and vomiting.
-
Rationale: This approach allows for the development of tolerance to the GI effects of GLP-1 receptor activation.
-
-
Dietary Modification:
-
Recommendation: Provide a highly palatable and easily digestible diet. For rodents, ensure free access to standard chow and water.
-
Rationale: A palatable diet can help encourage food intake despite feelings of nausea.
-
-
Co-administration with a GIP Receptor Agonist:
-
Recommendation: Consider the co-administration of a glucose-dependent insulinotropic polypeptide (GIP) receptor agonist.
-
Rationale: Studies have shown that GIP receptor signaling can block emesis and reduce illness behaviors caused by GLP-1 receptor activation without compromising the desired effects on food intake and body weight.[10][11][12]
-
-
Pharmacological Intervention (for mechanistic studies):
-
Recommendation: Use of anti-emetic drugs can help to dissect the underlying mechanisms. However, be aware that these may interfere with the primary outcomes of the study.
-
Rationale: This can help to confirm if the observed behaviors are indeed related to nausea and vomiting.
-
Issue: Diarrhea in Animal Models
Symptoms:
-
Loose, watery stools.
-
Increased frequency of defecation.
Possible Causes:
-
GLP-1 receptor activation can alter intestinal motility and fluid secretion.
Troubleshooting Steps:
-
Hydration:
-
Recommendation: Ensure animals have ad libitum access to water to prevent dehydration. In severe cases, subcutaneous or intraperitoneal administration of sterile saline may be necessary.
-
Rationale: Diarrhea can lead to significant fluid and electrolyte loss.
-
-
Dietary Fiber:
-
Recommendation: For rodent studies, consider a diet with a moderate amount of soluble fiber.
-
Rationale: Soluble fiber can help to absorb excess water in the gut and improve stool consistency.
-
-
Dose Adjustment:
-
Recommendation: Similar to nausea and vomiting, a gradual dose escalation may help to mitigate the severity of diarrhea.
-
Data on Gastrointestinal Side Effects
| Study Type | Animal Model | This compound Dose | Gastrointestinal Side Effects Observed | Reference |
| Phase 2 Clinical Trial | Human | 3 mg, 4.5 mg, 6 mg | Diarrhea (36%), Decreased appetite (29%), Nausea (23%), Vomiting (14%) | [13] |
| Phase 3 Clinical Trial (GLORY-1) | Human | 4 mg, 6 mg | Nausea, Diarrhea, Vomiting (most frequent adverse events) | [4] |
| Preclinical Study (GLP-1R Agonist) | Musk Shrew | 1,000 nmol/kg (GLP-140) | Profound emesis | [10] |
Experimental Protocols
Assessment of Emesis in Musk Shrews
Objective: To quantify the emetic response to this compound administration.
Materials:
-
Musk shrews (Suncus murinus)
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Observation cages with a clear floor
-
Video recording equipment
Procedure:
-
Acclimatize shrews to the observation cages for at least 30 minutes prior to injection.
-
Administer this compound or vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Immediately begin video recording the animals for a predefined observation period (e.g., 2-4 hours).
-
A trained observer, blinded to the treatment groups, should analyze the video recordings to score the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents.
-
Record the latency to the first emetic event and the total number of events for each animal.
Assessment of Nausea-like Behavior (Kaolin Intake) in Rats
Objective: To assess pica behavior as an indicator of nausea.
Materials:
-
Rats
-
This compound solution
-
Vehicle control
-
Standard rat chow
-
Kaolin clay pellets
-
Metabolic cages that allow for the separation and measurement of spilled food and kaolin.
Procedure:
-
Acclimatize rats to the metabolic cages and the presence of both standard chow and kaolin pellets for several days.
-
Establish a baseline of daily food and kaolin intake for each rat.
-
On the test day, administer this compound or vehicle control.
-
Measure the intake of both standard chow and kaolin pellets over a 24-hour period.
-
An increase in kaolin consumption relative to baseline and the control group is indicative of nausea-like behavior.
Visualizations
Caption: this compound's dual agonist signaling pathway.
Caption: Troubleshooting workflow for GI side effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. tydes.is [tydes.is]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Innovent's Obesity Drug, this compound, Could Be a Game-Changer in Obesity Treatment [healthandpharma.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Association between different GLP-1 receptor agonists and gastrointestinal adverse reactions: A real-world disproportionality study based on FDA adverse event reporting system database [frontiersin.org]
- 10. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist-Induced Nausea and Emesis in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Mazdutide Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mazdutide dosage while minimizing off-target and undesirable on-target effects. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1] As an analogue of the mammalian hormone oxyntomodulin, it leverages both pathways to regulate metabolism. Activation of the GLP-1 receptor promotes insulin (B600854) secretion, suppresses appetite, and slows gastric emptying.[2][3] Simultaneously, activation of the glucagon receptor is thought to increase energy expenditure and enhance hepatic fat metabolism.[2][3]
Q2: What are the primary on-target effects and associated side effects of this compound?
A2: The primary on-target effects of this compound include improved glycemic control and weight loss.[4][5][6] The most frequently reported side effects are direct consequences of its on-target activity, particularly GLP-1 receptor agonism, and are primarily gastrointestinal in nature. These include nausea, diarrhea, vomiting, and decreased appetite.[2][3][4][5] These events are typically mild to moderate in severity and are most common during the initial dose-escalation phase.[2][3][5][7]
Q3: What are the known cardiovascular effects of this compound?
A3: Clinical trials have shown that this compound can lead to a slight increase in heart rate.[2][3] However, this has not been associated with an increased risk of cardiovascular events.[2][8][9] In fact, studies have demonstrated that this compound can improve several cardiovascular and metabolic risk factors, including reductions in blood pressure, blood lipids (total cholesterol, triglycerides, and LDL cholesterol), and serum uric acid.[6][10][11]
Q4: How can the common gastrointestinal side effects of this compound be minimized during experiments?
A4: A gradual dose-escalation strategy is the most effective method for improving gastrointestinal tolerability.[3] Starting with a low dose and incrementally increasing it allows for acclimatization. Additionally, dietary modifications such as eating smaller, more frequent meals, avoiding high-fat foods, and staying hydrated can help mitigate these side effects.
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Distress in Animal Models
-
Possible Cause: The initial dose of this compound may be too high, or the dose-escalation schedule may be too rapid.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosing protocol to established dose-escalation schedules from preclinical and clinical studies.
-
Implement a Slower Titration: Introduce smaller incremental dose increases over a longer period.
-
Dietary Adjustments: Ensure the diet of the animals is consistent and consider if a lower-fat chow could alleviate symptoms, mirroring advice given to human patients.
-
Monitor Animal Well-being: Closely observe animals for signs of distress, and consider temporary dose reduction if necessary.
-
Issue 2: Unexpected Cardiovascular Readouts (e.g., Tachycardia)
-
Possible Cause: An increase in heart rate is an expected physiological response to glucagon and GLP-1 receptor agonism. However, an excessive or sustained increase may warrant investigation.
-
Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure that cardiovascular parameters are measured at multiple time points before drug administration to establish a reliable baseline.
-
Control for Confounding Factors: Minimize stress in the animals during handling and measurement, as this can independently affect heart rate.
-
Dose-Response Assessment: Evaluate if the magnitude of the heart rate increase is dose-dependent. This can help in selecting a dose with an acceptable therapeutic window.
-
Continuous Monitoring: For in-depth studies, consider using telemetry to continuously monitor cardiovascular parameters without the confounding effects of handling stress.
-
Issue 3: Inconsistent or Non-reproducible Results in In Vitro Assays (e.g., cAMP Assays)
-
Possible Cause: Variability in cell-based assays can arise from multiple factors including cell health, passage number, and reagent consistency.
-
Troubleshooting Steps:
-
Cell Line Authentication and Maintenance: Ensure the cell line expresses the target receptors (GLP-1R and GCGR) and is free from contamination. Use cells within a consistent and limited passage number range.
-
Assay Optimization: Optimize cell density, stimulation time, and the concentration of assay reagents.
-
Include Proper Controls: Always include a positive control (a known agonist for the receptor) and a negative control (vehicle) to ensure the assay is performing as expected.
-
Reagent Quality: Use high-quality, fresh reagents. If using frozen cells, ensure proper thawing and handling procedures are followed.
-
Data Presentation
Table 1: Dose-Dependent Incidence of Common Adverse Events in a Phase 2 Trial in Chinese Patients with Type 2 Diabetes (20 weeks) [4]
| Adverse Event | Placebo (n=51) | This compound 3 mg (n=51) | This compound 4.5 mg (n=49) | This compound 6 mg (n=49) |
| Diarrhea | 10% | 36% | Not Reported | Not Reported |
| Decreased Appetite | 6% | 29% | Not Reported | Not Reported |
| Nausea | 8% | 23% | Not Reported | Not Reported |
| Vomiting | 2% | 14% | Not Reported | Not Reported |
| Hypoglycemia | 8% | 10% | Not Reported | Not Reported |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Phase 1b Trial in Chinese Adults with Overweight or Obesity [12][13]
| Adverse Event | Placebo (n=8) | This compound 9 mg (n=8) | This compound 10 mg (n=8) |
| Any TEAE | 87.5% | 100% | 100% |
| Diarrhea | Not Reported | Most Common | Most Common |
| Decreased Appetite | Not Reported | Most Common | Most Common |
| Nausea | Not Reported | Most Common | Most Common |
| Vomiting | Not Reported | Most Common | Most Common |
| Upper Respiratory Tract Infection | Not Reported | Most Common | Most Common |
| Urinary Tract Infection | Not Reported | Most Common | Most Common |
| Abdominal Distension | Not Reported | Most Common | Most Common |
Note: In this study, specific percentages for each common adverse event were not provided, but they were listed as the "most commonly-reported TEAEs".
Table 3: Efficacy and Key Safety Parameters from the GLORY-1 Phase 3 Trial (48 weeks) [2][3][6]
| Parameter | Placebo (n=205) | This compound 4 mg (n=203) | This compound 6 mg (n=202) |
| Efficacy | |||
| Mean Weight Change from Baseline | -0.47% | -12.05% | -14.84% |
| Participants with ≥5% Weight Loss | 10.9% (at 32 wks) | 76.3% (at 32 wks) | 84.0% (at 32 wks) |
| Cardiovascular & Metabolic | |||
| Mean Change in Heart Rate (beats/min) | Not Reported | +2.6 | +2.6 |
| Adverse Events | |||
| Discontinuation due to AEs | 1.0% | 1.5% | 0.5% |
| Nausea | Not Reported | 32.5% | 50.5% |
Mandatory Visualizations
Caption: this compound's dual agonist signaling pathway.
Caption: Workflow for off-target effects screening.
Caption: Logic of dosage optimization.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Screening
This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of non-target G protein-coupled receptors (GPCRs).
-
Materials:
-
Cell membranes prepared from cell lines expressing the off-target receptor of interest.
-
A suitable radioligand for the receptor of interest (e.g., ³H-labeled).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, include control wells with an excess of a known unlabeled ligand for the receptor.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro cAMP Functional Assay
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing either the GLP-1 or glucagon receptor, thus determining its functional potency (EC50).
-
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human GLP-1R or GCGR.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution.
-
Forskolin (B1673556) (positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
384-well assay plates.
-
-
Procedure:
-
Culture the cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer to the desired density.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the wells containing the cells. Include wells with vehicle only (basal level) and forskolin (maximum stimulation).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as per the kit protocol.
-
Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 3: In Vivo Assessment of Cardiovascular Effects in Rodent Models
This protocol provides a framework for assessing the impact of different this compound doses on heart rate and blood pressure in rodents, often using telemetry.
-
Animals:
-
Male or female mice or rats of a suitable strain.
-
Animals should be surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
-
Procedure:
-
Allow animals to recover fully from surgery and acclimate to single housing.
-
Record baseline cardiovascular data for at least 24-48 hours before the start of the study to establish a stable diurnal rhythm.
-
Prepare this compound formulations at the desired doses for subcutaneous injection. The vehicle should be used as a control.
-
Administer the vehicle or different doses of this compound to separate groups of animals.
-
Continuously record blood pressure, heart rate, and activity via the telemetry system for a specified period post-dosing (e.g., 24-72 hours).
-
Analyze the data by averaging the values over specific time intervals (e.g., hourly, or during light/dark cycles).
-
Compare the changes from baseline in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent effects on cardiovascular parameters.
-
Correlate any observed changes with the pharmacokinetic profile of this compound if available.
-
References
- 1. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bariatricnews.net [bariatricnews.net]
- 3. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 4. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bariatricnews.net [bariatricnews.net]
- 6. Phase 3 Clinical Study of this compound in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]
- 7. Innovent announces the Phase 3 Clinical Study DREAMS-1 of this compound in China were Orally Presented at ADA 85th Scientific Sessions [prnewswire.com]
- 8. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications - BioSpace [biospace.com]
- 9. bariatricnews.net [bariatricnews.net]
- 10. Efficacy and safety of this compound on weight loss among diabetic and non-diabetic patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Injection Site Reactions in Preclinical Mazdutide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating injection site reactions (ISRs) during preclinical studies with Mazdutide. Given that specific preclinical ISR data for this compound is not extensively published, this guide synthesizes best practices for subcutaneous administration of peptides, particularly dual GLP-1/glucagon (B607659) receptor agonists, to provide actionable strategies for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] Its mechanism of action involves activating GLP-1 receptors to promote insulin (B600854) secretion, suppress appetite, and slow gastric emptying, while also engaging glucagon receptors to potentially increase energy expenditure and improve hepatic fat metabolism.[3] This dual action is being explored for its synergistic effects on weight management and glycemic control.
Q2: Are injection site reactions common with this compound in preclinical studies?
While clinical trials in humans have reported a low incidence of injection site reactions with this compound, comparable to placebo, specific data on the frequency and nature of ISRs in preclinical animal models are not widely available in published literature. However, ISRs are a known potential complication with the subcutaneous administration of peptide therapeutics in preclinical species.[4]
Q3: What are the common signs of an injection site reaction in animal models?
Common signs of ISRs in animal models such as rodents and minipigs can range from mild to severe and include:
-
Erythema (redness)
-
Edema (swelling)
-
Pruritus (itching), which may be observed as excessive grooming or scratching at the injection site
-
Pain, indicated by vocalization, flinching upon touch, or altered gait
-
Induration (hardening of the tissue)
-
Necrosis (tissue death) in severe cases
Troubleshooting Guide: Addressing Injection Site Reactions
This guide provides a systematic approach to troubleshooting and mitigating ISRs observed in your preclinical studies.
Problem 1: Observation of Erythema and Edema at the Injection Site
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Formulation Irritation (pH, Buffer) | - Review the pH of your this compound formulation. Aim for a pH as close to physiological (around 7.4) as is feasible for drug stability. - Consider the buffer system. Citrate (B86180) buffers have been associated with a higher incidence of injection pain compared to histidine or phosphate (B84403) buffers.[4] If using a citrate buffer, consider switching to a less irritating alternative. |
| High Injection Volume | - For rodents, keep the injection volume per site low. For mice, a common recommendation is not to exceed 10 ml/kg, and for rats, it is generally below 5 ml/kg. - For larger animals like minipigs, while they can tolerate larger volumes, consider splitting higher doses into two separate injection sites. |
| Rapid Injection Speed | - Administer the injection slowly and steadily to allow the tissue to accommodate the fluid, minimizing local trauma. |
| Needle Trauma | - Use the smallest gauge needle appropriate for the viscosity of the formulation. For rodents, 27-30 gauge needles are often suitable. - Ensure the needle is sharp and not reused between animals to minimize tissue damage. |
Problem 2: Signs of Pain or Distress in Animals Post-Injection
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Formulation Osmolality | - Ensure the osmolality of your formulation is within a tolerable range. Hypertonic or hypotonic solutions can cause pain upon injection. |
| Drug Concentration and Viscosity | - High concentrations of peptides can lead to increased viscosity, which may increase injection difficulty and pain. If possible, evaluate if a lower concentration administered in a slightly larger, well-tolerated volume reduces pain. |
| Improper Injection Technique | - Ensure proper subcutaneous injection technique for the species being used. For rodents, "tenting" the skin and inserting the needle at the base of the tent is crucial. In minipigs, which have less loose skin, the flank or loose skin behind the ear are preferred sites.[4] |
| Cold Injection Solution | - Allow the this compound formulation to come to room temperature before injection. Injecting cold solutions can cause discomfort. |
Problem 3: Development of Induration or Skin Lesions at the Injection Site
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Inflammatory Response to Excipients | - Review all excipients in your formulation for known irritant properties. Some stabilizers or preservatives can elicit an inflammatory response. - If using a custom formulation, consider a simplified vehicle to identify the potential irritant. |
| Repeated Injections at the Same Site | - Implement a strict injection site rotation schedule. Avoid administering consecutive doses in the same location to allow the tissue to recover. |
| Immunogenic Reaction | - While less common with synthetic peptides, repeated administration can sometimes lead to a localized immune response. If you suspect this, you may need to consult with a veterinary pathologist to examine tissue samples. |
| Microbial Contamination | - Ensure strict aseptic technique during formulation preparation and administration to prevent bacterial contamination, which can lead to abscess formation. |
Experimental Protocols
Protocol 1: Assessment of Local Tolerance in a Rodent Model (Rat)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (subcutaneous injection).
-
Group 2: this compound formulation (subcutaneous injection at the desired dose).
-
Group 3 (Optional): Positive control (a substance known to cause mild irritation).
-
-
Procedure:
-
Acclimatize animals for at least 3 days.
-
On the day of dosing, record baseline observations of the injection site area (dorsal scapular region).
-
Administer a single subcutaneous injection of the assigned test article.
-
Observe animals continuously for the first 30 minutes and then at 1, 4, 24, 48, and 72 hours post-dose.
-
-
Evaluation:
-
Macroscopic Evaluation: Score the injection site for erythema and edema using a standardized scoring system (e.g., Draize scale).
-
Histopathological Evaluation: At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection site for histopathological analysis to assess for inflammation, necrosis, and other cellular changes.
-
Protocol 2: Formulation Buffer Screen to Minimize Injection Site Irritation
-
Objective: To compare the local tolerance of a this compound formulation in different buffer systems.
-
Formulations to Test:
-
Formulation A: this compound in a citrate buffer (pH 6.0).
-
Formulation B: this compound in a histidine buffer (pH 6.0).
-
Formulation C: this compound in a phosphate buffer (pH 7.0).
-
-
Procedure:
-
Utilize the rodent local tolerance model described in Protocol 1.
-
Assign animal groups to each formulation.
-
Administer a single subcutaneous injection.
-
-
Analysis:
-
Compare the macroscopic and histopathological scores between the different formulation groups to identify the buffer system with the best local tolerance profile.
-
Visualizations
Caption: Workflow for Preclinical Assessment of Injection Site Reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of this compound (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]
- 4. catalystbiosciences.com [catalystbiosciences.com]
Technical Support Center: Troubleshooting Mazdutide Dose-Response Variability in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in Mazdutide dose-response curves observed in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1] As a mammalian oxyntomodulin analogue, it is designed to leverage the synergistic metabolic benefits of activating both pathways.[1] Activation of the GLP-1 receptor is known to promote insulin (B600854) secretion, suppress appetite, and slow gastric emptying.[2] Simultaneously, activation of the glucagon receptor can increase energy expenditure and enhance hepatic fat metabolism.[2] This dual-action mechanism is being explored for the treatment of obesity and type 2 diabetes.
Q2: What is the primary cell-based assay used to determine this compound's potency?
The most common cell-based assay for determining the in vitro potency of GLP-1 and glucagon receptor agonists like this compound is the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[3][4][5] Both the GLP-1 and glucagon receptors are Gs-coupled G protein-coupled receptors (GPCRs).[2][6] Upon agonist binding, they activate adenylyl cyclase, which catalyzes the conversion of ATP to cAMP, a key second messenger.[7][8]
Q3: What are the key parameters of a typical this compound dose-response curve?
A standard dose-response curve for this compound in a cAMP assay is a sigmoidal curve characterized by the following parameters:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum possible response. A lower EC50 value indicates higher potency.
-
Maximum Response (Emax): The highest level of cAMP accumulation achieved at saturating concentrations of this compound.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 is typical for a simple bimolecular interaction.
-
Signal-to-Background (S/B) Ratio: The ratio of the maximum signal (Emax) to the basal signal (in the absence of agonist). A high S/B ratio indicates a robust assay.
Troubleshooting Guide for Dose-Response Curve Variability
Variability in dose-response curves can manifest in several ways, including shifts in EC50, changes in the maximum response, and poor curve fitting. The following sections address common issues and provide targeted troubleshooting steps.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells for the same this compound concentration can skew the dose-response curve and lead to inaccurate EC50 and Emax values.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Optimize and standardize the cell seeding density for each experiment.[9] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[10] Fill outer wells with sterile PBS or media. |
| Cell Clumping | Gently triturate cells to break up clumps before seeding.[11] For adherent cells, ensure complete trypsinization. |
Issue 2: Low Maximum Response (Low Emax) or Poor Signal-to-Background Ratio
A low maximum response suggests that this compound is not effectively stimulating cAMP production to the expected level.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Cell Health | Use cells with a low passage number, as high-passage cells can exhibit altered responses.[12][13][14] Ensure cells are healthy and in the logarithmic growth phase before the assay.[15] |
| Low Receptor Expression | Confirm the expression of GLP-1 and glucagon receptors in the cell line used. Consider using a cell line engineered to overexpress these receptors. |
| Degraded this compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Inadequate Incubation Time | Optimize the incubation time with this compound. A time-course experiment can determine the point of maximal cAMP accumulation. |
| Presence of Phosphodiesterases (PDEs) | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.[7] |
Issue 3: High EC50 Value (Right-Shifted Curve)
A right-shifted dose-response curve indicates that a higher concentration of this compound is required to achieve the desired effect, suggesting decreased potency.
| Potential Cause | Troubleshooting Recommendation |
| High Cell Density | An excessive number of cells can lead to agonist depletion, resulting in a right-shifted curve. Optimize the cell seeding density.[3] |
| Incorrect this compound Concentration | Verify the concentration of the this compound stock solution. Perform serial dilutions accurately. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Optimize the agonist incubation time to capture the peak response without inducing significant desensitization. |
| Assay Buffer Components | The presence of serum or other components in the assay buffer can sometimes interfere with agonist binding. Consider performing the assay in a serum-free buffer.[2][11] |
Issue 4: Poor Curve Fit (Non-Sigmoidal or Shallow Curve)
A dose-response curve that does not fit a standard sigmoidal model can make it difficult to determine key parameters accurately.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Dose Range | Ensure that the range of this compound concentrations tested is wide enough to capture the full sigmoidal curve, including the basal and maximal responses. |
| Compound Cytotoxicity at High Concentrations | At very high concentrations, the compound may induce cytotoxicity, leading to a "hook effect" where the response decreases. Assess cell viability at the highest concentrations used. |
| Assay Detection Limits | The cAMP levels produced may be outside the linear range of the detection assay. Ensure that the generated signal falls within the linear range of your cAMP standard curve.[7] |
| Data Analysis Errors | Use appropriate non-linear regression models to fit the dose-response data. Ensure that baseline and maximal response values are correctly defined. |
Experimental Protocols
Detailed Methodology: this compound In Vitro Potency Assessment via cAMP Assay
This protocol describes a common method for determining the in vitro potency of this compound in a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) format.
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human GLP-1 and glucagon receptors in appropriate growth medium.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Use cells with a consistent and low passage number (e.g., within 20 passages) for all experiments.[12][14]
- Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation solution.
- Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) and perform a cell count.
- Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) and dispense into a 384-well white microplate.
2. Serum Starvation (Optional but Recommended):
- After cell adherence (for adherent cells), replace the growth medium with a serum-free or low-serum medium.[11]
- Incubate the cells for 4-16 hours to reduce basal signaling.[11]
3. Compound Preparation and Addition:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
- Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., 11-point curve).
- Add the diluted this compound or vehicle control to the appropriate wells of the cell plate.
4. Incubation:
- Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.
5. cAMP Detection (HTRF):
- Following incubation, add the HTRF lysis buffer containing the anti-cAMP cryptate and cAMP-d2 reagents to each well.
- Incubate the plate at room temperature for 1 hour to allow for cell lysis and the competitive immunoassay to reach equilibrium.
- Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
6. Data Analysis:
- Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
- Normalize the data to the vehicle control (0% response) and a maximal response control (e.g., a high concentration of a known potent agonist or forskolin) (100% response).
- Plot the normalized response versus the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50, Emax, and Hill slope.
Visualizations
This compound Signaling Pathway
Experimental Workflow for this compound cAMP Assay
Troubleshooting Decision Tree
References
- 1. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. selectscience.net [selectscience.net]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How does the passage number of a cell line affect the experimental... - ECHEMI [echemi.com]
- 13. atcc.org [atcc.org]
- 14. atcc.org [atcc.org]
- 15. promegaconnections.com [promegaconnections.com]
Technical Support Center: Refinement of Mazdutide Administration Techniques in Conscious Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Mazdutide in conscious rodents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Animal Distress During Injection | Improper handling and restraint techniques can cause significant stress to the animals.[1][2][3] | Implement refined handling methods such as tunnel or cup handling to habituate the animals to the experimenter.[3] Ensure proper scruffing technique for mice or appropriate torso holds for rats to provide secure but gentle restraint.[1] For repeated injections, consider training the animals to cooperate with the procedure to minimize stress.[2] |
| Injection Site Leakage | Incorrect injection technique, inappropriate needle size, or excessive injection volume can lead to leakage. | Use a small gauge needle (25-27G for mice) and ensure it is sharp and clean.[4] Create a "tent" of skin at the injection site (scruff or flank) and insert the needle at a shallow angle.[4][5] Inject the solution slowly and steadily. After injection, apply gentle pressure to the site for a few seconds.[4] |
| Inconsistent Experimental Results | Variability in injection technique, animal stress levels, or the formulation of the this compound solution can lead to inconsistent outcomes.[6][7] | Standardize the injection procedure across all animals and experimenters.[6] Minimize animal stress by using refined handling techniques and allowing for proper acclimatization.[8][9] Ensure the this compound solution is properly prepared, stored, and handled to maintain its stability. |
| Injection Site Reactions (Swelling, Redness) | The vehicle used for this compound, the pH of the solution, or repeated injections at the same site can cause local irritation. | If possible, use a vehicle with a neutral pH. Consider rotating injection sites if multiple administrations are required. Monitor the injection site for any signs of severe reaction and consult with a veterinarian if necessary. |
| Difficulty in Administering Correct Dose | Inaccurate measurement of the solution or loss of substance due to leakage can result in incorrect dosing. | For small volumes, it is preferable to dilute the injectable agent to ensure accurate dosing.[10] Use a new sterile syringe and needle for each animal to ensure accuracy and prevent cross-contamination.[10] Pay close attention to the injection technique to prevent leakage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in conscious rodents?
A1: The most common and recommended route of administration for this compound in conscious rodents is subcutaneous (SC) injection.[11] This method allows for slow and sustained absorption of the compound.
Q2: How should this compound be prepared and stored for rodent studies?
A2: this compound is a peptide and should be handled with care to ensure its stability. For research purposes, it is typically supplied as a lyophilized powder. Reconstitute the powder using sterile water or a buffer solution as recommended by the supplier. If using water as the stock solution, it should be filtered and sterilized before use.[11] The reconstituted solution should be stored at -20°C for up to one month or at -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles.
Q3: What are the typical dosages of this compound used in rodent studies?
A3: Dosages of this compound in rodent studies can vary depending on the specific research question and animal model. Preclinical studies in diet-induced obese (DIO) mice have used single doses of 15 and 30 nmol/kg administered subcutaneously.[11] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental paradigm.
Q4: What are the expected effects of this compound administration in rodents?
A4: this compound is a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[12] In rodents, administration has been shown to significantly reduce body weight and food intake.[11] It also has demonstrated glucose-lowering effects.[12]
Q5: What are the potential side effects of this compound in rodents?
A5: The most frequently reported adverse events in clinical studies with this compound are gastrointestinal in nature, including nausea, diarrhea, and vomiting.[12] While specific side effect profiles in rodents are less detailed in the provided results, it is important to monitor animals for any signs of distress, including changes in appetite, activity, and grooming behavior.
Q6: How can I minimize stress in rodents during repeated this compound injections?
A6: Minimizing stress is crucial for both animal welfare and data integrity, as stress can significantly impact metabolic parameters.[8][13] To reduce stress, handle the animals gently and frequently to habituate them to your presence.[2] Using non-aversive handling techniques like tunnel or cup handling is recommended over tail handling.[3] Ensure a calm and quiet environment during the injection procedure. For long-term studies, consider training the animals to cooperate with the injection process.[2]
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Conscious Mice
Materials:
-
This compound (lyophilized powder)
-
Sterile water for injection or appropriate sterile buffer
-
Sterile insulin (B600854) syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, reconstitute the lyophilized this compound powder with the appropriate volume of sterile water or buffer to achieve the desired final concentration.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
If not used immediately, store the solution on ice for a short period or at -20°C for longer-term storage as recommended.[11]
-
-
Animal Preparation:
-
Allow mice to acclimatize to the experimental room for at least 30 minutes before the procedure.
-
Weigh each mouse to determine the correct injection volume based on its body weight and the desired dosage.
-
-
Injection Procedure:
-
Gently restrain the mouse using the scruff method, ensuring a firm but not overly tight grip. The loose skin over the neck and back should be accessible.
-
Wipe the injection site (typically the scruff of the neck or the flank) with a 70% ethanol swab.
-
Create a "tent" of skin at the injection site using your thumb and forefinger.
-
Insert the needle, bevel up, at the base of the skin tent at a shallow angle (approximately 30-45 degrees). Be careful not to puncture through the other side of the skin tent.[4]
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see no blood enter the syringe).
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[4]
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Quantitative Data Summary
Table 1: Effects of this compound on Body Weight in Rodents
| Species | Dosage | Duration | Body Weight Change | Reference |
| Diet-Induced Obese (DIO) Mice | 15 nmol/kg (single dose, SC) | Not specified | Significant reduction | [11] |
| Diet-Induced Obese (DIO) Mice | 30 nmol/kg (single dose, SC) | Not specified | Significant reduction | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Reference |
| Half-life (t1/2) | 174.8 to 1075.7 hours (7.3 to 44.8 days) in a study with doses up to 10mg. |
Note: Rodent-specific pharmacokinetic data was not available in the provided search results. This human data is included for general informational purposes.
Visualizations
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Stress transmission in social groups of mice: unveiling physiological responses, behavioral patterns, and immune dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Decreased Appetite in Animal Models Treated with Mazdutide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing decreased appetite in animal models treated with Mazdutide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect appetite?
A1: this compound is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] Its mechanism of action involves mimicking the effects of the native gut hormone oxyntomodulin, which regulates food intake and energy expenditure.[3] By activating the GLP-1 receptor, this compound promotes feelings of satiety, slows gastric emptying, and consequently reduces appetite and food intake.[2][4] Activation of the glucagon receptor contributes to increased energy expenditure.[2][5] This dual action leads to weight loss, but a primary observed side effect is a decrease in appetite.[6][7]
Q2: Is decreased appetite an expected side effect of this compound treatment in animal models?
A2: Yes, decreased appetite is a well-documented and expected pharmacological effect of this compound and other GLP-1 receptor agonists.[6][7] Preclinical studies in rodents have shown that treatment with GLP-1 analogs leads to a reduction in food intake.[8] Therefore, observing a decrease in food consumption in animal models treated with this compound is consistent with its mechanism of action.
Q3: How soon after starting this compound treatment can I expect to see a decrease in food intake?
A3: A reduction in food intake can be observed relatively quickly after the administration of GLP-1 receptor agonists. While specific data for this compound's onset of action on appetite in animal models is not detailed in the provided results, the initial decrease in fasting glucose levels within the first weeks of treatment in db/db mice was attributed to a marked reduction in food intake.[6]
Q4: Besides decreased appetite, what other common side effects have been observed with this compound in preclinical and clinical studies?
A4: In addition to decreased appetite, other common treatment-emergent adverse events associated with this compound, primarily observed in clinical trials, are gastrointestinal in nature. These include nausea, diarrhea, and vomiting.[6][7]
Q5: Will the decreased appetite effect diminish over time with continued treatment?
A5: The current search results do not provide a definitive answer regarding the development of tolerance to the appetite-suppressing effects of this compound in animal models. Continuous monitoring of food intake throughout the study duration is recommended to characterize the long-term effects.
Troubleshooting Guides
Issue 1: Significant and rapid weight loss observed in treated animals.
Possible Cause: Excessive reduction in caloric intake due to the potent appetite-suppressing effects of this compound.
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all calculations and procedures for dose preparation and administration to rule out an accidental overdose.
-
Monitor Food and Water Intake Daily: Precisely measure the amount of food and water consumed by each animal daily. This will help quantify the extent of the appetite reduction.
-
Implement a Pair-Feeding Study Design: To distinguish between the effects of the drug on metabolism and the effects of reduced food intake, a pair-feeding study is recommended. In this design, a control group of animals is fed the same amount of food consumed by the this compound-treated group on the previous day.[9] This helps to isolate the direct metabolic effects of the drug.
-
Provide Nutritional Support: If weight loss exceeds 20% of the baseline body weight, or if animals show signs of distress, nutritional supplementation should be considered.[10] This can include providing a more palatable or energy-dense diet. Any dietary modifications should be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).[1]
-
Assess Body Composition: A reduction in body weight may not solely reflect fat loss. It is crucial to assess changes in both fat mass and lean body mass. Techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) can provide these measurements.[11][12] GLP-1 receptor agonists have been shown to primarily reduce fat mass while preserving lean body mass.[13][14]
-
Consult Veterinary Staff: For any concerns about animal welfare, including excessive weight loss, it is imperative to consult with the veterinary staff.
Issue 2: High variability in food intake and body weight among treated animals.
Possible Cause: Individual differences in sensitivity to this compound, social housing stress, or other environmental factors.
Troubleshooting Steps:
-
Individual Housing for Accurate Measurement: If not already in place, consider individually housing animals for a short period to obtain precise food intake measurements for each animal.
-
Environmental Enrichment: Ensure the housing environment is enriched to minimize stress, which can impact feeding behavior.
-
Acclimatization Period: A sufficient acclimatization period before the start of the study is crucial for the animals to adapt to the housing and feeding conditions.
-
Monitor for Signs of Illness: Rule out any underlying health issues that could contribute to variability in food intake. Daily health checks are recommended.
Issue 3: Difficulty in distinguishing between drug-induced anorexia and general malaise.
Possible Cause: The observed reduction in food intake could be a direct effect on appetite regulation or a secondary consequence of the animal feeling unwell.
Troubleshooting Steps:
-
Behavioral Monitoring: Closely observe the animals for any signs of malaise, such as lethargy, piloerection, or a hunched posture. A healthy animal with reduced appetite due to satiety signals may still appear active and alert.
-
Body Condition Scoring: Regularly perform body condition scoring in addition to body weight measurements. This can provide a more holistic assessment of the animal's well-being.[15]
-
Palatability Testing: Offer a small amount of a highly palatable treat to gauge the animal's interest in food. An animal experiencing malaise may refuse even highly palatable food, whereas an animal with pharmacologically suppressed appetite might still show interest.
Data Summary
Table 1: Effects of this compound on Body Weight in a Phase 2 Study in Chinese Adults with Overweight or Obesity
| This compound Dose | Mean Percent Change in Body Weight from Baseline at Week 24 |
| 3 mg | -6.7% |
| 4.5 mg | -10.4% |
| 6 mg | -11.3% |
| Placebo | -1.0% |
Data from a randomized, double-blind, placebo-controlled phase 2 trial.[7]
Experimental Protocols
Protocol 1: Daily Food and Water Intake Measurement
-
Housing: House animals individually for accurate measurements.
-
Food: Provide a pre-weighed amount of standard chow in the food hopper.
-
Water: Provide a pre-weighed water bottle.
-
Measurement: At the same time each day, weigh the remaining food in the hopper and any spillage. Weigh the remaining water bottle.
-
Calculation: Subtract the remaining weight from the initial weight to determine the daily intake.
-
Normalization: Normalize food intake to the animal's body weight.
Protocol 2: Pair-Feeding Experimental Design
-
Group Allocation: Assign animals to a this compound-treated group and a pair-fed control group.
-
This compound Group: Administer this compound and provide ad libitum access to food. Measure the average daily food intake for this group.
-
Pair-Fed Control Group: On the following day, provide the pair-fed control group with the exact amount of food consumed by the this compound-treated group on the previous day.[9][16]
-
Monitoring: Monitor body weight, body composition, and other relevant metabolic parameters in both groups throughout the study.
Visualizations
Caption: Signaling pathway of this compound's dual agonist action.
Caption: Troubleshooting workflow for managing significant weight loss.
References
- 1. General Considerations for Feeding and Diet Formulation - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 3. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon Regulation of Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 randomised controlled trial of this compound in Chinese overweight adults or adults with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Semaglutide lowers body weight in rodents via distributed neural pathways [insight.jci.org]
- 9. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permissible Weight Loss in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 11. Assessment of Changes in Body Composition After 3 Months of Dulaglutide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Effectiveness of GLP-1 Receptor Agonist Semaglutide on Body Composition in Elderly Obese Diabetic Patients: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article - Standard on Weight Loss in ... [policies.unc.edu]
- 16. researchgate.net [researchgate.net]
Improving the translational relevance of Mazdutide preclinical data
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the translational relevance of their preclinical data for Mazdutide.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound? A1: this compound is an investigational synthetic peptide designed as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2] It is modeled on mammalian oxyntomodulin, a naturally occurring peptide that activates both of these receptors.[3][4][5]
Q2: What is the primary mechanism of action for this compound? A2: this compound exerts its effects by simultaneously activating GLP-1 and glucagon receptors.[1][6]
-
GLP-1 Receptor (GLP-1R) Activation: This action helps to reduce appetite, slow gastric emptying, and stimulate insulin (B600854) secretion in a glucose-dependent manner.[1][7][8]
-
Glucagon Receptor (GCGR) Activation: This component increases energy expenditure, promotes the breakdown of fats (lipolysis), and enhances fatty acid oxidation.[1][2][6][7]
The combination of these actions is hypothesized to create a synergistic effect on weight loss and metabolic control.[1]
Mechanism of Action & Signaling
Q3: How does this compound's dual agonism differ from a GLP-1R mono-agonist like Semaglutide? A3: While both drug classes promote weight loss through GLP-1R-mediated appetite suppression, this compound's additional activation of the glucagon receptor is designed to increase energy expenditure.[1][2] This may lead to more significant effects on fat metabolism and liver fat reduction.[4][6][9] Preclinical studies in hyperuricemic rat models showed that this compound significantly reduced blood uric acid levels, an effect not observed with semaglutide.[9]
Q4: What are the key downstream effects of this compound's receptor activation? A4: The dual receptor activation leads to a cascade of metabolic improvements. Key effects include robust weight loss, improved glycemic control, and reductions in various cardiometabolic risk factors such as waist circumference, blood lipids, blood pressure, and liver fat content.[4][7][10]
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. tydes.is [tydes.is]
- 3. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovent Announces this compound, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]
- 5. Multiple Research Results from Innovent's General Biomedicine Pipeline to be Showcased at the ADA 85th Scientific Sessions [prnewswire.com]
- 6. nbinno.com [nbinno.com]
- 7. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 8. youtube.com [youtube.com]
- 9. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
- 10. Innovent Unveils Phase 3 this compound Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
Technical Support Center: Optimizing Multi-omics Data Analysis from Mazdutide-Treated Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multi-omics data from tissues treated with Mazdutide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] Its therapeutic effects stem from the activation of both pathways. GLP-1R activation is known to enhance insulin (B600854) secretion, suppress appetite, and delay gastric emptying.[2][3] GCGR activation can increase energy expenditure and promote fat oxidation.[4] This dual action contributes to its effects on weight loss, glycemic control, and reduction of liver fat.[4]
Q2: Which tissues are most relevant for studying the effects of this compound?
Based on its mechanism of action, the most relevant tissues for multi-omics analysis of this compound's effects include:
-
Liver: A primary target for glucagon action, where it influences glucose production and lipid metabolism.
-
Adipose tissue: Important for understanding changes in fat metabolism and energy expenditure.
-
Pancreas: Key for studying the effects on insulin and glucagon secretion.
-
Hypothalamus: Involved in appetite regulation, a key aspect of GLP-1R signaling.[5]
Q3: What are the expected global multi-omics changes following this compound treatment?
Researchers can anticipate a range of changes across different omics layers:
-
Transcriptomics: Altered expression of genes involved in glucose and lipid metabolism, inflammatory pathways, and signaling cascades downstream of GLP-1R and GCGR.
-
Proteomics: Changes in the abundance of proteins related to metabolic pathways, cellular signaling, and hormonal regulation.
-
Metabolomics: Shifts in the levels of key metabolites such as glucose, fatty acids, amino acids, and various lipid species, reflecting the altered metabolic state of the tissues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the multi-omics analysis of this compound-treated tissues, from sample collection to data analysis.
Tissue-Specific Sample Preparation
Q: I'm getting low RNA quality (low RIN values) from my adipose tissue samples. What can I do?
A: Adipose tissue is notoriously difficult for RNA extraction due to its high lipid content and abundance of RNases.[6] Here are some troubleshooting steps:
-
Rapid Processing: Process fresh tissue immediately after collection or flash-freeze it in liquid nitrogen and store it at -80°C.[7]
-
Homogenization Method: Use a robust homogenization method, such as bead beating with ceramic beads, to effectively disrupt the tissue.[2]
-
Lipid Removal: Incorporate a lipid removal step in your protocol. Methods like a chloroform (B151607) extraction or specialized kits designed for high-fat tissues can be effective.
-
Reagent Choice: Consider using a phenol-based reagent like TRIzol, which is often more effective for fatty tissues.[8]
Q: My protein extraction from liver tissue is inefficient, resulting in low protein yield. What could be the issue?
A: Inefficient lysis and protein precipitation are common culprits.
-
Lysis Buffer: Ensure your lysis buffer contains sufficient detergents (e.g., SDS) and protease inhibitors to effectively solubilize proteins and prevent degradation.
-
Homogenization: Thoroughly homogenize the tissue on ice to ensure complete cell disruption.
-
Sonication: Consider incorporating a sonication step to shear DNA and improve protein solubilization.
-
Precipitation: If using a precipitation method (e.g., acetone), ensure the correct ratio of solvent to sample and adequate incubation time at a low temperature.
Multi-omics Data Acquisition and Analysis
Q: I'm observing high variability (high Coefficient of Variation - CV) between my proteomics replicates after this compound treatment. What are the potential causes and solutions?
A: High CVs in proteomics can arise from both technical and biological variability.[9][10]
-
Sample Preparation Consistency: Ensure highly consistent protein extraction, digestion, and cleanup across all samples.[11] Inconsistent digestion efficiency is a common source of variability.
-
Data Normalization: Apply appropriate normalization methods to your data. Median normalization is a common choice for proteomics data to adjust for differences in sample loading.[12][13]
-
Batch Effects: If samples were processed in different batches, this can introduce systematic variation. Use batch correction algorithms (e.g., ComBat) to mitigate these effects.
-
Biological Variability: this compound may induce a heterogeneous response in the tissue. Ensure you have a sufficient number of biological replicates to achieve statistical power.
Q: I'm struggling with the normalization and scaling of my metabolomics data. What are the best practices?
A: Proper normalization is crucial for meaningful metabolomics analysis.[14][15][16]
-
Normalization Strategy:
-
Sum or Median Normalization: These methods adjust for differences in sample concentration by scaling the total or median signal intensity of all metabolites in a sample to a constant value.[16]
-
Internal Standards: Spiking in a known concentration of an internal standard that is not naturally present in the sample can help correct for variations in extraction efficiency and instrument response.
-
-
Data Transformation and Scaling:
-
Log Transformation: This is often applied to reduce the influence of high-abundance metabolites and make the data more closely approximate a normal distribution.[12]
-
Pareto Scaling or Auto Scaling (Z-score): These methods scale the data to give each metabolite a more comparable influence on multivariate models.[12]
-
Q: My pathway analysis is yielding a long list of seemingly unrelated pathways. How can I get more biologically relevant results?
A: This is a common challenge in pathway analysis.
-
Filtering: Before pathway analysis, filter your list of differentially expressed genes/proteins/metabolites to include only those with a statistically significant change and a meaningful fold-change.
-
Integrated Multi-omics Analysis: Integrate data from multiple omics levels. For example, look for pathways that are enriched in both the transcriptomics and proteomics data. This provides stronger evidence for the perturbation of that pathway.
-
Contextualize with Known Biology: Relate the enriched pathways back to the known mechanism of action of this compound (i.e., GLP-1R and GCGR signaling). Focus on pathways related to glucose metabolism, lipid metabolism, insulin signaling, and appetite control.
Quantitative Data Summary
The following tables summarize expected quantitative changes in multi-omics data from tissues treated with a GLP-1/GCG dual agonist, based on available literature. Note that these are representative changes and may vary depending on the specific experimental conditions.
Table 1: Expected Changes in Gene Expression (Transcriptomics) in Liver Tissue
| Gene | Pathway | Expected Change |
| G6PC | Gluconeogenesis | Down-regulation |
| PCK1 | Gluconeogenesis | Down-regulation |
| FASN | Fatty Acid Synthesis | Down-regulation |
| SCD1 | Fatty Acid Synthesis | Down-regulation |
| CPT1A | Fatty Acid Oxidation | Up-regulation |
| ACOX1 | Fatty Acid Oxidation | Up-regulation |
Table 2: Expected Changes in Protein Abundance (Proteomics) in Adipose Tissue
| Protein | Function | Expected Change |
| HSL (Hormone-sensitive lipase) | Lipolysis | Up-regulation[4] |
| ATGL (Adipose triglyceride lipase) | Lipolysis | Up-regulation |
| ACC1 (Acetyl-CoA carboxylase 1) | Fatty Acid Synthesis | Down-regulation |
| PPARγ (Peroxisome proliferator-activated receptor gamma) | Adipogenesis | Down-regulation |
Table 3: Expected Changes in Metabolite Levels (Metabolomics) in Pancreatic Tissue
| Metabolite | Pathway | Expected Change |
| Glucose-6-phosphate | Glycolysis | Up-regulation |
| ATP/ADP ratio | Energy Status | Up-regulation |
| Long-chain acyl-CoAs | Fatty Acid Metabolism | Down-regulation |
| Glutamate | Amino Acid Metabolism | Modulation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
RNA Extraction from Tissue for RNA-Seq
-
Homogenization: Homogenize up to 100 mg of frozen tissue in 1 mL of RNAzol RT or a similar reagent using a tissue homogenizer.[3]
-
Phase Separation: Add 0.4 mL of nuclease-free water per 1 mL of homogenate, vortex vigorously for 15 seconds, and incubate at room temperature for 15 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[3]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
DNase Treatment: Perform an on-column DNase digestion using a commercial kit to remove any contaminating genomic DNA.[3]
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN).
Protein Extraction and Digestion for Mass Spectrometry
-
Lysis and Homogenization: Homogenize frozen tissue in a lysis buffer containing detergents, protease, and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and then alkylate the free cysteines with iodoacetamide.
-
Protein Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides using trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.[17][18]
-
Peptide Cleanup: Stop the digestion by adding formic acid. Desalt the peptides using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
-
Sample Preparation for LC-MS/MS: Dry the purified peptides in a vacuum centrifuge and resuspend them in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).
Metabolite Extraction from Tissue for LC-MS
-
Tissue Pulverization: Snap-freeze the tissue in liquid nitrogen and pulverize it into a fine powder using a cryo-mill or a mortar and pestle on dry ice.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue (typically 1 mL per 20-50 mg of tissue).[2][19][20]
-
Homogenization and Lysis: Homogenize the tissue in the extraction solvent on ice. Perform several freeze-thaw cycles in liquid nitrogen to ensure complete cell lysis.[19]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new tube.
-
Sample Preparation for LC-MS: Dry the metabolite extract using a vacuum centrifuge. Reconstitute the dried metabolites in a solvent appropriate for the LC-MS method to be used.[19]
Visualizations
Signaling Pathways
Caption: this compound dual agonism of GLP-1R and GCGR pathways.
Experimental Workflow
Caption: A typical multi-omics experimental workflow.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting multi-omics data.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. southalabama.edu [southalabama.edu]
- 3. RNA Extraction Protocol – Putnam Open Lab Notebook – Transparency. Rigor. Reproducibility. [hputnam.github.io]
- 4. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - SV [thermofisher.com]
- 9. Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Calculating and Reporting Coefficients of Variation for DIA-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust Protocol for Protein Extraction and Digestion | Springer Nature Experiments [experiments.springernature.com]
- 12. omicsforum.ca [omicsforum.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Techniques in Metabolomics Data Processing - MetwareBio [metwarebio.com]
- 16. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 19. cri.utsw.edu [cri.utsw.edu]
- 20. systems.crump.ucla.edu [systems.crump.ucla.edu]
Troubleshooting unexpected phenotypic outcomes in Mazdutide research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mazdutide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2][3][4] Its therapeutic effects stem from the simultaneous activation of these two signaling pathways. Activation of the GLP-1 receptor enhances glucose-dependent insulin (B600854) secretion, slows gastric emptying, and promotes satiety, leading to reduced caloric intake.[1][5] Concurrently, activation of the glucagon receptor increases energy expenditure and hepatic fat metabolism.[1][5]
Below is a diagram illustrating the signaling pathway of this compound.
Troubleshooting Unexpected Phenotypic Outcomes
This section addresses common unexpected outcomes that may be observed during in vitro and in vivo experiments with this compound.
Attenuated or Lack of Expected Weight Loss
Q2: We are not observing the expected weight loss in our animal models treated with this compound. What are the potential reasons and how can we troubleshoot this?
Several factors can contribute to a diminished weight loss response. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Incorrect Dosage: this compound's effects are dose-dependent.[2] Ensure the correct dose is being administered. It is advisable to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.[6]
-
Drug Stability and Handling: Improper storage or handling can lead to degradation of the peptide. Store this compound according to the manufacturer's instructions, typically refrigerated and protected from light. Reconstituted solutions should be used promptly or stored at appropriate temperatures for a limited time.
-
Route of Administration: Ensure the intended route of administration (e.g., subcutaneous) is being performed correctly and consistently.
-
Animal Model Characteristics: The metabolic state, age, and genetic background of the animal model can influence the response to GLP-1/glucagon agonists.[2] Consider if the chosen model is appropriate and if there are any underlying conditions that might confer resistance to the drug's effects.
-
Diet and Environment: The composition of the diet and the housing conditions of the animals can impact energy balance and response to treatment. Ensure a consistent and appropriate diet is provided and that environmental stressors are minimized.
-
Assay Variability: If assessing downstream markers of drug action, be aware of potential variability in assays for GLP-1 and related peptides.[7]
The following flowchart outlines a logical approach to troubleshooting attenuated weight loss.
Paradoxical Glycemic Responses
Q3: We are observing an unexpected increase in blood glucose levels in our experimental animals after this compound administration. What could be the cause?
While this compound is expected to improve glycemic control, paradoxical hyperglycemia can occur under certain circumstances.
Potential Causes & Troubleshooting Steps:
-
Dominant Glucagon Effect: this compound's dual agonism means it also stimulates the glucagon receptor, which can increase hepatic glucose production.[1] In certain metabolic states or at specific doses, this effect might temporarily outweigh the glucose-lowering effects of GLP-1 receptor activation. This is more likely to be observed in the fasted state.
-
Timing of Measurement: The timing of blood glucose measurement relative to drug administration and feeding is critical. The glucagonotropic effect of GIP (a related incretin) is more pronounced during hypoglycemia, while the glucagonostatic effect of GLP-1 is dominant during hyperglycemia.[8][9] Understanding the interplay of these effects in the context of this compound is important.
-
Animal's Metabolic State: The baseline glycemic status of the animal model (e.g., euglycemic, hyperglycemic, hypoglycemic) can influence the net effect of this compound on blood glucose.
-
Stress-Induced Hyperglycemia: Handling and injection procedures can induce a stress response in animals, leading to a transient increase in blood glucose. Ensure proper acclimatization and handling techniques.
Unexpected Cardiovascular Phenotypes
Q4: We have noted a significant and sustained increase in heart rate in our experimental animals. Is this expected, and what are the underlying mechanisms?
An increase in heart rate is a known effect of GLP-1 receptor agonists.[10][11][12][13]
Potential Causes & Underlying Mechanisms:
-
Direct Sinoatrial Node Stimulation: GLP-1 receptors are present in the sinoatrial node of the heart. Their activation can directly increase heart rate.[13]
-
Autonomic Nervous System Modulation: GLP-1 receptor agonists can influence the autonomic nervous system, potentially by enhancing sympathetic activity or causing reflex tachycardia in response to vasodilation.[10]
-
Dose-Dependent Effect: The increase in heart rate is often dose-dependent.[10]
Q5: We are observing unexpected changes in the lipid profiles of our experimental animals. What should we consider?
This compound has been shown to have beneficial effects on lipid profiles, including reductions in total cholesterol, LDL-C, and triglycerides.[6][14][15] However, unexpected or lack of changes may warrant investigation.
Potential Causes & Troubleshooting Steps:
-
Dietary Composition: The lipid content and composition of the animal's diet will significantly influence the baseline and treatment-induced changes in lipid profiles.
-
Duration of Treatment: Changes in lipid metabolism may take time to become apparent. Ensure the treatment duration is sufficient to observe these effects.
-
Concomitant Medications: If other drugs are being administered, consider potential drug-drug interactions that could affect lipid metabolism.
Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Effects of this compound on Body Weight
| Study Phase | Duration | Dose | Mean Percent Body Weight Change from Baseline | Reference |
| Phase 2 | 24 weeks | 9 mg | -15.4% | [10] |
| Phase 3 (GLORY-1) | 48 weeks | 4 mg / 6 mg | Met primary endpoints for weight loss | [8][16] |
Table 2: Effects of this compound on Glycemic Control in Type 2 Diabetes
| Study Phase | Duration | Dose | Change in HbA1c from Baseline | Reference |
| Phase 2 | 20 weeks | 3 mg, 4.5 mg, 6 mg | -1.41% to -1.67% | [17] |
| Phase 1b | 12-16 weeks | Up to 10 mg | Up to -2.16% | [17] |
Experimental Protocols
In Vitro Bioassay: cAMP Accumulation Assay
This protocol is a general guideline for assessing the in vitro potency of this compound at the GLP-1 and glucagon receptors.
Objective: To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) in response to this compound in cells expressing the human GLP-1 receptor (GLP-1R) or glucagon receptor (GCGR).
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound peptide
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed the HEK293 cells expressing either GLP-1R or GCGR into 384-well white assay plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the diluted this compound to the cells. Include a vehicle control (buffer only) and a positive control (a known agonist for the respective receptor).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
The following diagram illustrates the experimental workflow for the in vitro cAMP accumulation assay.
In Vivo Study: Metabolic Assessment in Rodent Models
This protocol provides a general framework for evaluating the in vivo metabolic effects of this compound in a diet-induced obese (DIO) mouse model.
Objective: To assess the effects of chronic this compound administration on body weight, food intake, and glucose tolerance in DIO mice.
Animals:
-
Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
Procedure:
-
Acclimatization: Acclimate the DIO mice to single housing and handling for at least one week before the start of the study.
-
Randomization: Randomize the mice into treatment groups based on body weight.
-
Drug Administration: Administer this compound or vehicle subcutaneously once daily or as per the desired dosing regimen for a specified duration (e.g., 4 weeks).
-
Monitoring:
-
Body Weight: Measure body weight daily.
-
Food Intake: Measure food intake daily.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice overnight.
-
Administer an oral gavage of glucose (e.g., 2 g/kg).
-
Collect blood samples at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min) for blood glucose measurement.
-
-
Data Analysis: Analyze the changes in body weight, food intake, and the area under the curve (AUC) for the OGTT.
The following diagram outlines the workflow for the in vivo metabolic assessment study.
References
- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Not Losing Weight on GLP-1s? Common Pitfalls & Fixes [chronosbhw.com]
- 4. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 5. Special Report: Potential Strategies for Addressing GLP-1 and Dual GLP-1/GIP Receptor Agonist Shortages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research progress of increased heart rate related to glucagon- like peptide- 1 receptor agonists#br# [cadrj.com]
- 11. academic.oup.com [academic.oup.com]
- 12. GLP-1 receptor stimulation depresses heart rate variability and inhibits neurotransmission to cardiac vagal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide: Mazdutide vs. Semaglutide in Rodent Models of Obesity and Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Mazdutide and semaglutide (B3030467), two prominent incretin-based therapies, in rodent models of obesity and type 2 diabetes. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing data from individual studies to offer a comparative perspective on their mechanisms of action and effects on key metabolic parameters.
Introduction
Semaglutide is a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist, a class of drugs well-established for their efficacy in improving glycemic control and promoting weight loss.[1] this compound is a dual agonist, targeting both the GLP-1 receptor and the glucagon (B607659) receptor (GCGR).[2] This dual agonism is hypothesized to provide synergistic effects on weight reduction and metabolic regulation by combining the glucose-dependent insulinotropic and appetite-suppressing effects of GLP-1R activation with the energy expenditure-enhancing and lipolytic actions of GCGR activation.[2][3]
Signaling Pathways
The distinct mechanisms of this compound and semaglutide are rooted in the signaling pathways they activate. Semaglutide exclusively targets the GLP-1R, while this compound engages both the GLP-1R and the GCGR.
Caption: Signaling pathways of Semaglutide and this compound.
Comparative Efficacy Data in Preclinical Models
The following tables summarize the available preclinical data for this compound and semaglutide in diet-induced obese (DIO) rodent models. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.
Table 1: Effects on Body Weight in DIO Mice
| Parameter | This compound (in db/db mice) | Semaglutide (in DIO mice) |
| Dosage | 50, 100, 200 µg/kg | 1, 100 nmol/kg |
| Duration | 12 weeks | 3 weeks |
| Body Weight Reduction | Dose-dependent reduction | 10% (at 1 nmol/kg) to 22% (at 100 nmol/kg) from baseline |
| Food Intake | Marked reduction initially | Dose-dependent suppression |
Note: The this compound data is from a study in db/db mice, a genetic model of obesity and diabetes, while the semaglutide data is from a diet-induced obesity model. Direct comparison of percentages should be made with caution due to differences in the models and study designs.
Table 2: Effects on Glucose Homeostasis in Rodent Models
| Parameter | This compound (in db/db mice) | Semaglutide (in DIO mice) |
| Model | db/db mice | Diet-Induced Obese mice |
| Fasting Glucose | Significant reduction, stabilized at lower levels | Data not explicitly provided in the cited preclinical study, but known to lower glucose levels. |
| Glucose Tolerance | Improved | Improved |
| Insulin Sensitivity | Data not explicitly provided, but GLP-1R agonism generally improves insulin sensitivity. | Improved |
Table 3: Effects on Lipid Metabolism in Rodent Models
| Parameter | This compound | Semaglutide |
| Mechanism | GLP-1R agonism and GCGR-mediated increase in lipolysis and fat oxidation.[3] | GLP-1R agonism. |
| Preclinical Findings | Involved in the regulation of various lipid components including Lysophosphatidylcholine (LysoPC), Lyso-phosphatidylethanolamine (LPE), and Phosphatidylethanolamine (PE). | Data not explicitly provided in the cited preclinical study. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in preclinical studies of metabolic drugs.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human obesity resulting from a high-fat diet.
Protocol:
-
Animals: Male C57BL/6J mice, typically 6-8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Animals are fed a high-fat diet (HFD), typically containing 45% or 60% of calories from fat, for a period of 8-16 weeks. A control group is maintained on a standard chow diet.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
Confirmation of Phenotype: After the induction period, the development of obesity is confirmed by a significant increase in body weight compared to the control group. Insulin resistance is often confirmed via glucose and insulin tolerance tests.
Caption: Workflow for the Diet-Induced Obesity (DIO) mouse model.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an animal to clear a glucose load from the circulation, providing a measure of glucose tolerance.
Protocol:
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (time 0).
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Intraperitoneal Insulin Tolerance Test (IPITT)
Objective: To assess the whole-body insulin sensitivity by measuring the response to an exogenous insulin challenge.
Protocol:
-
Fasting: Mice are fasted for 4-6 hours prior to the test.
-
Baseline Glucose: A baseline blood sample is taken from the tail vein (time 0).
-
Insulin Injection: Human or mouse insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood Sampling: Blood samples are collected at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
Caption: Experimental workflow for the Insulin Tolerance Test (IPITT).
Serum Lipid Profile Analysis
Objective: To quantify the levels of various lipids in the blood to assess the impact of a treatment on lipid metabolism.
Protocol:
-
Fasting and Blood Collection: Mice are fasted overnight (approximately 12-16 hours). Blood is collected via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Serum Separation: The blood is allowed to clot, and then centrifuged to separate the serum.
-
Lipid Extraction: Lipids are extracted from the serum using a solvent system, such as a mixture of chloroform (B151607) and methanol.
-
Quantification: The levels of total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using commercially available enzymatic assay kits or by mass spectrometry-based lipidomics.
Caption: Workflow for Serum Lipid Profile Analysis.
Conclusion
Based on their distinct mechanisms of action, this compound and semaglutide both demonstrate significant potential in preclinical models of obesity and type 2 diabetes. Semaglutide, as a selective GLP-1R agonist, has a well-documented preclinical profile showing robust effects on weight loss and glucose control. This compound, with its dual GLP-1R and GCGR agonism, is suggested to offer additional benefits by enhancing energy expenditure and lipolysis.
While the absence of direct head-to-head preclinical studies necessitates caution in making definitive comparative claims, the available data suggest that both agents are highly effective. The choice between a selective GLP-1R agonist and a dual GLP-1R/GCGR agonist for further development may depend on the specific therapeutic goals, such as the desired magnitude of weight loss versus the importance of effects on energy expenditure and hepatic fat metabolism. Further preclinical and clinical research directly comparing these two molecules is warranted to fully elucidate their relative efficacy and therapeutic potential.
References
- 1. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
Unveiling the Synergistic Power of Mazdutide: A Comparative Guide to Dual GLP-1R/GCGR Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mazdutide, a novel dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist, with other alternatives, supported by experimental data. This compound's unique mechanism of action offers a promising therapeutic approach for metabolic diseases by simultaneously leveraging the synergistic effects of both GLP-1 and glucagon signaling pathways.
Mechanism of Action: A Dual-Pronged Approach to Metabolic Regulation
This compound is a synthetic peptide analog of oxyntomodulin, a naturally occurring hormone that activates both GLP-1 and glucagon receptors.[1][2] This dual agonism is the cornerstone of its enhanced therapeutic effects compared to single-agonist treatments.
Activation of the GLP-1 receptor by this compound leads to:
-
Improved Glycemic Control: Stimulation of glucose-dependent insulin (B600854) secretion, suppression of glucagon release, and delayed gastric emptying.[3]
-
Appetite Suppression: Acting on brain centers to reduce food intake and promote satiety.
Simultaneously, activation of the glucagon receptor (GCGR) contributes to:
-
Increased Energy Expenditure: Promoting lipolysis and increasing the basal metabolic rate.
-
Enhanced Fat Metabolism: Improving the breakdown of fats in the liver.
This combined action is hypothesized to produce synergistic effects on weight loss and glycemic regulation, offering a more comprehensive approach to treating metabolic disorders.
Comparative Efficacy: Insights from Clinical Trials
This compound has undergone rigorous evaluation in several Phase 3 clinical trials, demonstrating significant efficacy in weight management and glycemic control.
Weight Management: The GLORY-1 Study
The GLORY-1 trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in Chinese adults with overweight or obesity.
Table 1: Key Efficacy Endpoints from the GLORY-1 Trial
| Endpoint (at Week 48) | Placebo | This compound 4 mg | This compound 6 mg |
| Mean Percent Change in Body Weight from Baseline | -2.4% | -12.1% | -14.7% |
| Proportion of Participants with ≥5% Weight Loss | 22.8% | 83.9% | 90.1% |
| Proportion of Participants with ≥10% Weight Loss | 5.9% | 55.9% | 70.4% |
| Proportion of Participants with ≥15% Weight Loss | 2.0% | 35.3% | 50.7% |
Glycemic Control in Type 2 Diabetes: The DREAMS Program
The DREAMS program, encompassing the DREAMS-1 and DREAMS-2 trials, assessed this compound's efficacy in adults with type 2 diabetes.
DREAMS-1: This trial evaluated this compound in treatment-naïve patients.[4][5][6][7]
Table 2: Key Efficacy Endpoints from the DREAMS-1 Trial (at Week 24)
| Endpoint | Placebo | This compound 4 mg | This compound 6 mg |
| Mean Change in HbA1c from Baseline | -0.14% | -1.57% | -2.15% |
| Mean Change in Body Weight from Baseline (kg) | -0.5 | -5.7 | -7.5 |
DREAMS-2: This head-to-head trial compared this compound with the GLP-1R agonist Dulaglutide in patients inadequately controlled on metformin.[8][9]
Table 3: Key Efficacy Endpoints from the DREAMS-2 Trial (at Week 28)
| Endpoint | Dulaglutide 1.5 mg | This compound 4 mg | This compound 6 mg |
| Mean Change in HbA1c from Baseline | -1.36% | -1.69% | -1.73% |
| Mean Percent Change in Body Weight from Baseline | -2.86% | -9.24% | -7.13% |
| Proportion of Participants with HbA1c <7.0% | 62.1% | 71.2% | 74.2% |
Future Directions: Head-to-Head Comparison with Semaglutide
The ongoing GLORY-3 clinical trial is a head-to-head study comparing this compound with the potent GLP-1R agonist Semaglutide in adults with overweight or obesity and metabolic dysfunction-associated fatty liver disease (MAFLD).[10][11] This trial will provide crucial data on the comparative efficacy of a dual GLP-1R/GCGR agonist versus a highly effective single GLP-1R agonist.
Experimental Protocols
In Vitro Receptor Activation and Binding Assays (Representative Protocol)
While the specific in-house protocols for this compound are proprietary, a general methodology for assessing dual receptor agonism involves the following steps:
-
Cell Culture: Stably transfect human embryonic kidney (HEK293) cells to express either the human GLP-1 receptor or the human glucagon receptor.
-
cAMP Accumulation Assay:
-
Seed the transfected cells in 96-well plates.
-
Stimulate the cells with varying concentrations of this compound, a known GLP-1R agonist (e.g., liraglutide), a known GCGR agonist (e.g., glucagon), or a control vehicle.
-
After an incubation period, lyse the cells and measure the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available ELISA kit.
-
Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound at each receptor.
-
-
Receptor Binding Assay:
-
Prepare cell membranes from the transfected HEK293 cells.
-
Incubate the membranes with a radiolabeled ligand for either the GLP-1R or GCGR in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radiolabeled ligand to determine the binding affinity (Ki) of this compound for each receptor.
-
Clinical Trial Protocols
GLORY-1 Study Protocol: [10]
-
Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Participants: 610 Chinese adults with a BMI ≥28 kg/m ² or ≥24 kg/m ² with at least one weight-related comorbidity.
-
Intervention: Subcutaneous injection of this compound (4 mg or 6 mg) or placebo once weekly for 48 weeks.
-
Primary Endpoints: Percentage change in body weight from baseline and the proportion of participants achieving at least a 5% weight reduction at week 32.
DREAMS-1 Study Protocol: [4][5][6][7]
-
Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Participants: 320 Chinese adults with type 2 diabetes inadequately controlled with diet and exercise alone.
-
Intervention: Subcutaneous injection of this compound (4 mg or 6 mg) or placebo once weekly for 24 weeks.
-
Primary Endpoint: Change in HbA1c from baseline at week 24.
DREAMS-2 Study Protocol: [8][9]
-
Design: Randomized, open-label, active-controlled, multicenter Phase 3 trial.
-
Participants: 731 Chinese adults with type 2 diabetes inadequately controlled with metformin.
-
Intervention: Subcutaneous injection of this compound (4 mg or 6 mg) or dulaglutide (1.5 mg) once weekly for 28 weeks.
-
Primary Endpoint: Change in HbA1c from baseline at week 28.
Visualizing the Synergistic Pathways and Experimental Workflow
Caption: Synergistic signaling pathways of this compound through dual GLP-1R and GCGR agonism.
Caption: High-level overview of the experimental workflow for this compound development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bariatricnews.net [bariatricnews.net]
- 5. Innovent Announces the Second Phase 3 Trial of this compound in Chinese Patients with Type 2 Diabetes Met Study Endpoints, and Plans to Submit NDA of this compound to the NMPA [prnewswire.com]
- 6. Innovent’s trial of type 2 diabetes treatment meets endpoints [clinicaltrialsarena.com]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
- 8. This compound Beats Dulaglutide in Phase 3 Diabetes Trial [synapse.patsnap.com]
- 9. Head-to-head Superiority over Dulaglutide: Innovent's Phase 3 Clinical Trial DREAMS-2 of this compound in Chinese Patients with Type 2 Diabetes were Orally Presented at EASD 2024 [prnewswire.com]
- 10. Second Head-to-head Phase 3 Study of this compound versus Semaglutide Completes First Participant Dosing in Adults in China with Overweight or Obesity Accompanied Fatty Liver Disease (GLORY-3) [prnewswire.com]
- 11. This compound vs. Semaglutide Phase 3 Study Starts Dosing in Chinese Adults with Obesity and Fatty Liver Disease [synapse.patsnap.com]
A Comparative Analysis of Mazdutide and Liraglutide on Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Mazdutide and Liraglutide (B1674861), focusing on their efficacy in glycemic control. The information presented is supported by experimental data from clinical trials to assist in research and development endeavors.
Introduction
This compound is a novel dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), positioning it as a next-generation therapeutic for type 2 diabetes (T2D) and obesity.[1][2] Liraglutide, a well-established glucagon-like peptide-1 receptor agonist (GLP-1 RA), has been a cornerstone in the management of T2D for several years.[3][4] This guide delves into a comparative analysis of their mechanisms of action, clinical efficacy in glycemic control, and the experimental protocols of key studies.
Mechanism of Action
This compound: A Dual Agonist Approach
This compound exerts its effects by activating both GLP-1 and glucagon receptors.[5][6] This dual agonism leads to a synergistic effect on metabolism. The GLP-1R activation enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, and slows gastric emptying.[7] Concurrently, GCGR activation is thought to increase energy expenditure and improve hepatic fat metabolism.[8][9] This combined action targets multiple pathways involved in glucose homeostasis and weight management.[1][6]
Liraglutide: A GLP-1 Receptor Agonist
Liraglutide's mechanism is centered on its function as a GLP-1 receptor agonist.[3][4] It mimics the action of endogenous GLP-1, a hormone that plays a crucial role in glucose regulation.[10] By binding to and activating GLP-1 receptors, primarily on pancreatic beta cells, liraglutide stimulates insulin secretion in a glucose-dependent manner.[3][11] It also suppresses the secretion of glucagon, slows gastric emptying, and promotes satiety by acting on appetite centers in the brain.[10]
Signaling Pathways
The signaling cascades initiated by this compound and Liraglutide are pivotal to their therapeutic effects. Below are diagrams illustrating these pathways.
Clinical Efficacy on Glycemic Control
Clinical trials have demonstrated the efficacy of both this compound and Liraglutide in improving glycemic control, primarily measured by the reduction in glycated hemoglobin (HbA1c).
This compound Clinical Trial Data
The DREAMS-1 and DREAMS-2 Phase 3 clinical trials have provided significant data on this compound's efficacy.
| Trial | Treatment Arms | Duration | Baseline HbA1c | Mean HbA1c Reduction | Comparator HbA1c Reduction |
| DREAMS-1 | This compound 4 mg | 24 weeks | 8.24% | -1.57% | Placebo: -0.14%[12][13] |
| This compound 6 mg | 24 weeks | 8.24% | -2.15% | Placebo: -0.14%[12][13] | |
| DREAMS-2 | This compound 4 mg | 28 weeks | Not Specified | -1.69% | Dulaglutide 1.5 mg: -1.36%[14] |
| This compound 6 mg | 28 weeks | Not Specified | -1.73% | Dulaglutide 1.5 mg: -1.36%[14] |
In the DREAMS-2 study, both 4 mg and 6 mg doses of this compound demonstrated superiority over dulaglutide in reducing HbA1c levels after 28 weeks of treatment.[15][16][17]
Liraglutide Clinical Trial and Real-World Data
Liraglutide has been extensively studied in numerous clinical trials and real-world settings.
| Study Type | Treatment | Duration | Baseline HbA1c Range | Mean HbA1c Reduction Range |
| Phase III Trials (LEAD program) | Liraglutide (monotherapy or combination) | 26 weeks | Not Specified | -0.8% to -1.5% (compared to placebo or active comparator)[18] |
| Real-World Studies | Liraglutide | 6 months | 7.5% - 9.8% | -0.9% to -2.2%[19] |
| LEADER Trial | Liraglutide | 36 months | Not Specified | -0.40% (estimated treatment difference vs. placebo)[20] |
A systematic review of real-world studies showed that liraglutide therapy led to a mean HbA1c change from baseline of -0.6% to -2.26%.[19] The LEADER cardiovascular outcomes trial also demonstrated a greater reduction in HbA1c with liraglutide compared to placebo.[20]
Experimental Protocols
This compound: DREAMS-1 and DREAMS-2 Trials
-
DREAMS-1: This was a randomized, double-blind, placebo-controlled Phase 3 trial in 320 Chinese adults with T2D inadequately controlled by diet and exercise alone.[13] Participants were randomized to receive this compound 4 mg, 6 mg, or placebo for 24 weeks.[13] The primary endpoint was the change in HbA1c from baseline at week 24.[13]
-
DREAMS-2: This multicenter, randomized, Phase 3 study enrolled 731 Chinese patients with T2D with inadequate glycemic control on metformin alone or in combination with other oral medications.[15][16] Participants were assigned to receive either 4.0 mg or 6.0 mg of this compound or 1.5 mg of dulaglutide for 28 weeks.[15][16] The primary endpoint was the change in HbA1c levels from baseline to week 28.[15]
Liraglutide: LEADER Trial
-
LEADER: This was a multicenter, randomized, double-blind, placebo-controlled cardiovascular outcomes trial. It included 9,340 patients with T2D and high cardiovascular risk. Patients were randomized to receive either liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care. Glycated hemoglobin (HbA1c) was measured at randomization, and at months 3, 6, and every 6 months thereafter.[20]
Conclusion
Both this compound and Liraglutide are effective in improving glycemic control in patients with type 2 diabetes. This compound, with its dual GLP-1R and GCGR agonist activity, has demonstrated superior HbA1c reduction compared to both placebo and an active comparator, dulaglutide, in recent Phase 3 trials. Liraglutide has a long-standing record of efficacy and safety, with extensive data from a large clinical trial program and real-world use. The choice between these agents may depend on various factors, including the desired level of glycemic control, the need for weight reduction, and the patient's overall metabolic profile. Further head-to-head comparative studies will be valuable in delineating the specific advantages of each therapeutic.
References
- 1. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China clears this compound as first dual GCG/GLP-1RA for weight loss | BioWorld [bioworld.com]
- 3. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liraglutide - Wikipedia [en.wikipedia.org]
- 5. tydes.is [tydes.is]
- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 7. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
- 8. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of this compound (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]
- 9. The glucagon receptor (GCGR):A Key Target in Glucose Metabolism - DIMA Biotechnology [dimabio.com]
- 10. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 11. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 12. Innovent Announces Successful Phase 3 Trial Results for this compound in China [clival.com]
- 13. biopharmaboardroom.com [biopharmaboardroom.com]
- 14. EASD 2024: Innovent shows off this compound’s efficacy in diabetes and obesity [clinicaltrialsarena.com]
- 15. This compound Beats Dulaglutide in Phase 3 Diabetes Trial [synapse.patsnap.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Improvement in glycated haemoglobin evaluated by baseline body mass index: a meta‐analysis of the liraglutide phase III clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
Cross-Study Validation of Mazdutide's Effects on Cardiometabolic Parameters: A Comparative Guide
An objective analysis of Mazdutide's performance against leading GLP-1 receptor agonists in improving key cardiometabolic indicators, supported by clinical trial data and detailed experimental methodologies.
This compound is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, positioning it uniquely in the landscape of metabolic therapies.[1][2] Its dual mechanism is designed to not only leverage the known benefits of GLP-1 receptor activation—such as enhanced insulin (B600854) secretion, appetite suppression, and delayed gastric emptying—but also to harness the glucagon receptor's role in increasing energy expenditure and improving hepatic fat metabolism.[1][3][4][5] This guide provides a comparative analysis of this compound's effects on crucial cardiometabolic parameters, drawing on data from various clinical studies and placing it in context with established alternatives like Semaglutide (a GLP-1 agonist) and Tirzepatide (a dual GLP-1/GIP agonist).
Mechanism of Action: A Dual Approach
This compound's therapeutic potential stems from its ability to simultaneously activate two distinct signaling pathways. The activation of the GLP-1 receptor helps to regulate blood sugar and reduce appetite.[1][3] Concurrently, activating the glucagon receptor is thought to boost energy expenditure and promote the breakdown of fat.[1][3] This combined action is hypothesized to produce synergistic effects on weight loss and glycemic control.[1]
In contrast, Semaglutide acts solely on the GLP-1 receptor, while Tirzepatide targets both the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors.[1][6][7] The GIP receptor activation in Tirzepatide also contributes to improved insulin sensitivity and appetite suppression.[1]
Comparative Efficacy on Cardiometabolic Parameters
Clinical trial data has demonstrated that this compound leads to significant improvements in a range of cardiometabolic risk factors.[4][5][8] These benefits are observed in weight management, glycemic control, blood pressure, and lipid profiles.[9][10] The following table summarizes key findings from studies on this compound and its alternatives.
| Parameter | This compound | Semaglutide 2.4 mg | Tirzepatide (10mg & 15mg) |
| Body Weight Reduction | 10.97% - 13.38% from baseline at 48 weeks.[11] | Estimated treatment difference of -12.4% vs. placebo in STEP 1.[12] | -19.5% to -20.9% weight reduction at 72 weeks.[13] |
| Waist Circumference | Reduction of 9.48 cm to 10.96 cm at 48 weeks.[4] | Significant reduction vs. placebo.[14][15] | Greater weight reduction correlated with larger waist circumference reduction.[16] |
| Systolic Blood Pressure | Reduction of -7.57 mmHg to -9.21 mmHg.[4][9] | Significant reduction vs. placebo.[14][15] | Reductions up to -14.2 mmHg in patients with >35% weight loss.[16] |
| Diastolic Blood Pressure | Reduction of -2.98 mmHg.[9] | Significant reduction vs. placebo.[15] | Reductions up to -9.2 mmHg in patients with >35% weight loss.[16] |
| Triglycerides | Reduction of -43.29%.[9] | Significant reduction vs. placebo.[12] | Significant improvements observed.[16] |
| LDL Cholesterol | Reduction of -17.07%.[9] | Significant reduction vs. placebo.[12][14] | Improvements seen with >10% weight loss.[16] |
| Total Cholesterol | Reduction of -16.82%.[9] | Significant reduction vs. placebo.[12] | Significant improvements observed.[16] |
| HbA1c Reduction | 1.69% to 1.73% reduction in patients with type 2 diabetes.[11] | Significant reduction.[12] | Reductions of -0.65 percentage points in patients with >35% weight loss.[16] |
Note: Direct head-to-head trial data is limited, and the presented values are from separate clinical trial programs with varying durations and patient populations. The data should be interpreted as indicative of each drug's potential efficacy.
Experimental Methodologies
The data presented is derived from randomized, controlled clinical trials, which are the gold standard for evaluating the efficacy and safety of new therapeutic agents. A typical workflow for these trials is outlined below.
Key Experimental Protocols:
-
Study Design: The majority of the cited studies, such as the GLORY-1 trial for this compound and the STEP trials for Semaglutide, are multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.[5][14][15]
-
Participant Population: These trials typically enroll adults with overweight (BMI ≥27 kg/m ² with comorbidities) or obesity (BMI ≥30 kg/m ²), with or without type 2 diabetes.[14][17]
-
Intervention: Participants are randomly assigned to receive once-weekly subcutaneous injections of the investigational drug (at varying doses) or a matching placebo for a predefined period, often ranging from 48 to 72 weeks.[5][13]
-
Primary and Secondary Endpoints:
-
Primary endpoints often include the percentage change in body weight from baseline and the proportion of participants achieving at least a 5% weight loss.[5]
-
Secondary endpoints encompass a wide range of cardiometabolic parameters, including changes in waist circumference, systolic and diastolic blood pressure, lipid levels (triglycerides, LDL-C, HDL-C, total cholesterol), and glycemic control markers like HbA1c and fasting plasma glucose.[5][14]
-
-
Data Analysis: The efficacy of the treatment is typically assessed by comparing the changes in these parameters from baseline to the end of the treatment period between the active drug group and the placebo group.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. tydes.is [tydes.is]
- 3. youtube.com [youtube.com]
- 4. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 5. Innovent Announces the First Phase 3 Clinical Trial of this compound in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of this compound to the NMPA - BioSpace [biospace.com]
- 6. Tirzepatide and cardiometabolic parameters in obesity: Summary of current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innovent’s this compound meets endpoints in phase III obesity trial | BioWorld [bioworld.com]
- 9. Efficacy and safety of this compound on weight loss among diabetic and non-diabetic patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovent’s this compound hits phase III endpoints in type 2 diabetes | BioWorld [bioworld.com]
- 11. EASD 2024: Innovent shows off this compound’s efficacy in diabetes and obesity [clinicaltrialsarena.com]
- 12. Semaglutide in Cardiometabolic Diseases: SELECTing the Target Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Original Article [sciencehub.novonordisk.com]
- 15. Original Article [sciencehub.novonordisk.com]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. Semaglutide improves cardiometabolic risk factors in adults with overweight or obesity: STEP 1 and 4 exploratory analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Profiles of Mazdutide and Other Incretin Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of metabolic disease therapeutics, incretin (B1656795) mimetics have emerged as a cornerstone for the management of type 2 diabetes and obesity. Mazdutide, a novel dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR), represents a promising advancement in this class.[1][2][3] Its dual mechanism of action offers the potential for enhanced efficacy in glycemic control and weight reduction compared to single-target incretin mimetics.[1][4][5] However, a thorough understanding of the off-target profiles of these potent therapeutics is paramount for predicting potential adverse effects and ensuring patient safety.
On-Target and Off-Target Pharmacology: A Comparative Overview
The therapeutic effects of incretin mimetics are primarily mediated through the activation of their cognate receptors in key metabolic tissues. However, interactions with other receptors, known as off-target effects, can lead to unintended physiological responses.
| Drug | Primary Target(s) | Known or Potential Off-Target Profile | Common Adverse Events (Potentially On- or Off-Target Mediated) |
| This compound | GLP-1R, GCGR[1][2] | Data from comprehensive off-target screening panels are not publicly available. Preclinical and clinical studies have not reported significant off-target related adverse events beyond those typical for the incretin class.[6] | Gastrointestinal (nausea, diarrhea, vomiting), decreased appetite, increased heart rate.[1] |
| Semaglutide (B3030467) | GLP-1R[7] | Preclinical pharmacology studies submitted for regulatory approval did not reveal significant off-target activities at clinically relevant concentrations.[7] | Gastrointestinal (nausea, vomiting, diarrhea, abdominal pain, constipation), increased heart rate, diabetic retinopathy complications (in patients with pre-existing retinopathy).[8][9] |
| Tirzepatide | GLP-1R, GIPR[10][11] | Exhibits imbalanced agonism, with a preference for GIPR over GLP-1R. Shows biased agonism at the GLP-1R, favoring the Gs/cAMP pathway over β-arrestin recruitment.[10] Non-clinical safety pharmacology studies revealed no special hazards for humans.[11] | Gastrointestinal (nausea, diarrhea, vomiting, constipation, decreased appetite), increased heart rate, injection site reactions.[12] |
| Liraglutide (B1674861) | GLP-1R[13][14] | Non-clinical safety pharmacology studies did not indicate any special hazards for humans.[15] | Gastrointestinal (nausea, diarrhea, vomiting, constipation, abdominal pain), increased heart rate, pancreatitis (rare), gallbladder-related disorders.[14][16] |
Signaling Pathways
The activation of GLP-1R, GCGR, and GIPR initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the production of cyclic AMP (cAMP). This signaling is central to the therapeutic effects of incretin mimetics. Biased agonism, as observed with tirzepatide, refers to the differential activation of downstream signaling pathways (e.g., G-protein vs. β-arrestin) by a ligand at the same receptor, which can influence both efficacy and side-effect profiles.
Experimental Protocols for Off-Target Profile Assessment
A comprehensive assessment of a drug's off-target profile is a critical component of preclinical safety pharmacology. This typically involves a tiered approach, starting with broad screening panels followed by more detailed functional assays for any identified "hits." While the specific results for this compound and a direct comparison for all mentioned incretin mimetics are not publicly available, the following experimental protocols are standard in the industry.
Radioligand Binding Assays
Objective: To determine the binding affinity of a test compound to a broad panel of receptors, ion channels, and transporters.
Methodology:
-
Assay Principle: Competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific target protein.
-
Procedure:
-
Cell membranes or recombinant proteins expressing the target of interest are prepared.
-
A fixed concentration of a high-affinity radioligand for the target is incubated with the membrane/protein preparation in the presence of varying concentrations of the test compound.
-
Following incubation to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity for the off-target.
-
References
- 1. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
- 3. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovent Announces the First Phase 3 Clinical Trial of this compound in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of this compound to the NMPA - BioSpace [biospace.com]
- 5. Eli Lilly and Innovent’s obesity drug this compound achieves positive Phase III results [pharmaceutical-technology.com]
- 6. Innovent's Obesity Drug, this compound, Could Be a Game-Changer in Obesity Treatment [healthandpharma.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Liraglutide - Wikipedia [en.wikipedia.org]
Assessing the differential impact of Mazdutide and dulaglutide on neuronal structure
A deep dive into the differential effects of the dual GLP-1/GCGR agonist Mazdutide versus the selective GLP-1 receptor agonist Dulaglutide on neuronal structure and cognitive function reveals a potential paradigm shift in therapeutic strategies for metabolic and neurodegenerative disorders. Preclinical evidence strongly suggests that this compound not only matches but often exceeds the neuroprotective benefits of Dulaglutide, pointing to the synergistic advantages of dual receptor agonism in maintaining brain health.
This guide provides a comprehensive comparison of this compound and Dulaglutide, focusing on their impact on neuronal integrity and cognitive performance. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two therapeutic agents. The information is presented through detailed data tables, experimental protocols, and signaling pathway diagrams to facilitate a thorough and objective assessment.
Quantitative Assessment of Neuroprotective and Cognitive Effects
A pivotal preclinical study comparing this compound and Dulaglutide in a db/db mouse model of type 2 diabetes has provided critical insights into their differential effects on the brain. The findings consistently demonstrate this compound's superior efficacy in preserving neuronal structure and enhancing cognitive function.[1][2]
| Parameter Assessed | This compound Effect | Dulaglutide Effect | Key Findings |
| Cognitive Performance | |||
| Morris Water Maze (Spatial Learning & Memory) | Significantly improved performance in a dose-dependent manner.[1] | Showed improvement compared to the diabetic model group.[1] | This compound, particularly at high doses, demonstrated superior efficacy in improving spatial learning and memory compared to dulaglutide.[1] |
| Y-Maze (Spatial Working Memory) | Markedly restored spontaneous alternation.[1] | Demonstrated restoration of spontaneous alternation.[1] | High-dose this compound was significantly more effective than dulaglutide in improving spatial working memory.[1] |
| Neuronal Integrity | |||
| Hippocampal Neuron Loss (Nissl Staining) | Significantly attenuated neuron loss in the CA1, CA3, and DG regions of the hippocampus.[2] | Showed a lesser effect in attenuating neuron loss compared to high-dose this compound.[2] | High-dose this compound was significantly more effective in preventing T2DM-induced neuron loss in the hippocampus.[2] |
| Neuronal Nuclei (NeuN) Staining | Restored the number of NeuN-positive cells, indicating preserved neuronal integrity.[2] | Showed a positive effect on neuronal integrity.[2] | This compound demonstrated superior performance in preserving neuronal integrity.[2] |
| Synaptic Plasticity & Structure | |||
| Dendritic Arborization and Spine Density | Preserved dendritic arborization and spine density in the hippocampus.[1] | Not explicitly stated to have the same level of effect. | This compound showed a clear benefit in maintaining the structural components essential for synaptic communication.[1] |
| Demyelination | Reduced demyelination in the hippocampus.[2] | Not explicitly stated to have the same level of effect. | This compound demonstrated a protective effect against the loss of myelin, which is crucial for nerve impulse transmission.[2] |
While direct comparative clinical data on neuronal structure is not yet available, the REWIND clinical trial provided exploratory data on the cognitive effects of Dulaglutide in patients with type 2 diabetes.
| Clinical Trial | Intervention | Primary Cognitive Outcome | Result |
| REWIND | Dulaglutide 1.5 mg weekly | Substantive cognitive impairment (first occurrence of a score ≥1.5 SD below the baseline mean on MoCA or DSST) | After post-hoc adjustment, Dulaglutide was associated with a 14% reduction in the hazard of substantive cognitive impairment compared to placebo (HR 0.86, 95% CI 0.79–0.95).[3][4] |
Mechanisms of Action: A Tale of Two Receptors
The differential effects of this compound and Dulaglutide on neuronal structure stem from their distinct mechanisms of action. Dulaglutide is a selective glucagon-like peptide-1 (GLP-1) receptor agonist, while this compound is a dual agonist, targeting both the GLP-1 and glucagon (B607659) (GCG) receptors.[1][5]
Dulaglutide: The GLP-1 Pathway
Dulaglutide mimics the action of the endogenous incretin (B1656795) hormone GLP-1.[5][6] In the brain, GLP-1 receptors are expressed in various regions, including the hypothalamus, hippocampus, and cortex.[7] Activation of these receptors is known to have neuroprotective effects through several mechanisms:
-
Anti-inflammatory effects: GLP-1 receptor activation can suppress neuroinflammation.
-
Reduced Oxidative Stress: It can mitigate cellular damage caused by oxidative stress.
-
Promotion of Synaptic Plasticity: GLP-1 can enhance the processes underlying learning and memory.[7]
-
Neurogenesis: Some studies suggest GLP-1 receptor agonists can promote the birth of new neurons.
This compound: The Dual GLP-1 and Glucagon Receptor Pathway
This compound leverages the actions of both GLP-1 and glucagon.[8] The activation of the glucagon receptor, in addition to the GLP-1 receptor, is thought to provide synergistic neuroprotective benefits. While the precise neuronal signaling of dual agonism is still under investigation, it is hypothesized that glucagon receptor activation in the brain may contribute to:
-
Enhanced Energy Metabolism: Glucagon plays a key role in regulating glucose and energy metabolism, which is crucial for brain function.
-
Modulation of Neurotransmitter Systems: Glucagon may influence the release and activity of various neurotransmitters.
-
Synergistic Neuroprotective Pathways: The combined activation of GLP-1 and glucagon receptors may activate a broader range of intracellular signaling cascades that promote neuronal survival and function.[1]
Signaling pathways of this compound and Dulaglutide.
Experimental Protocols
The assessment of neuronal structure in the comparative preclinical studies involved standard and well-validated histological and imaging techniques. Below are detailed methodologies for the key experiments cited.
Nissl Staining for Neuronal Loss Assessment
Objective: To quantify the number of surviving neurons in specific brain regions.
Methodology:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are then removed, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Coronal brain sections (typically 30-40 µm thick) containing the hippocampus are cut using a cryostat.
-
Staining:
-
Sections are mounted on gelatin-coated slides.
-
Slides are air-dried and then rehydrated through a series of ethanol (B145695) solutions of decreasing concentration.
-
Slides are immersed in a 0.1% cresyl violet acetate (B1210297) solution for 5-10 minutes.
-
Excess stain is removed with a brief rinse in distilled water.
-
Differentiation is performed in 95% ethanol to de-stain the background, leaving the Nissl bodies in neurons stained.
-
Sections are dehydrated through increasing concentrations of ethanol, cleared in xylene, and coverslipped with a mounting medium.
-
-
Analysis: The number of Nissl-stained neurons in specific hippocampal subfields (CA1, CA3, DG) is counted under a light microscope. A decrease in the number of stained cells indicates neuronal loss.
Immunohistochemistry for Neuronal Nuclei (NeuN)
Objective: To specifically label and quantify mature neurons.
Methodology:
-
Tissue Preparation and Sectioning: As described for Nissl staining.
-
Immunostaining:
-
Sections are washed in PBS and then permeabilized with a solution containing Triton X-100.
-
Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Sections are incubated overnight at 4°C with a primary antibody against NeuN (e.g., mouse anti-NeuN).
-
After washing in PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore).
-
Sections are washed again and may be counterstained with a nuclear stain like DAPI.
-
Slides are coverslipped with an anti-fade mounting medium.
-
-
Analysis: The number of NeuN-positive cells in the regions of interest is quantified using a fluorescence microscope and image analysis software.
Workflow for histological analysis of neuronal structure.
Concluding Remarks
The available preclinical data strongly indicates that this compound, through its dual agonism of GLP-1 and glucagon receptors, offers superior neuroprotective and cognitive benefits compared to the selective GLP-1 receptor agonist, Dulaglutide. These findings highlight the potential of multi-receptor agonism as a promising therapeutic strategy for mitigating the neurological complications associated with metabolic diseases. Further clinical investigation is warranted to translate these promising preclinical results into tangible benefits for patients at risk of cognitive decline. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and clinicians working at the intersection of metabolic and neurological health.
References
- 1. vectormine.com [vectormine.com]
- 2. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 3. Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Metabolic Benefits of Mazdutide in the Landscape of Dual-Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of dual-receptor agonists targeting glucagon-like peptide-1 (GLP-1) and other key metabolic hormone receptors marks a significant paradigm shift in the management of obesity and type 2 diabetes. Among these promising candidates is Mazdutide, a dual agonist of the GLP-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This guide provides a comprehensive benchmark of the metabolic benefits of this compound against other prominent dual and multi-receptor agonists, including the GIP/GLP-1 receptor dual agonist Tirzepatide, the GLP-1/glucagon dual agonist Survodutide, the GLP-1/glucagon dual agonist Cotadutide (B8819395), and the GIP/GLP-1/glucagon triple agonist Retatrutide (B14117284). The information is presented through comparative data tables, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in research and development efforts.
Quantitative Comparison of Metabolic Benefits
The following tables summarize the key metabolic outcomes from clinical trials of this compound and its comparators. It is important to note that these trials were not head-to-head, and direct comparisons should be made with caution due to differences in study populations, duration, and design.
Table 1: Comparative Efficacy in Weight Management
| Drug (Trial Name) | Target Receptors | Dosage(s) | Trial Phase | Mean Weight Loss (%) | Study Population | Duration |
| This compound (GLORY-1) [1][2] | GLP-1R, GCGR | 4 mg, 6 mg | 3 | -12.05% (4mg), -14.84% (6mg) | Chinese adults with overweight or obesity | 48 Weeks |
| This compound (Phase 2) [3] | GLP-1R, GCGR | 9 mg | 2 | -18.6% (placebo-adjusted) | Chinese adults with obesity (BMI ≥30) | 48 Weeks |
| Tirzepatide (SURMOUNT-1) [4][5] | GIPR, GLP-1R | 5 mg, 10 mg, 15 mg | 3 | -15.0% (5mg), -19.5% (10mg), -20.9% (15mg) | Adults with obesity or overweight without diabetes | 72 Weeks |
| Survodutide (Phase 2) [6][7][8] | GLP-1R, GCGR | 0.6 mg, 2.4 mg, 3.6 mg, 4.8 mg | 2 | -6.2% (0.6mg), -12.5% (2.4mg), -13.2% (3.6mg), -14.9% (4.8mg) | Adults with overweight or obesity without diabetes | 46 Weeks |
| Cotadutide (Phase 2b) [9][10] | GLP-1R, GCGR | 100 µg, 200 µg, 300 µg (daily) | 2b | -3.7% (100µg), -3.2% (200µg), -5.0% (300µg) | Adults with overweight/obesity and Type 2 Diabetes | 54 Weeks |
| Retatrutide (Phase 2) [11][12][13] | GIPR, GLP-1R, GCGR | 1 mg, 4 mg, 8 mg, 12 mg | 2 | Up to -24.2% (12mg) | Adults with obesity without diabetes | 48 Weeks |
Table 2: Comparative Efficacy in Glycemic Control (in patients with Type 2 Diabetes)
| Drug (Trial Name) | Target Receptors | Dosage(s) | Trial Phase | Mean HbA1c Reduction (absolute %) | Comparator (Mean HbA1c Reduction) | Duration |
| This compound (DREAMS-2) [14][15][16] | GLP-1R, GCGR | 4 mg, 6 mg | 3 | Superior to Dulaglutide | Dulaglutide 1.5 mg | 28 Weeks |
| Tirzepatide (SURPASS-2) | GIPR, GLP-1R | 5 mg, 10 mg, 15 mg | 3 | -2.01% (5mg), -2.24% (10mg), -2.30% (15mg) | Semaglutide 1 mg (-1.86%) | 40 Weeks |
| Survodutide (Phase 2) [17] | GLP-1R, GCGR | Not specified | 2 | -1.5% (vs. placebo) | Semaglutide 1.0 mg (comparable reduction) | 16 Weeks |
| Cotadutide (Phase 2b) [9][10] | GLP-1R, GCGR | 100 µg, 200 µg, 300 µg (daily) | 2b | Significant reduction vs. placebo | Liraglutide (B1674861) 1.8 mg | 54 Weeks |
| Retatrutide (Phase 2) [12] | GIPR, GLP-1R, GCGR | 0.5 mg, 4 mg, 8 mg, 12 mg | 2 | -1.3% to -2.0% | Dulaglutide 1.5 mg (-1.4%) | 36 Weeks |
Table 3: Effects on Lipids and Liver Fat
| Drug | Key Findings on Lipids | Key Findings on Liver Fat |
| This compound | Reductions in triglycerides, total cholesterol, and LDL-C.[3][18] | Significant reduction in liver fat content. In a Phase 2 study, a 73.3% decrease was observed in participants with a baseline LFC of ≥5%.[19] |
| Tirzepatide | Improvements in triglycerides and HDL-C. | Reductions in liver fat content. |
| Survodutide | Significant reduction in plasma triglycerides.[17] | Under investigation for MASH. |
| Cotadutide | Improvements in lipid profile.[9][10] | Improvements in hepatic parameters, including ALT and AST levels.[9][10] |
| Retatrutide | Improvements in lipid profiles. | In a substudy, liver fat was normalized in 9 out of 10 patients with NAFLD at the highest doses.[12] |
Signaling Pathways
The metabolic benefits of these agonists are rooted in their ability to activate specific cellular signaling cascades. Below are diagrams illustrating the key pathways engaged by GLP-1, Glucagon, and GIP receptors.
Figure 1: GLP-1 Receptor Signaling Pathway.
Figure 2: Glucagon Receptor Signaling Pathway.
Figure 3: GIP Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials.
This compound: GLORY-1 Phase 3 Trial[1][2]
-
Objective: To evaluate the efficacy and safety of this compound in Chinese adults with overweight or obesity.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 clinical trial.
-
Participants: 610 Chinese adults with a Body Mass Index (BMI) of ≥28 kg/m ² or a BMI of 24 to <28 kg/m ² with at least one weight-related comorbidity.[1]
-
Intervention: Participants were randomized to receive subcutaneous injections of this compound 4 mg, this compound 6 mg, or placebo once weekly for 48 weeks.[1][2]
-
Primary Endpoints:
-
Key Secondary Endpoints:
-
Percentage change in body weight from baseline at week 48.
-
Proportion of participants achieving weight reductions of ≥10% and ≥15% at week 48.
-
Changes in waist circumference, blood pressure, and lipid profiles.
-
-
Assessment Methods: Body weight was measured at each visit. Waist circumference, blood pressure, and fasting blood samples for lipid analysis were collected at specified intervals throughout the study.
Tirzepatide: SURMOUNT-1 Phase 3 Trial[4][5][20]
-
Objective: To evaluate the efficacy and safety of tirzepatide for chronic weight management in adults with obesity or overweight without type 2 diabetes.
-
Study Design: A phase 3, multicenter, double-blind, placebo-controlled trial.[4]
-
Participants: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, who had at least one unsuccessful dietary effort to lose weight.[4][20]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of tirzepatide 5 mg, 10 mg, 15 mg, or placebo for 72 weeks, in addition to a lifestyle intervention. Tirzepatide was initiated at 2.5 mg weekly and escalated by 2.5 mg every 4 weeks to the assigned dose.[4]
-
Primary Endpoint: Percentage change in body weight from baseline to 72 weeks.[21]
-
Key Secondary Endpoints:
-
Proportion of participants achieving weight reductions of ≥5%, ≥10%, ≥15%, ≥20%, and ≥25%.
-
Changes in waist circumference, systolic and diastolic blood pressure, fasting lipid levels, and fasting insulin.
-
-
Assessment Methods: Body weight and waist circumference were measured at each visit. Blood pressure was measured in a seated position after 5 minutes of rest. Fasting blood samples were collected for the analysis of lipids and insulin.
Survodutide: Phase 2 Dose-Finding Trial[6][22]
-
Objective: To investigate the safety, tolerability, and efficacy of survodutide in adults with overweight or obesity without diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding phase 2 trial.[22]
-
Participants: 387 adults (aged 18-75 years) with a BMI ≥27 kg/m ².[22]
-
Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of survodutide (0.6 mg, 2.4 mg, 3.6 mg, or 4.8 mg) or placebo for 46 weeks (20 weeks of dose escalation followed by 26 weeks of dose maintenance).[22]
-
Primary Endpoint: Percentage change in body weight from baseline to week 46.[22]
-
Key Secondary Endpoints:
-
Proportion of participants achieving body weight reductions of ≥5%, ≥10%, and ≥15%.
-
Absolute changes in body weight, waist circumference, and systolic and diastolic blood pressure.[6]
-
-
Assessment Methods: Efficacy and safety parameters were assessed at regular intervals throughout the 46-week treatment period.
Cotadutide: Phase 2b Trial[9][10][23]
-
Objective: To evaluate the effects of cotadutide on metabolic and hepatic parameters in adults with overweight or obesity and type 2 diabetes.
-
Study Design: A 54-week, randomized, double-blind, placebo-controlled, phase 2b study.[9][10]
-
Participants: 834 adults with a BMI ≥25 kg/m ² and type 2 diabetes inadequately controlled with metformin.[9]
-
Intervention: Participants were randomized to receive daily subcutaneous injections of cotadutide (100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide 1.8 mg.[9][23]
-
Co-Primary Endpoints: Changes in HbA1c and body weight at week 14.[9]
-
Key Secondary and Exploratory Endpoints: Changes in lipid profile, liver enzymes (AST and ALT), and markers of liver fibrosis.[9]
-
Assessment Methods: Glycemic and metabolic parameters were assessed from blood samples collected at baseline and various time points throughout the 54-week study.
Retatrutide: Phase 2 Obesity Trial[11][12][24]
-
Objective: To evaluate the dose-response relationship, efficacy, and safety of retatrutide for the treatment of obesity.
-
Study Design: A phase 2, double-blind, randomized, placebo-controlled trial.[11][24]
-
Participants: 338 adults with a BMI of ≥30 kg/m ² or a BMI of 27 to <30 kg/m ² with at least one weight-related condition.[24]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of retatrutide (1 mg, 4 mg, 8 mg, or 12 mg) or placebo for 48 weeks.[12]
-
Primary Endpoint: Percentage change in body weight from baseline to 24 weeks.[24]
-
Key Secondary Endpoints:
-
Percentage change in body weight from baseline to 48 weeks.
-
Proportion of participants achieving a weight reduction of ≥5%, ≥10%, or ≥15%.[24]
-
Safety and tolerability.
-
-
Assessment Methods: Body weight was measured at regular intervals. Safety assessments included monitoring of adverse events, vital signs, and clinical laboratory tests.
Conclusion
This compound has demonstrated robust efficacy in weight reduction and improvement in various cardiometabolic risk factors, positioning it as a strong candidate in the expanding field of dual-receptor agonists. Its dual agonism of GLP-1R and GCGR offers a distinct mechanism of action that translates to significant metabolic benefits, including substantial weight loss and improvements in glycemic control, lipid profiles, and liver health.
When benchmarked against other dual and multi-receptor agonists, this compound shows competitive efficacy. While the triple agonist Retatrutide has shown the highest reported weight loss in a phase 2 trial, this compound's performance in its phase 3 program is impressive and comparable to the GIP/GLP-1 dual agonist Tirzepatide. The distinct receptor profiles of these agents—GLP-1/GCGR for this compound and Survodutide, GIP/GLP-1 for Tirzepatide, and GIP/GLP-1/GCGR for Retatrutide—likely contribute to nuanced differences in their metabolic effects, which warrants further investigation in head-to-head clinical trials.
For researchers and drug development professionals, the data presented in this guide underscores the therapeutic potential of targeting multiple metabolic pathways simultaneously. The detailed experimental protocols and signaling pathway diagrams provide a foundational understanding for future research and development in this exciting class of therapeutics. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further guiding the development of next-generation treatments for obesity and related metabolic disorders.
References
- 1. Phase 3 Clinical Study of this compound in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]
- 2. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 3. Initiation of Phase 3 this compound Trial for Obesity in China [synapse.patsnap.com]
- 4. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 5. usscriptsmd.com [usscriptsmd.com]
- 6. Survodutide reduces body weight in phase 2 dose-finding trial for overweight/obesity - - PACE-CME [pace-cme.org]
- 7. Pardon Our Interruption [boehringer-ingelheim.com]
- 8. ajmc.com [ajmc.com]
- 9. Effects of Cotadutide on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sio-obesita.org [sio-obesita.org]
- 12. American Diabetes Association Highlights Novel Agent Retatrutide which Results in Substantial Weight Reduction in People with Obesity or Type 2 Diabetes During Late Breaking Symposium | American Diabetes Association [diabetes.org]
- 13. Lilly's phase 2 retatrutide results published in The New England Journal of Medicine show the investigational molecule achieved up to 17.5% mean weight reduction at 24 weeks in adults with obesity and overweight [prnewswire.com]
- 14. Innovent's this compound superior to Trulicity in Phase III T2D trial [clinicaltrialsarena.com]
- 15. Head-to-head Superiority over Dulaglutide: Innovent's Phase 3 Clinical Trial DREAMS-2 of this compound in Chinese Patients with Type 2 Diabetes were Orally Presented at EASD 2024 [prnewswire.com]
- 16. This compound Outperforms Dulaglutide in Chinese Type 2 Diabetes: Phase 3 DREAMS-2 Results Presented at EASD 2024 [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Second Head-to-head Phase 3 Study of this compound versus Semaglutide Completes First Participant Dosing in Adults in China with Overweight or Obesity Accompanied Fatty Liver Disease (GLORY-3) - PR Newswire APAC [enmobile.prnasia.com]
- 19. This compound vs. Semaglutide Phase 3 Study Starts Dosing in Chinese Adults with Obesity and Fatty Liver Disease [synapse.patsnap.com]
- 20. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 21. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucagon and GLP-1 receptor dual agonist survodutide for obesity: a randomised, double-blind, placebo-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cotadutide Tames Metabolic Markers in Overweight/Obese With Diabetes [natap.org]
- 24. Triple-Hormone-Receptor Agonist Retatrutide for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mazdutide in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Mazdutide are paramount to ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential.[1] This document outlines the recommended procedures for the safe disposal of this compound in a research setting.
Hazard Assessment and Safety Information
According to the Safety Data Sheet (SDS), this compound does not have specific hazard classifications.[1] However, as with any research compound, it is prudent to handle it with care, using appropriate personal protective equipment (PPE).
Safety and Handling Data:
| Parameter | Value | Reference |
| GHS Hazard Classification | Not classified | [1] |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [1] |
| HMIS-Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [1] |
| Special Handling Precautions | No special measures required | [1] |
| Hazardous Decomposition Products | No dangerous decomposition products known | [1] |
Disposal Procedures for Unused or Waste this compound
Even though this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain. Laboratory waste should be managed in accordance with institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.[2][3]
-
Segregate Waste:
-
Solid Waste: Collect any solid this compound waste, such as unused powder or contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, sealed, and clearly labeled waste container. The label should include the name of the compound and the date.
-
Liquid Waste: For solutions containing this compound, collect the waste in a compatible, leak-proof container. The container must be clearly labeled with the contents, including the solvent used. Do not mix with other incompatible waste streams.
-
-
Arrange for Pickup: Once the waste container is full or the experiment is complete, arrange for a hazardous waste pickup through your institution's EHS office.[3]
Disposal of Sharps
If this compound is administered via injection in a research setting, all used needles and syringes must be disposed of as sharps waste.
Sharps Disposal Protocol:
-
Immediate Disposal: Immediately after use, place all needles and syringes into a designated, puncture-resistant sharps container.[4][5]
-
Do Not Recap Needles: To prevent needlestick injuries, do not recap, bend, or break used needles.
-
Container Management: Do not overfill sharps containers. When the container is approximately three-quarters full, seal it and arrange for disposal through your institution's regulated medical waste or EHS program.[5]
Decontamination and Disposal of Empty Containers
Empty containers that held this compound should be thoroughly rinsed before disposal.
Container Decontamination Protocol:
-
Triple Rinse: Rinse the empty container (e.g., vial, bottle) with a suitable solvent (such as the solvent used to prepare the this compound solution) at least three times.
-
Collect Rinsate: The rinsate from this cleaning process should be collected and disposed of as chemical waste, following the liquid waste disposal procedure outlined above.[6]
-
Deface Label: Before disposing of the rinsed container in the regular laboratory glass or plastic recycling (as per institutional policy), deface or remove the original label to avoid any confusion.[7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. odu.edu [odu.edu]
- 4. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
